Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCYPQWMPUWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492992 | |
| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-47-0 | |
| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a notable aromatic ester, stands as a compound of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural architecture, featuring a phenolic hydroxyl group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide offers a comprehensive overview of this compound, encompassing its fundamental chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its current and potential applications in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
CAS Number: 64360-47-0
Molecular Formula: C₁₀H₁₂O₃
Molecular Weight: 180.20 g/mol
This compound presents as a pale-yellow to yellow to brown liquid under normal conditions and is characterized by the following physicochemical properties:
| Property | Value | Source(s) |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| Purity | ≥98% | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
| InChI Key | UBFCYPQWMPUWJN-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
(4-Methoxy-3-methylphenyl)acetonitrile
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Methanol (MeOH)
-
2M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Demethylation:
-
Dissolve (4-Methoxy-3-methylphenyl)acetonitrile (1 equivalent) in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (3 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 20 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Wash the organic layer with water.
-
Back-extract the aqueous phase with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (4-hydroxy-3-methylphenyl)acetonitrile.
-
-
Esterification:
-
The crude (4-hydroxy-3-methylphenyl)acetonitrile can be esterified to the corresponding methyl ester through acid-catalyzed reaction with methanol. A common method involves dissolving the nitrile in methanol and bubbling hydrogen chloride gas through the solution or by refluxing in methanol with a catalytic amount of sulfuric acid.
-
-
Hydrolysis of the Intermediate (if necessary):
-
If the esterification step is performed on the nitrile, a subsequent hydrolysis step is required. The resulting imino ether can be hydrolyzed under acidic or basic conditions to the desired ester. Alternatively, direct hydrolysis of the nitrile to the carboxylic acid followed by esterification is a viable route.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically used to elute the product.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.[4]
-
Self-Validation: The progress of the reaction and the purity of the final product should be monitored by thin-layer chromatography (TLC). The identity and purity of the synthesized compound must be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of their ortho, meta, and para relationships.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm corresponding to the two protons of the methylene group adjacent to the ester and the aromatic ring.
-
Methyl Ester Protons (-OCH₃): A singlet around δ 3.7 ppm for the three protons of the methyl ester group.
-
Aromatic Methyl Protons (-CH₃): A singlet around δ 2.2 ppm for the three protons of the methyl group attached to the aromatic ring.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, but typically observed between δ 5-8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield among the sp² carbons of the ring.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Phenol): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 149, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 121.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. Its utility stems from the presence of multiple reactive sites that can be selectively modified.
Anti-inflammatory Agents
This compound is a precursor for the synthesis of various anti-inflammatory agents.[4] The phenylacetic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl and methyl groups on the phenyl ring offer opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[2]
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] This intrinsic antioxidant activity makes it and its derivatives interesting candidates for the development of drugs targeting diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Caption: Key biological applications of this compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Conclusion
This compound is a chemical compound with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for medicinal chemists. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential in areas such as inflammation and diseases related to oxidative stress. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development endeavors.
References
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]
- NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]
- Antioxidants.
- Molecules. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Organic Syntheses. methyl 2-(2-acetylphenyl)
- SpectraBase. Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. [Link]
- PubMed. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. [Link]
- Google Patents.
- PubChem.
- MDPI.
- PubMed.
- PubChem.
- MDPI.
- ResearchGate.
- PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- BMRB.
- ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... [Link]
- NIST WebBook. 4-Methylphenyl acetone. [Link]
- MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
- PubMed. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
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- 1. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]
- 4. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 5. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Abstract
This technical guide provides a comprehensive overview of the chemical compound Methyl 2-(4-hydroxy-3-methylphenyl)acetate. It details its fundamental molecular and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular and Physical Properties
This compound is a phenolic ester with the following key identifiers and properties.
Molecular Formula and Weight
The chemical formula for this compound is C₁₀H₁₂O₃ [1]. Its molecular weight is 180.201 g/mol [1].
Chemical Structure
The structure of the molecule is characterized by a benzene ring substituted with a hydroxy, a methyl, and a methyl acetate group.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.201 g/mol | [1] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
Synthesis and Manufacturing
While detailed, step-by-step synthesis protocols are not widely published in peer-reviewed literature, commercial suppliers indicate a synthetic route that may involve the following precursors:
-
Methanol[1]
-
Sodium cyanide[1]
-
2-Methylanisole[1]
-
4-methoxy-3-methylphenylacetonitrile (CAS#: 60736-71-2 and 75391-57-0)[1]
A plausible synthetic pathway could involve the esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol. The synthesis of the parent acid could potentially start from 2-methylphenol, which can be a logical starting point for introducing the other functional groups.
Caption: A plausible high-level workflow for the synthesis of the target compound.
Spectroscopic and Analytical Data
A comprehensive search of scientific databases and literature did not yield publicly available experimental spectroscopic data such as ¹H NMR or ¹³C NMR spectra for this compound. For researchers requiring definitive identification, it is recommended to acquire these spectra on a purified sample and perform a full structural elucidation.
Applications in Research and Drug Development
Currently, there is a lack of published research detailing the biological activity or specific applications of this compound in drug discovery. While phenolic and acetic acid derivatives are common pharmacophores in medicinal chemistry, this particular compound is not highlighted as a key intermediate or a bioactive molecule in the available literature.
The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-documented phenomenon in drug discovery[4]. The presence of a methyl group on the phenyl ring of this compound could potentially influence its binding to biological targets compared to its non-methylated counterpart, though this is speculative without experimental data.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with established basic physical properties. However, there is a notable absence of in-depth, publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic analysis, and biological applications. This suggests that it may be a niche intermediate rather than a compound of broad current interest in the fields of medicinal chemistry and drug development. Further research would be required to fully characterize this molecule and explore its potential utility.
References
- Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc. (n.d.).
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). (n.d.).
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). (n.d.).
- Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem. (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. (n.d.).
- (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... (n.d.).
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
- methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.).
- Synthesis of methyl phenylacetate. (n.d.).
- 4-Hydroxy-3-methylphenyl acetate | C9H10O3 | CID 15532447 - PubChem. (n.d.).
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.).
- Bioactive compound and their biological activity. (n.d.).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.).
- Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 21702676 - PubChem. (n.d.).
Sources
- 1. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]
- 2. 64360-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. 64360-47-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a phenolic ester that serves as a valuable building block in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, featuring a substituted phenyl ring with hydroxyl and methyl groups, along with a methyl ester moiety, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role as a key intermediate in the preparation of pharmacologically active compounds.
Chemical Identity and Nomenclature
Properly identifying a chemical compound is the foundation of scientific rigor. This section details the IUPAC name and common synonyms for this compound, ensuring clarity and precision in communication.
-
IUPAC Name: this compound
-
Synonyms:
-
CAS Number: 64360-47-0
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 119.9 ± 15.9 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale synthesis starts from (4-Methoxy-3-methylphenyl)acetonitrile, involving a demethylation step followed by esterification. A detailed protocol is outlined below.
Synthesis from (4-Methoxy-3-methylphenyl)acetonitrile
This two-step synthesis provides a reliable method for obtaining the target compound. The first step involves the cleavage of the methyl ether to reveal the free phenol, and the second step is the formation of the methyl ester.
This step utilizes boron tribromide, a powerful reagent for cleaving aryl methyl ethers. The causality behind this choice lies in the high affinity of the Lewis acidic boron atom for the ether oxygen, facilitating the removal of the methyl group.
Experimental Protocol:
-
Dissolve (4-Methoxy-3-methylphenyl)acetonitrile (3.3 g, 20.4 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (5.8 mL, 61.2 mmol) in dichloromethane (30 mL) dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.
-
At 0 °C, carefully add methanol (50 mL) dropwise to quench the excess boron tribromide.
-
Wash the solution with water (2 x 50 mL).
-
Extract the aqueous phase with dichloromethane (5 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with cyclohexane/ethyl acetate) to yield pure (4-hydroxy-3-methylphenyl)acetic acid methyl ester (1.8 g, 8 mmol) as a colorless oil.[1]
Caption: Synthetic workflow for this compound.
Alternative Synthesis: Fischer-Speier Esterification
An alternative and classic approach is the Fischer-Speier esterification of the corresponding carboxylic acid, (4-hydroxy-3-methylphenyl)acetic acid.[3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol) is typically used, and the water produced is removed.
Conceptual Workflow:
-
Reaction Setup: (4-hydroxy-3-methylphenyl)acetic acid is dissolved in a large excess of methanol, which acts as both a reactant and the solvent.
-
Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3][6]
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
Caption: Fischer-Speier esterification of (4-hydroxy-3-methylphenyl)acetic acid.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the presence of multiple functional groups that can be selectively modified.
Intermediate for the Synthesis of Anti-inflammatory Agents
This compound serves as a key building block in the preparation of potential anti-inflammatory agents.[1] For instance, it has been used in the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-2-(4-hydroxy-3-methylphenyl)acetamide, a complex molecule with a scaffold that is often explored in medicinal chemistry for its potential therapeutic properties.
The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a substituted aniline.[1]
Step-by-step transformation:
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to (4-hydroxy-3-methylphenyl)acetic acid using a base such as sodium hydroxide.[1]
-
Amide Coupling: The resulting carboxylic acid is then coupled with an amine, such as 5-amino-2-chlorobenzotrifluoride, using standard peptide coupling reagents like HOBT (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like 4-methylmorpholine.[1]
Caption: Synthesis of an amide derivative from this compound.
Analytical Characterization
Detailed analytical data is paramount for the unambiguous identification and quality control of any chemical compound. While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl ester protons, and the phenolic hydroxyl proton.
-
Aromatic Protons: Three protons on the phenyl ring would likely appear as multiplets or doublets in the aromatic region (δ 6.5-7.5 ppm).
-
Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group adjacent to the ester and the phenyl ring, expected around δ 3.5-3.7 ppm.
-
Methyl Ester Protons (-OCH₃): A singlet for the three protons of the methyl ester group, typically appearing around δ 3.6-3.8 ppm.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the aromatic ring, expected around δ 2.1-2.3 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic routes described in this guide provide reliable methods for its preparation in a laboratory setting. Its demonstrated use in the synthesis of complex, biologically active molecules highlights its importance for researchers and scientists in the field of drug discovery and medicinal chemistry. The predictive analytical data serves as a useful reference for its characterization. Further exploration of this compound as a building block is likely to lead to the discovery of novel compounds with interesting pharmacological properties.
References
- Methyl (4-hydroxy-3-methylphenyl)
- Fischer–Speier esterific
- (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before...
- Fischer Esterific
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
- Fischer Esterific
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- 1. (4-Hydroxy-3-methyl-phenyl)-acetic acid methyl ester | 64360-47-0 [chemicalbook.com]
- 2. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification [organic-chemistry.org]
"Methyl 2-(4-hydroxy-3-methylphenyl)acetate" physical and chemical properties
An In-Depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Abstract
This compound, a phenolic ester with the CAS number 64360-47-0, is a compound of interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a substituted phenol ring, a methyl ester group, and a benzylic methylene bridge, offers multiple sites for chemical modification, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, a representative synthetic pathway, and protocols for its analytical characterization. The information is intended for researchers and professionals in drug development and chemical sciences who require a detailed understanding of this compound for practical application.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is an aromatic compound characterized by a methyl acetate group attached to a 4-hydroxy-3-methylphenyl moiety.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.201 g/mol | [1] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| Exact Mass | 180.078644 Da | [1] |
| SMILES | O=C(OC)CC1=CC=C(O)C(C)=C1 | [2] |
| InChIKey | Information not readily available in search results. |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the esterification of the corresponding carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid. The acid itself can be prepared from related precursors.[3]
Synthetic Workflow
The following diagram outlines a plausible two-step synthesis beginning with the demethylation of a methoxy-substituted precursor to yield the phenolic acid, followed by a standard esterification reaction. The choice of a demethylating agent like boron tribromide is effective for cleaving aryl methyl ethers, while Fischer esterification provides a direct route to the methyl ester.[3]
Caption: Synthetic pathway for this compound.
Chemical Reactivity Insights
The reactivity of this molecule is governed by three primary functional groups:
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a base. It is also a key site for O-alkylation or O-acylation reactions. The ortho-methyl group provides some steric hindrance and electronically influences the reactivity of the ring.
-
Ester (-COOCH₃): The ester is susceptible to hydrolysis under either acidic or basic conditions, which would revert the compound to its parent carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these groups would primarily favor substitution at the positions ortho and para to the hydroxyl group.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques. The causality for using multiple techniques lies in the principle of orthogonal validation; each method provides unique structural information, and their combination yields an unambiguous identification.
Analytical Workflow Protocol
A standard workflow for quality control and structural verification would involve an initial purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) followed by detailed structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Caption: Standard workflow for the analytical verification of the target compound.
Step-by-Step Characterization Protocol
Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.
1. GC-MS Analysis:
- Rationale: To separate volatile components and determine the mass-to-charge ratio (m/z) of the parent compound, confirming its molecular weight.
- Method:
- Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate).
- Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., HP-5).
- Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps to a high temperature (e.g., 250 °C) to ensure separation.
- Analyze the resulting chromatogram for a major peak corresponding to the product.
- Examine the mass spectrum of the major peak for a molecular ion [M]⁺ peak at m/z = 180.2, consistent with the calculated molecular weight.[1]
2. NMR Spectroscopy:
- Rationale: To elucidate the precise arrangement of protons and carbons, providing a definitive structural fingerprint.
- Method:
- Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire a ¹H NMR spectrum. Expected signals would include: a singlet for the ester methyl protons (~3.7 ppm), a singlet for the benzylic methylene protons (~3.6 ppm), a singlet for the aromatic methyl protons (~2.2 ppm), and distinct signals for the three aromatic protons in the 6.5-7.0 ppm region. The phenolic proton will appear as a broad singlet.
- Acquire a ¹³C NMR spectrum. Expected signals include peaks for the ester carbonyl carbon (~172 ppm), aromatic carbons (115-155 ppm), the ester methyl carbon (~52 ppm), the benzylic carbon (~40 ppm), and the aromatic methyl carbon (~16 ppm).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Rationale: To confirm the presence of key functional groups predicted by the structure.
- Method:
- Place a small amount of the sample (if liquid) as a thin film between salt plates or use an ATR accessory.
- Acquire the IR spectrum.
- Look for characteristic absorption bands: a broad peak around 3300-3500 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1735 cm⁻¹ (C=O stretch of the ester), and peaks around 1500-1600 cm⁻¹ (C=C stretches of the aromatic ring).
Safety and Handling
-
Potential Hazards: Based on related structures, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
This compound is a well-defined organic compound with distinct physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic transformations, and its structure can be unambiguously confirmed using a combination of modern analytical techniques. The presence of multiple reactive sites makes it a valuable intermediate for further chemical elaboration. Proper safety protocols, guided by data from analogous compounds, should be followed during its handling and use in a laboratory setting.
References
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0.
- PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester.
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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Foreword: Unveiling the Molecular Identity
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is the bedrock of scientific integrity and progress. This guide provides an in-depth spectroscopic analysis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS No. 64360-47-0), a pivotal intermediate in the synthesis of various pharmaceutical agents, notably anti-inflammatory drugs. Understanding the distinct spectroscopic signature of this compound is paramount for ensuring purity, confirming identity, and optimizing reaction pathways in complex synthetic routes. This document serves as a technical resource for researchers and scientists, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing a reliable reference for laboratory applications.
Molecular Structure and its Spectroscopic Implications
The structural features of this compound dictate its characteristic spectroscopic behavior. The molecule comprises a 1,2,4-trisubstituted benzene ring bearing a hydroxyl group, a methyl group, and a methyl acetate substituent. This arrangement gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.
Data Interpretation: The ¹H NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the benzylic protons, the methyl ester protons, the aromatic methyl protons, and the phenolic hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | d, J ≈ 8.0 Hz | 1H | Ar-H (ortho to -OH) |
| ~6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H (ortho to -CH₂COOCH₃) |
| ~6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H (para to -OH) |
| ~5.50 | s | 1H | -OH |
| 3.68 | s | 3H | -COOCH₃ |
| 3.55 | s | 2H | -CH₂ -Ar |
| 2.20 | s | 3H | Ar-CH₃ |
Note: The exact chemical shifts and coupling constants (J) are predicted based on established substituent effects and data from structurally similar compounds. The phenolic -OH peak may be broad and its chemical shift can vary with concentration and temperature.
Causality Behind Assignments:
-
The aromatic protons are in the range of δ 6.7-7.0 ppm, typical for substituted benzene rings. The observed splitting patterns (doublet and doublet of doublets) arise from coupling with neighboring aromatic protons.
-
The singlet at δ 3.68 ppm is characteristic of the three equivalent protons of a methyl ester group.
-
The singlet at δ 3.55 ppm corresponds to the two benzylic protons, which are adjacent to the aromatic ring and the carbonyl group.
-
The singlet at δ 2.20 ppm is assigned to the methyl group attached to the aromatic ring.
-
The phenolic hydroxyl proton signal is a singlet and its position can be confirmed by D₂O exchange, where the peak would disappear.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is acquired on the same sample solution using a 100 MHz NMR spectrometer with proton decoupling.
Data Interpretation: The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C =O (ester) |
| ~153.0 | Ar-C -OH |
| ~130.0 | Ar-C -CH₃ |
| ~128.5 | Ar-C H (ortho to -CH₂COOCH₃) |
| ~127.0 | Ar-C -CH₂COOCH₃ |
| ~125.0 | Ar-C H (para to -OH) |
| ~115.0 | Ar-C H (ortho to -OH) |
| 52.1 | -COOC H₃ |
| 40.5 | -C H₂-Ar |
| 16.0 | Ar-C H₃ |
Note: These chemical shifts are predicted based on incremental rules for substituted benzenes and data from analogous compounds.
Causality Behind Assignments:
-
The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~172.5 ppm).
-
The aromatic carbons attached to the electron-donating hydroxyl and methyl groups are shielded, while the carbon attached to the electron-withdrawing acetate group is deshielded.
-
The methyl ester carbon appears around δ 52.1 ppm.
-
The benzylic carbon is observed around δ 40.5 ppm.
-
The aromatic methyl carbon is the most shielded, appearing at the highest field (~16.0 ppm).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: A thin film of the neat liquid sample is placed between two sodium chloride plates, and the IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2990-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1735 | C=O stretch | Ester C=O |
| ~1600, ~1500 | C=C stretch | Aromatic C=C |
| ~1250 | C-O stretch | Ester C-O |
| ~1150 | C-O stretch | Phenolic C-O |
Causality Behind Peak Assignments:
-
The broad absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded hydroxyl group of the phenol.
-
The sharp, strong peak around 1735 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester functional group.
-
Absorptions in the 3100-3000 cm⁻¹ and 2990-2850 cm⁻¹ regions correspond to the stretching vibrations of aromatic and aliphatic C-H bonds, respectively.
-
The peaks around 1600 and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
The C-O stretching vibrations for the ester and phenol groups are typically observed in the fingerprint region between 1300 and 1000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced via direct infusion or through a gas chromatograph.
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol )[1]. The fragmentation pattern will provide valuable structural information.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |
| 180 | [M]⁺ | [C₁₀H₁₂O₃]⁺ |
| 121 | [M - COOCH₃]⁺ | [HOC₆H₃(CH₃)CH₂]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Causality Behind Fragmentation:
-
The molecular ion peak at m/z 180 confirms the molecular formula C₁₀H₁₂O₃.
-
A common fragmentation pathway for esters is the loss of the alkoxy group, in this case, the methoxycarbonyl radical (•COOCH₃), leading to the formation of a benzylic cation at m/z 121. This is often a prominent peak.
-
Further fragmentation can lead to the formation of the stable tropylium ion at m/z 91.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion: A Comprehensive Spectroscopic Profile
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. The congruence of the data from these orthogonal analytical techniques allows for the unambiguous confirmation of its molecular structure. This detailed characterization is indispensable for quality control in its synthesis and for its application as a critical intermediate in the development of new therapeutic agents. The information presented in this guide serves as a reliable benchmark for researchers and professionals in the pharmaceutical and chemical industries.
References
- PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
- Molbase. 2-(4-Hydroxy-3-methylphenyl)acetic acid. [Link]
- PubChem. 4-Hydroxy-3-methylphenyl acetate.
- Google Patents.
- Google Patents. US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers.
- ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)
- SpectraBase. Methyl (4-hydroxyphenyl)
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
- Acmec Biochemical. Methyl 2-(4-hydroxy-3-methylphenyl)
- Kuujia. 4-Hydroxyphenylacetic acid. [Link]
- MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
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A Predictive Analysis of the Biological Activities of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Technical Guide for Researchers
Abstract
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a phenolic compound belonging to the phenylacetic acid ester family, presents a compelling profile for investigation in drug discovery and development. While direct experimental evidence on its biological activities is not extensively documented in publicly accessible literature, its structural characteristics strongly suggest a potential for significant antioxidant and anti-inflammatory properties. This guide provides a comprehensive, in-depth analysis of these predicted activities, drawing upon established structure-activity relationships of analogous phenolic compounds. We will delve into the theoretical underpinnings of its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and offer insights into its synthesis. This document serves as a foundational resource for researchers and scientists poised to explore the therapeutic promise of this intriguing molecule.
Introduction and Chemical Profile
This compound (CAS No. 64360-47-0) is a methyl ester of 4-hydroxy-3-methylphenylacetic acid.[1] Its molecular structure, featuring a hydroxyl-substituted phenyl ring, is a hallmark of phenolic compounds known for their diverse biological activities. While its primary documented use is in the preparation of anti-inflammatory agents and other biologically active compounds, specific data on its intrinsic efficacy remains elusive.[2] This guide, therefore, adopts a predictive and proactive stance, building a robust scientific case for its investigation based on the well-established pharmacology of its chemical class. Phenylacetic acid derivatives, in general, are recognized as important building blocks for many pharmaceutical intermediates, including several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.2 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | (4-Hydroxy-3-methyl-phenyl)-acetic acid methyl ester, 4-HYDROXY-3-METHYL-BENZENEACETIC ACID METHYL ESTER | [2] |
| Predicted pKa | 10.12 ± 0.18 | [2] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2] |
Predicted Biological Activities: A Mechanistic Perspective
The biological activities of phenolic compounds are intrinsically linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring of this compound is the primary determinant of its predicted antioxidant and anti-inflammatory properties.
Predicted Antioxidant Activity
Phenolic compounds are renowned for their ability to scavenge free radicals and mitigate oxidative stress, a key pathological factor in numerous chronic diseases.[2][5] The antioxidant capacity of this compound is predicted to operate through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6][7]
-
Single Electron Transfer (SET): The compound can transfer a single electron to a free radical, followed by proton loss, to achieve the same neutralizing effect.[6]
The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making the parent molecule an effective antioxidant.
Caption: Predicted anti-inflammatory signaling pathway modulation.
Proposed Experimental Protocols for Activity Validation
To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.
Assessment of Antioxidant Activity
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard for creating a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Assessment of Anti-inflammatory Activity
3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A known inhibitor of iNOS, such as L-NAME, can be used as a positive control.
-
3.2.2. Measurement of Pro-inflammatory Cytokine Production
-
Principle: This assay quantifies the inhibitory effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.
-
Protocol:
-
Follow the same cell culture and treatment protocol as described in section 3.2.1.
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Dexamethasone can be used as a positive control.
-
Proposed Synthesis Route
This compound can be synthesized via a standard Fischer esterification reaction. [8][9]
-
Reactants: 4-hydroxy-3-methylphenylacetic acid and methanol.
-
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 4-hydroxy-3-methylphenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
-
Caption: Proposed Fischer esterification workflow for synthesis.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking in the public domain, a thorough analysis of its chemical structure and the established biological activities of related phenolic compounds provides a strong rationale for its investigation as a potential antioxidant and anti-inflammatory agent. The proposed experimental protocols in this guide offer a clear roadmap for researchers to systematically evaluate these predicted activities. Future research should focus on in vivo studies to determine the compound's pharmacokinetic profile, safety, and efficacy in relevant animal models of oxidative stress and inflammation. The findings from such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]
- Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. (2012). Bentham Science Publishers. [Link]
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar Publisher. [Link]
- Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. (2018). PubMed. [Link]
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]
- Antioxidant Activity of Natural Phenols and Derived Hydroxyl
- Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflamm
- Phenylacetic Acid Deriv
- Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (2024). Frontiers. [Link]
- Molecular mechanism of anti-inflammatory action of phenolic acids (By... (n.d.).
- Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.).
- Phenylacetic acid derivative: Significance and symbolism. (n.d.). ScienceDirect. [Link]
- Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in R
- 2-(2,4-dichlorophenoxy) phenylacetic acid (fenclofenac): one of a novel series of anti-inflammatory compounds with low ulcerogenic potential. (1974). PubMed. [Link]
- Process for preparing 4-hydroxyphenylacetic acid. (n.d.).
- Benzeneacetic acid, 4-hydroxy-, methyl ester. (n.d.). PubChem. [Link]
- Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]
- How to Make Esters through Esterification | Examples Explained! (2023). YouTube. [Link]
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- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. m.youtube.com [m.youtube.com]
Potential Therapeutic Applications of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a structurally intriguing small molecule, currently lacks direct characterization of its therapeutic potential in published literature. However, its close structural analogy to homovanillic acid esters, a class of compounds demonstrating notable bioactivity as inhibitors of intestinal fatty acid uptake, presents a compelling case for its investigation in metabolic diseases. This technical guide synthesizes the available chemical data for this compound, extrapolates a potential mechanism of action based on robust evidence from analogous compounds, and outlines a comprehensive research framework to elucidate its therapeutic utility. We will delve into the therapeutic rationale of targeting intestinal fatty acid absorption, propose detailed experimental protocols for in vitro and in vivo validation, and discuss the prospective structure-activity relationships that may govern its efficacy. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to explore the untapped therapeutic landscape of this promising compound.
Introduction and Chemical Profile
This compound, with the Chemical Abstracts Service (CAS) registry number 64360-47-0, is a derivative of phenylacetic acid. Its core structure features a benzene ring substituted with a hydroxy, a methyl, and a methyl acetate group.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified |
While direct biological data for this specific molecule is scarce, its structural similarity to homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) provides a strong foundation for hypothesizing its biological activities. The key distinction lies in the substitution at the 3-position of the phenyl ring: a methyl group in our compound of interest versus a methoxy group in homovanillic acid. This subtle structural change could significantly influence its pharmacological properties, including receptor binding, metabolic stability, and overall efficacy.
A Hypothesized Therapeutic Avenue: Inhibition of Intestinal Fatty Acid Uptake
The primary hypothesis for the therapeutic application of this compound stems from research on homovanillic acid esters. A study on a series of these esters revealed their potential to inhibit intestinal fatty acid uptake in a Caco-2 cell model, a well-established line for studying the intestinal barrier.[2] This finding is significant because the modulation of intestinal fat absorption is a promising strategy for managing obesity and related metabolic disorders, such as type 2 diabetes.[3][4]
The Therapeutic Rationale for Targeting Intestinal Fatty Acid Absorption
Excessive dietary fat intake is a major contributor to the global obesity epidemic and associated comorbidities. The process of dietary fat absorption is complex, involving the breakdown of triglycerides and the subsequent uptake of fatty acids by enterocytes in the small intestine. By inhibiting this uptake, it is possible to reduce caloric intake from fats, thereby preventing weight gain and improving metabolic health.[5]
Several molecular targets are involved in intestinal fatty acid transport, including CD36 and Fatty Acid Transport Proteins (FATPs).[6] Inhibition of these transporters or related enzymes like sterol O-acyltransferase 2 (SOAT2) has been shown to reduce fat absorption and prevent diet-induced obesity in preclinical models.[4]
Structure-Activity Relationship of Homovanillic Acid Esters: A Blueprint for Investigation
The study on homovanillic acid esters provided valuable insights into their structure-activity relationship (SAR) for inhibiting fatty acid uptake.[2] Key findings indicated that the nature of the ester side chain plays a crucial role in the inhibitory activity. This suggests that the ester moiety of this compound is a critical component for its potential biological effect. Further investigation into how the 3-position methyl group, in place of a methoxy group, influences this activity is a pivotal area for future research.
Proposed Research and Development Framework
To validate the hypothesized therapeutic potential of this compound, a systematic and multi-tiered research approach is essential. This framework encompasses initial in vitro screening, mechanistic studies, and subsequent in vivo validation.
Synthesis of this compound
While commercially available from some suppliers, in-house synthesis may be required for larger quantities and analog generation. A potential synthetic route can be adapted from methods used for similar phenylacetic acid esters.
Caption: A potential synthetic workflow for this compound.
In Vitro Evaluation of Intestinal Fatty Acid Uptake Inhibition
The initial biological screening should focus on quantifying the inhibitory effect of the compound on fatty acid uptake in a relevant cell-based model.
Experimental Protocol: Caco-2 Cell Fatty Acid Uptake Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they differentiate into a polarized monolayer mimicking the intestinal epithelium.
-
Compound Treatment: Pre-incubate the differentiated Caco-2 monolayers with varying concentrations of this compound.
-
Fatty Acid Incubation: Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to the apical side of the monolayer.[7]
-
Uptake Measurement: After a defined incubation period, wash the cells to remove extracellular fatty acids and measure the intracellular fluorescence using a plate reader or fluorescence microscopy.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the compound's potency.
Caption: Workflow for in vitro evaluation of fatty acid uptake inhibition.
In Vivo Assessment of Efficacy in Animal Models
Promising results from in vitro studies would warrant progression to in vivo models of obesity and metabolic disease.
Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
-
Model Induction: Induce obesity in mice by feeding them a high-fat diet for a specified period.
-
Compound Administration: Administer this compound orally to the obese mice. A control group should receive a vehicle.
-
Monitoring: Regularly monitor body weight, food intake, and metabolic parameters such as blood glucose, insulin, and lipid levels.
-
Fecal Fat Analysis: Collect feces to measure fat content, which provides a direct indication of intestinal fat malabsorption.[8]
-
Terminal Analysis: At the end of the study, perform histological analysis of the liver and adipose tissue to assess changes in fat accumulation and inflammation.
| Parameter | Measurement | Rationale |
| Body Weight | Weekly measurement | To assess the overall effect on obesity |
| Food Intake | Daily measurement | To rule out effects due to appetite suppression |
| Fasting Blood Glucose | Weekly measurement | To evaluate the impact on glucose homeostasis |
| Plasma Lipids | At baseline and endpoint | To assess changes in triglycerides and cholesterol |
| Fecal Fat Content | Collected over 24-48h | To directly measure fat malabsorption |
Potential Mechanism of Action and Signaling Pathways
Based on the research on related compounds, this compound could exert its effects through the modulation of key proteins involved in fatty acid transport.
Caption: Hypothesized mechanism of action for this compound.
Future Directions and Conclusion
The therapeutic potential of this compound as an inhibitor of intestinal fatty acid uptake is a compelling, yet unproven, hypothesis. The structural similarity to bioactive homovanillic acid esters provides a strong rationale for its investigation. The research framework outlined in this guide offers a clear path forward to validate this hypothesis, from initial in vitro screening to in vivo efficacy studies.
Future research should also focus on:
-
Lead Optimization: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular target(s) of the compound to gain a deeper understanding of its mechanism of action.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to ensure a favorable therapeutic window.
References
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- New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases - Frontiers. (n.d.).
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A Technical Guide to the Antioxidant Activity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Mechanisms, Evaluation, and Cellular Response
This technical guide provides an in-depth exploration of the potential antioxidant activity of the phenolic compound, Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHMPA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the chemical principles and biological pathways that underpin its predicted antioxidant efficacy. We will delve into the structural basis for its activity, present detailed protocols for its evaluation, and discuss the cellular mechanisms it may modulate.
Introduction: The Rationale for Investigating this compound
This compound is a phenolic compound, a class of molecules widely recognized for their antioxidant properties.[1][2] Its structural parent, 4-Hydroxy-3-methylphenylacetic acid, is utilized in the cosmetic and pharmaceutical industries for its protective effects against oxidative stress.[3] The core structure of MHMPA, featuring a hydroxyl-substituted benzene ring, is analogous to components found in beechwood creosote, such as 2-methoxy-4-methylphenol (a cresol derivative), which have demonstrated significant antioxidant activity.[4][5]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[6] Phenolic antioxidants can mitigate this damage by neutralizing free radicals, thereby preventing damage to vital biomolecules.[7] This guide will, therefore, use MHMPA as a model compound to detail the predictive science and experimental validation of a novel antioxidant candidate.
Predicted Antioxidant Mechanisms of MHMPA
The antioxidant capacity of phenolic compounds like MHMPA is primarily attributed to the reactivity of the phenol moiety—specifically, the hydroxyl group attached to the aromatic ring.[8] The primary mechanisms of action are predicted to be:
-
Hydrogen Atom Transfer (HAT): This is considered the main mechanism for radical scavenging by phenolic acids.[8] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial radical.[7][8] The presence of an electron-donating methyl group ortho to the hydroxyl group in MHMPA is expected to further stabilize this radical, enhancing its HAT potential.
-
Single Electron Transfer (SET): In this mechanism, the phenolic compound donates an electron to a free radical, converting it into an anion.[1][2][9] This process is followed by proton transfer. The SET mechanism's favorability is influenced by the ionization potential of the phenolic compound.[10]
-
Transition Metal Chelation: While perhaps a secondary mechanism for this specific structure, phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are capable of catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[11] By binding these metals, MHMPA could prevent this radical generation.
The following diagram illustrates the primary radical scavenging mechanisms.
Caption: Predicted antioxidant mechanisms of MHMPA.
Structure-Activity Relationship (QSAR) Insights
The antioxidant efficacy of a phenolic compound is intricately linked to its chemical structure.[12][13] For MHMPA, the key structural features influencing its activity are:
-
The Phenolic Hydroxyl Group: This is the primary site of action for radical scavenging. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter; a lower BDE facilitates easier hydrogen atom donation.[10]
-
The Ortho-Methyl Group: The methyl group at the C3 position (ortho to the hydroxyl group) is an electron-donating group. This donation of electron density to the aromatic ring is predicted to lower the O-H BDE and stabilize the resulting phenoxyl radical, thereby enhancing antioxidant activity.[14]
-
The Para-Acetate Group: The methyl acetate group is situated para to the hydroxyl group. While the ester linkage can be electron-withdrawing, its overall effect on the phenolic hydroxyl group's reactivity is likely less pronounced than that of the ortho-methyl group. The ester functionality also increases the lipophilicity of the molecule compared to its carboxylic acid parent, which may influence its ability to partition into lipid membranes and protect against lipid peroxidation.
Table 1: Key Structural Features of MHMPA and Their Predicted Effect on Antioxidant Activity
| Structural Feature | Position | Predicted Effect on Antioxidant Activity | Rationale |
| Hydroxyl (-OH) | C4 | Essential for activity | Primary hydrogen/electron donor for radical scavenging.[8] |
| Methyl (-CH₃) | C3 (ortho to -OH) | Enhances activity | Electron-donating group; stabilizes the phenoxyl radical.[14] |
| Methyl Acetate (-CH₂COOCH₃) | C1 (para to -OH) | May slightly modulate activity; increases lipophilicity | Can influence electronic properties and improves solubility in nonpolar environments. |
In Vitro Evaluation of Antioxidant Capacity
To empirically determine the antioxidant activity of MHMPA, a panel of established chemical assays is recommended. Utilizing multiple assays is crucial as they operate via different mechanisms (HAT vs. SET) and reflect different aspects of antioxidant action.[15][16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and rapid methods for screening antioxidant activity.[9] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[9][16]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of MHMPA in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each MHMPA concentration or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of MHMPA to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic antioxidants.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of MHMPA or standard (e.g., Trolox) to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[9][17] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured colorimetrically.[16] This assay is based purely on the SET mechanism.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of MHMPA, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using FeSO₄. The FRAP value of the sample is expressed as µM of Fe²⁺ equivalents.
-
Caption: Workflow for in vitro antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
While chemical assays are excellent for screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[18][19] The CAA assay measures the antioxidant activity of a compound within a cellular environment.[20][21]
The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, induced by a free radical initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS and inhibit this fluorescent conversion.[19]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove culture media and wash cells gently with Phosphate-Buffered Saline (PBS).
-
Pre-incubate cells with various concentrations of MHMPA and a standard (e.g., Quercetin) in culture media for 1 hour.
-
Wash the cells with PBS.
-
Add a solution containing DCFH-DA probe to the cells and incubate for 60 minutes at 37°C.[19]
-
Wash the cells again to remove the excess probe.
-
Add the free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.
-
-
Measurement:
-
Immediately begin reading the plate using a fluorescent microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[19]
-
Take readings every 5 minutes for 1 hour at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Calculate the EC₅₀ value, the concentration of MHMPA required to provide 50% of the antioxidant effect.
-
Investigation of Cellular Response: The Nrf2-ARE Pathway
Beyond direct radical scavenging, potent antioxidants often protect cells by upregulating endogenous defense mechanisms. The primary pathway for this is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[23][24]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1, which facilitates its degradation.[6] In the presence of oxidative stress or electrophilic compounds (which many phenolic antioxidants are), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][25][26]
Experimental Approach to Assess Nrf2 Activation by MHMPA:
-
Western Blotting: Treat cells (e.g., HepG2) with MHMPA for various time points. Isolate nuclear and cytosolic protein fractions. Perform Western blotting to measure the increase of Nrf2 in the nuclear fraction and the upregulation of downstream proteins like HO-1 and NQO1.
-
Quantitative PCR (qPCR): Treat cells with MHMPA and isolate total RNA. Use qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
ARE-Luciferase Reporter Assay: Use a cell line stably transfected with a luciferase reporter construct driven by an ARE promoter. Treatment with an Nrf2 activator like MHMPA will result in an increase in luciferase activity, providing a quantifiable measure of pathway activation.
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An In-Depth Technical Guide to the Anti-inflammatory Properties of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Foreword: Unveiling the Therapeutic Potential of a Novel Phenylacetate Derivative
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Within this landscape, phenolic compounds and their derivatives have consistently emerged as promising candidates due to their potent biological activities. This guide focuses on Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a compound of interest whose structural motifs suggest a significant potential for modulating the inflammatory response. While direct extensive research on this specific molecule is emerging, this document serves as a comprehensive technical guide, synthesizing established knowledge from structurally related compounds to propose and detail its plausible mechanisms of action and a robust framework for its experimental validation. Our objective is to provide a scientifically grounded roadmap for researchers to explore and unlock the therapeutic promise of this compound.
Mechanistic Postulates: Deconstructing the Anti-inflammatory Action
The inflammatory cascade is a complex interplay of cellular and molecular events. Based on the chemical structure of this compound, we can postulate its intervention at several key junctures of this cascade. The presence of a hydroxylated phenyl ring is a hallmark of many anti-inflammatory compounds, suggesting a capacity to interfere with pro-inflammatory signaling pathways.
Inhibition of Pro-inflammatory Enzymes: Targeting COX-2 and iNOS
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (PGs) from arachidonic acid[1]. The inducible isoform, COX-2, is overexpressed during inflammation, making it a key therapeutic target[2][3]. Derivatives of 2-hydroxyphenyl acetate have been identified as a promising template for developing selective COX-2 inhibitors[1]. It is therefore highly probable that this compound exerts its anti-inflammatory effects through the selective inhibition of COX-2 over the constitutively expressed COX-1, thereby reducing the production of inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective NSAIDs[1][4].
Similarly, inducible nitric oxide synthase (iNOS) is another critical enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator[2][5]. The suppression of iNOS expression is a known anti-inflammatory mechanism of various phenolic compounds[6][7]. Therefore, it is plausible that this compound downregulates the expression of iNOS, leading to a decrease in NO production in inflammatory cells like macrophages.
Caption: Postulated inhibition of COX-2 and iNOS by this compound.
Modulation of Key Signaling Pathways: NF-κB and MAPK
The expression of pro-inflammatory genes, including those for COX-2 and iNOS, is largely regulated by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[8][9]. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of a host of pro-inflammatory mediators[10][11].
The NF-κB pathway is a central regulator of inflammation[12]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes[6]. Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation[6][10]. It is hypothesized that this compound may interfere with this pathway, possibly by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB subunits.
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in regulating the inflammatory response[9][11][13]. Activation of these kinases leads to the phosphorylation of various transcription factors, including activator protein-1 (AP-1), which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes[7]. It is therefore a strong possibility that this compound modulates the phosphorylation of one or more MAPK proteins, thereby dampening the downstream inflammatory signaling.
Caption: Proposed modulation of NF-κB and MAPK signaling pathways by the target compound.
Experimental Validation: A Step-by-Step Methodological Framework
To empirically validate the anti-inflammatory properties of this compound, a systematic approach employing both in vitro and in vivo models is essential. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's efficacy and mechanism of action.
In Vitro Anti-inflammatory Assays
The murine macrophage cell line, RAW 264.7, is a well-established and robust model for studying inflammation in vitro[14][15]. These cells, when stimulated with LPS, produce a range of pro-inflammatory mediators, mimicking an inflammatory response.
2.1.1. Cell Viability Assay (MTT Assay)
-
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of living cells.
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
2.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: To quantify the inhibitory effect of the compound on iNOS activity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess reagent.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve[15].
-
2.1.3. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: To measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
-
Protocol:
-
Following the same treatment protocol as the Griess assay, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[15].
-
2.1.4. Western Blot Analysis for Protein Expression
-
Rationale: To determine the effect of the compound on the protein levels of COX-2, iNOS, and key signaling proteins in the NF-κB and MAPK pathways.
-
Protocol:
-
Treat RAW 264.7 cells with the compound and/or LPS for the appropriate duration.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, iNOS, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Models
In vivo studies are critical for evaluating the therapeutic potential of the compound in a whole-organism context.
2.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Rationale: A classic and highly reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound[16][17][18].
-
Protocol:
-
Group rodents (rats or mice) and administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount for assessing the compound's efficacy and for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µM) |
| NO Production (Griess Assay) | Hypothetical Value |
| TNF-α Production (ELISA) | Hypothetical Value |
| IL-6 Production (ELISA) | Hypothetical Value |
| COX-1 Inhibition | Hypothetical Value |
| COX-2 Inhibition | Hypothetical Value |
| Cell Viability (MTT Assay) | >100 (Hypothetical) |
IC₅₀ represents the concentration required for 50% inhibition.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | Hypothetical Value |
| This compound | 25 | Hypothetical Value |
| This compound | 50 | Hypothetical Value |
| Indomethacin (Reference) | 10 | Hypothetical Value |
Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. The proposed mechanisms of action, centered on the inhibition of key pro-inflammatory enzymes and the modulation of the NF-κB and MAPK signaling pathways, are grounded in the established pharmacology of structurally analogous compounds. The detailed experimental protocols offer a clear and robust methodology for validating these hypotheses.
The successful completion of these studies would not only elucidate the therapeutic potential of this novel compound but also contribute valuable insights into the structure-activity relationships of phenylacetate derivatives as anti-inflammatory agents. Future research should focus on pharmacokinetic and toxicological profiling to further assess its drug-like properties and pave the way for potential pre-clinical and clinical development.
References
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- Negi, V. J., et al. (2013). Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives as potent anti-inflammatory agents. Der Pharma Chemica, 5(3), 18-25. [Link]
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- Parmar, S. S., et al. (1979). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Agents and Actions, 9(5-6), 549-553. [Link]
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- Shaker, A. M. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of the Iranian Chemical Society, 18(11), 2963-2980. [Link]
- Stankov, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
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- Lee, J. Y., et al. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and Chemical Toxicology, 58, 296-302. [Link]
- Husain, A., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Letters in Drug Design & Discovery, 17(8), 992-1002. [Link]
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- Wang, Y., et al. (2024). Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. mBio, 15(9), e01353-24. [Link]
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- Stankov, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
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An In-Depth Technical Guide to the Cytotoxic Evaluation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Abstract: Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a phenolic compound with a structure that suggests potential bioactive properties. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its effects at the cellular level. To date, no comprehensive cytotoxicity studies have been published for this specific molecule. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, outlining a rigorous, multi-faceted approach to systematically evaluate the cytotoxic potential of this compound. We present a series of validated, step-by-step protocols, from initial cell viability screening to mechanistic apoptosis assays, grounded in established principles of in vitro toxicology. This document is designed not as a report of existing data, but as a forward-looking guide to enable the first robust cytotoxic characterization of this compound.
Introduction and Rationale
The investigation into the biological activities of novel chemical entities is a cornerstone of drug discovery and chemical safety assessment. This compound, with its substituted phenolic ring, belongs to a class of compounds known for a wide spectrum of biological effects. While its physicochemical properties are documented, its interaction with biological systems remains unexplored.
This guide provides a comprehensive framework for the initial cytotoxic assessment of this compound. The primary objective is to determine the concentration at which this compound exerts toxic effects on cultured mammalian cells and to begin elucidating the underlying mechanisms of cell death.[1] Our approach is built on two key pillars of in vitro toxicology: the assessment of metabolic viability and the measurement of cell membrane integrity. Further, we will outline methods to distinguish between two major modes of cell death: apoptosis and necrosis.
The following sections will detail the necessary cell culture preparations, provide step-by-step protocols for three fundamental cytotoxicity assays (MTT, LDH, and Annexin V/PI), and explain the principles of dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for proper handling, stock solution preparation, and interpretation of results.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [2], [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2], [3] |
| Molecular Weight | 180.20 g/mol | [2], [3] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 119.9 ± 15.9 °C | [2] |
Experimental Workflow for Cytotoxicity Assessment
A logical, tiered approach is essential for a thorough cytotoxic evaluation. Our proposed workflow begins with broad screening assays and progresses to more specific mechanistic studies.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research objectives.[4] For an initial broad cytotoxicity screen, a common, well-characterized cell line is recommended. Human dermal fibroblasts are a good choice for baseline cytotoxicity, while a cancer cell line such as HeLa or A549 could be used if investigating anti-cancer potential.[4][5] All cell culture reagents should be free of animal-derived components where possible to ensure a fully human cell culture system.[5]
-
Cell Line: Human Dermal Fibroblasts (hDF)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1] Cells should be maintained in the exponential growth phase.[5]
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[6] The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of metabolically active, viable cells.[5]
Materials:
-
Human Dermal Fibroblasts
-
96-well cell culture plates[1]
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Dimethyl Sulfoxide (DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hDF cells into a 96-well plate at a density of 8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a positive control (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1] Mix gently on a plate shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8] This assay is a reliable indicator of cytotoxicity and cell lysis.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from ThermoFisher Scientific or Tiaris Biosciences)[7][8]
-
Cell culture plates prepared as in the MTT assay (steps 1-3).
Procedure:
-
Sample Collection: After the 48-hour incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new, optically clear 96-well plate.[1]
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:[7][8]
-
Vehicle Control: Supernatant from cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Add lysis buffer (typically provided in the kit) to untreated cells 45 minutes before sample collection.
-
Background Control: Culture medium without cells.
-
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Protocol 3: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For MTT Assay: Percentage Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
For LDH Assay: Percentage Cytotoxicity = [(LDH_sample - LDH_spontaneous) / (LDH_maximum - LDH_spontaneous)] * 100
Dose-Response Analysis and IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[9][10] To determine the IC50, plot the percentage viability (or inhibition) against the logarithm of the compound concentration.[11][12] The resulting data points should form a sigmoidal curve.[11] Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and calculate the IC50 value.[13] Software such as GraphPad Prism is commonly used for this analysis.[10]
Hypothetical Dose-Response Data:
| Log [Compound] (M) | % Viability (MTT) |
| -7.0 | 98.5 |
| -6.5 | 95.2 |
| -6.0 | 88.1 |
| -5.5 | 75.4 |
| -5.0 | 51.2 |
| -4.5 | 22.6 |
| -4.0 | 8.9 |
| -3.5 | 5.1 |
Postulated Mechanism of Action: A Starting Point
While no data exists for this compound, many phenolic compounds are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways. A plausible initial hypothesis is that this compound could trigger mitochondrial dysfunction.
This proposed pathway provides a testable hypothesis. Subsequent experiments could involve measuring intracellular ROS levels, assessing mitochondrial membrane potential, and quantifying the activity of caspases 9 and 3 to validate this mechanistic model.
Conclusion
This technical guide provides a comprehensive, scientifically-grounded framework for conducting the first cytotoxicity studies on this compound. By following the detailed protocols for MTT, LDH, and apoptosis assays, researchers can generate the foundational data necessary to understand this compound's biological activity. The proposed workflow ensures a logical progression from broad screening to mechanistic investigation, enabling a robust characterization of its cytotoxic potential and mode of action. This work will fill a critical knowledge gap and provide the necessary preliminary data for further investigation in drug development or chemical safety programs.
References
- PubChem. (n.d.).Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information.
- L-Histidine. (2024, October 1).Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.
- Gonzalez, G. (2021, January 6).Drug dose-response data analysis. Towards Data Science.
- GraphPad. (n.d.).How Do I Estimate the IC50 and EC50?. GraphPad Software.
- ResearchGate. (2016, October 4).How to calculate IC50 for my dose response?.
- SCOPE. (n.d.).Toxicity Tests with Mammalian Cell Cultures.
- Science Gateway. (n.d.).How to calculate IC50.
- Stoddart, M. J. (2019, May 1).Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Semantic Scholar. (n.d.).Cell Culture Methods for In Vitro Toxicology.
- Smith, S. M., et al. (2011).A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
- ResearchGate. (2011, November 17).A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- XCellR8. (n.d.).Cytotoxicity.
- ResearchGate. (2023, May 6).What cell line should I choose for citotoxicity assays?.
- Tiaris Biosciences. (n.d.).LDH Cytotoxicity Assay Kit.
- Chemsrc. (n.d.).Methyl (4-hydroxy-3-methylphenyl)acetate.
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A Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Characterization, Synthesis, and Biological Context
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0), a phenolic ester of significant interest in chemical and pharmaceutical research. While specific literature on the discovery and biological activity of this particular methylated isomer is limited, this document serves to consolidate its known physicochemical properties and propose a robust synthetic pathway. Crucially, this guide contextualizes the compound by examining the natural occurrence and established biological activities of its structural analogs, particularly its parent compound, Methyl 2-(4-hydroxyphenyl)acetate. By exploring the structure-activity relationships within this class of molecules, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into its potential therapeutic applications.
Physicochemical and Structural Characterization
This compound is a derivative of phenylacetic acid. The addition of a hydroxyl group and a methyl group to the phenyl ring, along with the methyl ester moiety, defines its chemical properties and potential for biological interaction. Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| SMILES | O=C(OC)CC1=CC=C(O)C(C)=C1 | [2] |
The structure features a hydrogen bond donor (the phenolic hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and the two ester oxygens), suggesting potential for interactions with biological macromolecules.
Synthesis and Methodologies
While a definitive published synthesis for this compound is not widely documented, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common method involves the Fischer esterification of the parent carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid.
Proposed Synthetic Workflow
The synthesis can be achieved in a two-step process starting from commercially available 3-methylphenol (m-cresol), proceeding through the formation of the carboxylic acid intermediate, followed by esterification.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol outlines the second step of the proposed synthesis.
-
Reaction Setup: To a solution of 2-(4-hydroxy-3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The pH should be adjusted to ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Natural Occurrence of Structurally Related Compounds
While this compound itself has not been prominently reported as a natural product, its parent compound, Methyl 2-(4-hydroxyphenyl)acetate , has been isolated from microbial sources. Notably, it is a known metabolite of the fungus Penicillium chrysogenum[3]. This class of simple phenolic compounds is widespread in nature, often serving as building blocks for more complex molecules or acting as signaling molecules.
Furthermore, related dihydroxyphenylacetic acid derivatives have been identified in marine-derived fungi. For instance, fermentation of the fungus Aspergillus sp. in the presence of bromide salts induced the production of brominated dihydroxyphenylacetic acid methyl esters[4]. This highlights the biosynthetic plasticity of fungi and their capacity to produce a diverse array of halogenated phenylacetates, suggesting that various substituted analogs could exist in unexplored natural environments.
Biological Activity and Therapeutic Potential: An Inferential Analysis
Given the scarcity of bioactivity data for the title compound, its potential can be inferred from structurally similar molecules.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Studies on the aforementioned brominated dihydroxyphenylacetic acid derivatives from Aspergillus sp. demonstrated potent radical-scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), with IC₅₀ values superior to the standard antioxidant, L-ascorbic acid[4]. It is plausible that this compound shares this antioxidant potential, a hypothesis that warrants experimental validation.
Protocol: DPPH Radical Scavenging Assay
This standard protocol can be used to assess the antioxidant capacity of the title compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (e.g., 10, 25, 50, 100 µg/mL) in methanol. Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control to separate wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
Data Analysis: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
Other Potential Activities
Derivatives of phenylacetic acid exhibit a wide range of biological activities. For example, the related compound hydroxytyrosol acetate, found in olive oil, possesses cardioprotective, anticancer, and neuroprotective properties[5]. The structural similarity suggests that this compound could be a candidate for screening in various therapeutic areas, including anti-inflammatory and antimicrobial assays.
Future Directions and Conclusion
This compound represents a molecule with clear potential, situated within a class of compounds known for their diverse natural origins and biological activities. This guide has established its fundamental chemical properties and proposed a viable synthetic route, providing the necessary tools for its procurement and study.
-
Systematic Screening: Performing broad biological screening to uncover its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Natural Product Isolation: Investigating microbial and plant sources for its presence to understand its natural role.
-
Comparative Studies: Synthesizing and testing isomers and analogs to build a clear structure-activity relationship profile.
By addressing these areas, the scientific community can fully elucidate the potential of this compound as a valuable chemical entity for drug discovery and development.
References
- Methyl (4-hydroxy-3-methylphenyl)
- Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem.[Link]
- Induced production of methyl bromodihydroxyphenyl acetates by the marine-derived fungus Aspergillus sp - PubMed.[Link]
- Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC.[Link]
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- 3. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Induced production of methyl bromodihydroxyphenyl acetates by the marine-derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate Derivatives and Analogues for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Methyl 2-(4-hydroxy-3-methylphenyl)acetate and its analogues, a class of phenolic compounds with significant potential in drug discovery and development. We will delve into their synthesis, chemical properties, structure-activity relationships, and known biological activities, offering field-proven insights for researchers and scientists.
Introduction: The Therapeutic Promise of Phenolic Acetates
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. This compound, a substituted phenylacetic acid ester, belongs to this versatile class. Its structural motif, featuring a hydroxylated and methylated phenyl ring linked to a methyl acetate group, presents a rich scaffold for chemical modification and optimization of therapeutic properties. This guide will explore the scientific foundation for investigating these compounds as potential drug candidates, with a focus on their antioxidant and anti-inflammatory capabilities.
Core Compound Profile: this compound
Chemical and Physical Properties
The core molecule, this compound (CAS RN®: 64360-47-0), possesses the following key characteristics[1][2]:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Boiling Point | 285.9±25.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Flash Point | 119.9±15.9 °C |
These properties are essential for designing synthetic routes, developing analytical methods, and formulating potential drug delivery systems.
Synthesis and Manufacturing of Phenylacetate Derivatives
The synthesis of this compound and its analogues can be achieved through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the desired substituents on the phenyl ring and the required scale of production.
General Synthetic Strategies
Common methods for the synthesis of substituted phenylacetic acids and their esters include:
-
Palladium-Catalyzed Carbonylation: This efficient method introduces the carboxylic acid moiety by reacting a benzyl halide with carbon monoxide in the presence of a palladium catalyst[3].
-
Hydrolysis of Benzyl Cyanides: A classic and reliable method involving the conversion of a benzyl cyanide to the corresponding carboxylic acid under acidic or basic conditions.
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of an acetophenone to a phenylacetic acid derivative.
Exemplary Synthetic Workflow: Palladium-Catalyzed Carbonylation
The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylacetic acid via palladium-catalyzed carbonylation, a versatile method for creating a library of analogues.
Caption: Generalized workflow for Palladium-Catalyzed Carbonylation.
Structure-Activity Relationships (SAR)
The biological activity of phenolic compounds is intimately linked to their chemical structure. Understanding these relationships is crucial for designing more potent and selective drug candidates.
Key Structural Features Influencing Activity
Based on studies of various phenolic compounds, the following structural features are known to significantly impact their biological activity, particularly their antioxidant and anti-inflammatory properties:
-
Hydroxyl Group (-OH): The presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. The ability to donate a hydrogen atom to scavenge free radicals is a key mechanism of action.
-
Substitution on the Phenyl Ring: The nature and position of other substituents (e.g., methyl, methoxy, halogen) can modulate the electronic properties of the phenol and its steric hindrance, thereby influencing its reactivity and interaction with biological targets.
-
The Acetic Acid Side Chain: The carboxylic acid or ester group contributes to the overall polarity and pharmacokinetic properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).
For instance, in a series of 2-phenylaminophenylacetic acid derivatives, analogues of the NSAID diclofenac, the nature of the substituents on the phenyl rings was found to directly correlate with their cyclooxygenase (COX) inhibitory activity and in vivo anti-inflammatory effects[4].
Biological Activity and Therapeutic Potential
Derivatives of phenylacetic acid have shown promise in a range of therapeutic areas, primarily due to their anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of phenylacetate derivatives. For example, a series of methyl salicylate derivatives bearing a piperazine moiety exhibited potent in vivo anti-inflammatory activities in mouse models of xylol-induced ear edema and carrageenan-induced paw edema[5][6][7]. Some of these compounds showed activity comparable to or even exceeding that of aspirin and indomethacin[5][6].
The mechanism of anti-inflammatory action for many phenylacetic acid derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation[4].
Antioxidant Activity
The phenolic nature of this compound and its analogues confers significant antioxidant potential. A study on synthesized methylated and acetylated derivatives of natural bromophenols demonstrated that these compounds could ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocytes[8].
The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.
Potential in Neurological Disorders and Cancer
Emerging research suggests that substituted phenethylamines and phenylacetates may have therapeutic applications in inflammatory and neurological disorders[4]. Furthermore, some phenylacetamide derivatives have demonstrated cytotoxic and pro-apoptotic activity in cancer cell lines, indicating potential for development as anticancer agents.
Mechanism of Action: Modulating Cellular Signaling
The therapeutic effects of this compound derivatives are rooted in their ability to interact with and modulate specific cellular signaling pathways.
Antioxidant Mechanism
The antioxidant effect of these phenolic compounds is primarily mediated through direct radical scavenging and potentially through the chelation of metal ions involved in radical generation.
Caption: Antioxidant mechanism of phenolic compounds.
Anti-inflammatory Signaling Pathways
The anti-inflammatory actions of phenylacetate derivatives can be more complex, involving the modulation of key inflammatory signaling cascades. For instance, some derivatives of the structurally related meclofenamic acid have been shown to reduce the levels of pro-inflammatory cytokines like IL-6 and the transcription factor NF-κB[9]. NF-κB is a master regulator of the inflammatory response, and its inhibition can lead to a broad suppression of inflammatory gene expression.
Experimental Protocols and Analytical Methods
Rigorous experimental design and validated analytical methods are paramount in the evaluation of novel drug candidates.
In Vitro Anti-inflammatory Assay: Inhibition of COX Enzymes
A common in vitro assay to assess the anti-inflammatory potential of phenylacetate derivatives is the measurement of their ability to inhibit COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing a cofactor like hematin.
-
Incubation: Incubate the enzyme with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.
Protocol:
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Test Compound Solutions: Prepare serial dilutions of the test compound in methanol.
-
Reaction: Mix the DPPH solution with the test compound solutions and incubate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). A known antioxidant like ascorbic acid or Trolox should be used as a positive control.[10]
Analytical and Quality Control
The identity and purity of synthesized this compound derivatives should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and for quantitative analysis.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. Future research should focus on:
-
Synthesis of diverse libraries of analogues: To systematically explore the structure-activity relationships.
-
In-depth biological evaluation: Including a broader range of in vitro and in vivo models to elucidate specific mechanisms of action and identify potential therapeutic targets.
-
Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profiles of lead compounds.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of this promising class of compounds.
References
- Mechanistic insights into allosteric regulation of the reductase component of p-hydroxyphenylacetate 3-hydroxylase by p-hydroxyphenylacetate: a model for effector-controlled activity of redox enzymes. (2024).
- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). MDPI. [Link]
- Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators.
- Methyl (4-hydroxy-3-methylphenyl)
- 4-hydroxyphenylacet
- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2023). MDPI. [Link]
- Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023). YouTube. [Link]
- Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (1983). Arzneimittelforschung.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022).
- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023).
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). PubMed. [Link]
- (PDF) Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016).
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). PubMed. [Link]
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The Lynchpin of Bioactive Scaffolds: A Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate in Medicinal Chemistry
Foreword: Beyond the Reagent Shelf
In the landscape of medicinal chemistry, the true value of a chemical entity is not merely its presence on a reagent shelf, but its potential to be sculpted into a life-altering therapeutic. Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a seemingly unassuming substituted phenylacetate, represents such a cornerstone. This technical guide moves beyond a simple cataloging of properties to provide researchers, scientists, and drug development professionals with a deeper understanding of its strategic importance. We will explore its role as a versatile starting material, a key intermediate, and a foundational scaffold in the synthesis of novel bioactive molecules. The ensuing discussion is grounded in the principles of synthetic feasibility and therapeutic relevance, aiming to inspire and inform the next generation of drug discovery.
Physicochemical Characteristics and Strategic Importance
This compound, with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , possesses a unique combination of functional groups that render it a valuable asset in a synthetic chemist's arsenal.[1][2] The phenolic hydroxyl group offers a reactive handle for etherification or esterification, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. The strategic placement of the methyl group on the phenyl ring can also influence the molecule's pharmacokinetic profile, a concept often referred to as the "magic methyl" effect in drug discovery.[3]
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.201 g/mol | [2] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 119.9 ± 15.9 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
The Synthetic Cornerstone: Crafting Novel Anti-Inflammatory Agents
The structural motif of a diaryl system is central to a number of potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4][5][6][7] this compound serves as an ideal starting point for the construction of such molecules. The following section outlines a scientifically plausible, multi-step synthesis of a novel, hypothetical COX-2 inhibitor, demonstrating the utility of this versatile building block.
Hypothetical Synthesis of a Novel Diaryl-COX-2 Inhibitor
This synthetic workflow is designed to be robust and adaptable, drawing upon established synthetic methodologies to construct a novel diaryl compound with the potential for selective COX-2 inhibition.
Caption: Synthetic workflow for a novel COX-2 inhibitor.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis outlined above.
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-(4-(tert-butyldimethylsilyloxy)-3-methylphenyl)acetate.
Step 2: Reduction of the Ester to an Aldehyde
-
Dissolve the protected ester from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, as a 1 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford 2-(4-(tert-butyldimethylsilyloxy)-3-methylphenyl)acetaldehyde.
Step 3: Formation of the Pyrazole Core
-
To a solution of the aldehyde from Step 2 in ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield {4-[5-(4-(tert-butyldimethylsilyloxy)-3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide}.
Step 4: Deprotection to Yield the Final Compound
-
Dissolve the protected pyrazole from Step 3 in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) (1.5 eq, as a 1 M solution in THF) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain the novel COX-2 inhibitor, 4-[5-(4-hydroxy-3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
A Versatile Scaffold for Diverse Bioactive Molecules
The utility of hydroxyphenylacetate derivatives extends beyond the realm of anti-inflammatory agents. For instance, the structurally related o-hydroxy phenylacetic acid methyl ester is a key intermediate in the synthesis of the widely used fungicide, Azoxystrobin.[8] This highlights the potential of this compound to serve as a starting material for a broad range of biologically active compounds, including those with applications in agriculture and other fields.
The core structure of this compound can also be subjected to various bioisosteric replacements to fine-tune its pharmacological properties.[2][3][9][10][11] For example, the carboxylic ester could be replaced with other functional groups to modulate the compound's acidity, polarity, and metabolic stability.
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- 3. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Versatile Intermediate in Modern Synthesis
Abstract: Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS No. 64360-47-0) is a key synthetic intermediate possessing a unique combination of functional groups: a nucleophilic phenolic hydroxyl group, a modifiable ester, and a substituted aromatic ring. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical and specialty chemical domains. By detailing proven experimental protocols and exploring the causality behind methodological choices, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this valuable building block.
Introduction
This compound is a substituted phenylacetate ester that has emerged as a significant building block in organic synthesis. Its structure is deceptively simple, yet it offers a rich platform for chemical manipulation. The interplay between its three primary functional regions—the phenolic hydroxyl, the methyl ester, and the ortho- and para-substituted benzene ring—provides chemists with multiple handles for selective modification.
The strategic placement of the methyl group on the aromatic ring is particularly noteworthy. In medicinal chemistry, the addition of a methyl group can profoundly influence a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[1] This effect can enhance binding affinity, improve metabolic stability, and alter pharmacokinetic properties.[1] As such, intermediates like this compound, which carry this pre-installed feature, are of high value in drug discovery programs. This guide will elucidate the synthesis of this intermediate and demonstrate its practical utility in constructing more complex molecular architectures.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a synthetic intermediate are critical for its effective use in the laboratory. Proper handling, reaction setup, and purification are all predicated on a solid understanding of these characteristics.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 119.9 ± 15.9 °C | [3] |
| Storage | Inert atmosphere, room temperature | [2] |
Spectroscopic Signature
While raw spectral data should be obtained for each synthesized batch, the expected spectroscopic characteristics provide a baseline for structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons will appear as multiplets or doublets in the 6.5-7.5 ppm region. A sharp singlet around 3.7 ppm will correspond to the three protons of the methyl ester (–OCH₃). The benzylic methylene protons (–CH₂–) will likely appear as a singlet around 3.6 ppm. The phenolic hydroxyl proton (–OH) will present as a broad singlet, the position of which is dependent on solvent and concentration, and the aromatic methyl group (–CH₃) will be a sharp singlet around 2.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The aromatic carbons will resonate in the 115-155 ppm region. The methyl ester carbon (–OCH₃) will be found around 52 ppm, the benzylic carbon (–CH₂) near 40 ppm, and the aromatic methyl carbon (–CH₃) around 16 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the phenolic O-H stretch (around 3200-3500 cm⁻¹). A strong, sharp peak for the ester C=O stretch will be prominent around 1730 cm⁻¹. C-O stretching bands will appear in the 1000-1300 cm⁻¹ region, and C-H stretching from the aromatic and aliphatic groups will be visible around 2850-3100 cm⁻¹.
Synthesis of the Intermediate
The efficient synthesis of this compound is crucial for its application. Several routes can be envisioned, but one of the most direct and well-documented methods involves the demethylation of a readily available methoxy-substituted precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule to more fundamental starting materials. The ester can be disconnected to its corresponding carboxylic acid, which in turn can be derived from a precursor with a protected hydroxyl group, such as a methoxy ether. This is a common and effective strategy to avoid unwanted side reactions with the free phenol during earlier synthetic steps.
Synthetic Route: Demethylation of a Methoxy Precursor
A practical synthesis starts with (4-Methoxy-3-methylphenyl)acetonitrile.[4] This method leverages a robust demethylation reaction using boron tribromide (BBr₃), a powerful Lewis acid highly effective for cleaving aryl methyl ethers with minimal side reactions when used under controlled conditions. The subsequent steps would involve hydrolysis of the nitrile to the carboxylic acid, followed by esterification. A more direct, albeit challenging, approach from the literature combines the demethylation and subsequent reaction in one pot.[4]
Detailed Experimental Protocol: Synthesis via Demethylation
This protocol is adapted from a documented synthesis that utilizes the core intermediate.[4]
Objective: To synthesize this compound from (4-Methoxy-3-methylphenyl)acetonitrile.
Workflow:
Materials:
-
(4-Methoxy-3-methylphenyl)acetonitrile (1 equivalent)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-Methoxy-3-methylphenyl)acetonitrile (1.0 eq) in anhydrous DCM.
-
Demethylation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a 1.0 M solution of boron tribromide in DCM (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Carefully quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-hydroxy-3-methylphenyl)acetonitrile.
-
Hydrolysis & Esterification: The crude nitrile can then be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by Fischer esterification. To do this, reflux the crude product in an excess of anhydrous methanol with a catalytic amount of concentrated sulfuric acid until TLC analysis indicates the consumption of the starting material.
-
Final Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude ester is then purified by flash column chromatography on silica gel to afford pure this compound.
Utility as a Synthetic Intermediate
The true value of this compound lies in its capacity for selective chemical transformations, making it a strategic precursor for more complex targets.
Overview of Reactivity
-
Phenolic Hydroxyl: This group is weakly acidic and highly nucleophilic. It is the primary site for O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions. Protecting this group is often necessary if subsequent reactions are sensitive to free phenols.
-
Ester Moiety: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4] This carboxylic acid is a key handle for forming amides, a common linkage in pharmaceutical compounds, via peptide coupling reactions.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these groups can be exploited to introduce additional substituents onto the ring if desired.
Workflow Example: Synthesis of an Amide Derivative
A practical application of this intermediate is its conversion into an N-aryl acetamide, a scaffold found in many biologically active molecules. This process involves two key transformations: ester hydrolysis followed by amide bond formation.[4]
Detailed Experimental Protocol: Amide Synthesis
This protocol demonstrates the conversion of the title compound into a complex amide.[4]
Part A: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in 2M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 1.5-2 hours until hydrolysis is complete (monitored by TLC).[4]
-
Cool the reaction mixture in an ice bath and carefully adjust the pH to ~4 using 6M hydrochloric acid.
-
Extract the resulting carboxylic acid product with dichloromethane (4x).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (4-hydroxy-3-methylphenyl)acetic acid as a solid.
Part B: Amide Coupling
-
In an anhydrous solvent such as DMF, combine the carboxylic acid from Part A (1.0 eq), the desired aniline (e.g., 5-amino-2-chlorobenzotrifluoride, 1.0 eq), HOBT (1.3 eq), EDCI (1.1 eq), and 4-methylmorpholine (1.1 eq).[4]
-
Causality: EDCI (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBT traps this intermediate to form an activated ester, which is less prone to side reactions and racemization. 4-methylmorpholine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Stir the reaction at 60 °C for 24 hours or until completion.[4]
-
Upon completion, perform an aqueous workup and extract the product. Purify via column chromatography to obtain the final N-(substituted-phenyl)-2-(4-hydroxy-3-methylphenyl)acetamide.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its reagents.
GHS Hazard Information
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Data sourced from BLDpharm.[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
PPE: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.
First Aid and Spill Management
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6]
-
Spills: Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
For long-term stability and to prevent oxidation of the phenolic group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
Conclusion
This compound is more than a simple aromatic ester; it is a strategically designed synthetic intermediate that offers reliability, versatility, and efficiency. Its pre-installed hydroxy and methyl functionalities provide a valuable scaffold for building molecular complexity, particularly in the synthesis of novel pharmaceutical candidates. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables researchers to fully exploit its potential in their synthetic endeavors.
References
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- Safety Data Sheet. (2019). Methyl Acetate.
- M&U International. (2015). Safety Data Sheet - METHYL PHENYL ACETATE.
- ChemBK. (2024). Methyl (3-formyl-4-hydroxyphenyl)acetate.
- PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester.
- PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.
- Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate.
- PubChem. (n.d.). 4-Hydroxy-3-methylphenyl acetate.
- Chemsrc. (2025). Methyl (4-hydroxy-3-methylphenyl)acetate.
- PubChemLite. (n.d.). Methyl 2-(4-bromo-3-hydroxyphenyl)acetate.
- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
- Catalano, A., et al. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2049.
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- 4. (4-Hydroxy-3-methyl-phenyl)-acetic acid methyl ester | 64360-47-0 [chemicalbook.com]
- 5. 64360-47-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
"Methyl 2-(4-hydroxy-3-methylphenyl)acetate" synthesis protocols
An In-Depth Guide to the Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Authored by: A Senior Application Scientist
Introduction: this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. As an ester derivative of a disubstituted phenylacetic acid, its structural motif is found in various biologically active compounds, including anti-inflammatory agents[1][2]. The precise arrangement of the hydroxyl, methyl, and methyl acetate groups on the phenyl ring presents specific challenges and considerations in its synthesis. This guide provides detailed protocols and scientific rationale for the preparation of this compound, aimed at researchers and professionals in the field of drug development and chemical synthesis. We will explore two primary synthetic pathways, offering both a direct, modern approach and a classical, multi-step alternative.
PART 1: A Direct Synthetic Approach via Demethylation of a Methoxy Precursor
This pathway represents a highly efficient and direct method to obtain the target compound. The strategy relies on the selective cleavage of a methyl ether, which is a common protecting group for phenolic hydroxyls, followed by an in situ esterification. The starting material, (4-Methoxy-3-methylphenyl)acetonitrile, is a commercially available or readily synthesized precursor.
Causality and Mechanistic Insight
The core of this protocol is the use of boron tribromide (BBr₃), a powerful and specific Lewis acid reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. The subsequent addition of methanol serves a dual purpose: it quenches the reaction and acts as the reagent for the acid-catalyzed esterification of the concurrently formed phenylacetic acid derivative.
Experimental Workflow: Demethylation & Esterification
Below is a visual representation of the workflow for this direct synthesis protocol.
Caption: Workflow for the direct synthesis of the target ester.
Detailed Synthesis Protocol 1
This protocol is adapted from a reported synthesis[1].
Materials and Reagents:
-
(4-Methoxy-3-methylphenyl)acetonitrile
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-Methoxy-3-methylphenyl)acetonitrile (e.g., 3.3 g, 20.4 mmol) in anhydrous dichloromethane (20 mL).
-
Demethylation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of boron tribromide in dichloromethane (e.g., 61.2 mmol, 61.2 mL of 1.0 M solution) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours under a nitrogen atmosphere.
-
Quenching and Esterification: Cool the reaction mixture to 0 °C in an ice bath. Carefully add anhydrous methanol (50 mL) dropwise to quench the excess BBr₃ and facilitate esterification. Caution: This is an exothermic reaction.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL).
-
Extraction: Back-extract the combined aqueous layers with dichloromethane (5 x 50 mL) to recover any dissolved product.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 25% ethyl acetate) is typically effective for isolating the pure product[1].
-
Characterization: Confirm the identity and purity of the resulting colorless oil using techniques such as NMR, IR, and mass spectrometry.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | (4-Methoxy-3-methylphenyl)acetonitrile | [1] |
| Key Reagent | Boron Tribromide (BBr₃) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | -78 °C to Room Temperature | [1] |
| Reaction Time | 20 hours | [1] |
| Reported Yield | ~39% (for the specific reported scale) | [1] |
| Purification Method | Flash Column Chromatography | [1] |
PART 2: A Classical Multi-Step Synthetic Pathway
This alternative pathway employs a series of well-established named reactions, offering a more classical approach to the synthesis. It begins with a more fundamental starting material, 2-methylphenol (o-cresol), and builds the target molecule step-by-step. This route is particularly instructive for understanding fundamental aromatic substitution and rearrangement reactions.
Strategy Overview
-
Acylation: Introduction of an acetyl group onto the 2-methylphenol ring via Friedel-Crafts acylation or a related Fries rearrangement to form 4-hydroxy-3-methylacetophenone.
-
Rearrangement & Oxidation: Conversion of the acetophenone intermediate to (4-hydroxy-3-methylphenyl)acetic acid using the Willgerodt-Kindler reaction, followed by hydrolysis.
-
Esterification: Standard acid-catalyzed esterification of the resulting carboxylic acid with methanol.
Experimental Workflow: Multi-Step Synthesis
This diagram outlines the sequence of reactions in this classical pathway.
Caption: Classical multi-step synthesis pathway.
Discussion of Key Steps and Rationale
-
Step 1: Friedel-Crafts Acylation vs. Fries Rearrangement: Directly acylating a phenol using the Friedel-Crafts reaction can be problematic. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the aromatic ring[3]. A common and often higher-yielding alternative is to first perform an O-acylation to form the phenyl ester, which is then subjected to a Fries rearrangement under Lewis acid conditions to migrate the acyl group to the aromatic ring, primarily at the para position[3].
-
Step 2: The Willgerodt-Kindler Reaction: This powerful reaction transforms an aryl alkyl ketone into a terminal thioamide (using sulfur and an amine like morpholine) with the same number of carbon atoms[4][5]. The reaction involves a complex mechanism where the carbonyl group effectively migrates to the end of the alkyl chain and is oxidized[6][7]. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid. This reaction is invaluable for converting readily accessible acetophenones into the desired phenylacetic acids[8].
-
Step 3: Fischer Esterification: This is a standard, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of methanol as both the solvent and reagent drives the equilibrium towards the formation of the methyl ester product.
Conceptual Protocol 2
This section outlines the general procedures for the classical pathway.
Step 2a: Synthesis of (4-hydroxy-3-methylphenyl)acetic acid via Willgerodt-Kindler Reaction
-
Reaction Setup: Combine 4-hydroxy-3-methylacetophenone, elemental sulfur, and morpholine in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux. The reaction time can vary significantly based on the substrate.
-
Work-up: After cooling, the intermediate thioamide can be isolated or directly hydrolyzed.
-
Hydrolysis: Heat the thioamide intermediate with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH) to yield (4-hydroxy-3-methylphenyl)acetic acid. Purify the acid by recrystallization.
Step 2b: Esterification of (4-hydroxy-3-methylphenyl)acetic acid
-
Reaction Setup: Dissolve the synthesized (4-hydroxy-3-methylphenyl)acetic acid in a large excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the ester product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over Na₂SO₄, concentrate it, and purify the final product by distillation or column chromatography.
Conclusion
The synthesis of this compound can be accomplished through various routes. The direct, one-pot demethylation-esterification of (4-Methoxy-3-methylphenyl)acetonitrile offers an efficient and modern approach with a detailed, verifiable protocol[1]. In contrast, the classical multi-step pathway starting from 2-methylphenol provides a robust, albeit longer, alternative that relies on fundamental named reactions like the Fries rearrangement and the Willgerodt-Kindler reaction[3][6]. The choice of protocol will depend on factors such as starting material availability, scalability, and the specific expertise of the research team. Both pathways provide a solid foundation for the reliable laboratory-scale production of this important pharmaceutical intermediate.
References
- Wikipedia. (2023). Willgerodt rearrangement.
- Chemsrc. (2024). Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0.
- Chemeurope.com. (n.d.). Willgerodt rearrangement.
- Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Fournier, M., et al. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LookChem. (n.d.). methyl 2-hydroxy-2-phenylacetate.
- Google Patents. (1982). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- Organic Syntheses. (2009). methyl 2-(2-acetylphenyl)acetate.
- PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.
- Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
- PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
- Chemical-Suppliers.com. (n.d.). 4-Hydroxymethylphenyl-acetic acid | CAS 73401-74-8.
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester.
- The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7.
Sources
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- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: An Application Note and Protocol
Introduction: Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a substituted phenylacetic acid moiety, is a common scaffold in medicinal chemistry. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described three-step synthesis is robust and employs well-established chemical transformations, ensuring a reliable route to the target molecule.
Synthetic Strategy Overview
The synthesis of this compound is approached in a three-step sequence starting from readily available 2-methylphenol (o-cresol). The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 4-Hydroxy-3-methylacetophenone
This initial part of the synthesis involves two key transformations: the acetylation of 2-methylphenol to form an ester intermediate, followed by a Fries rearrangement to yield the desired substituted acetophenone. The Fries rearrangement is a powerful tool for the ortho- and para-acylation of phenols.[1] By controlling the reaction temperature, we can favor the formation of the para-acylated product, which is our desired intermediate.
Step 1a: Synthesis of o-Cresyl acetate
This step involves the straightforward esterification of 2-methylphenol with acetic anhydride.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (21.6 g, 0.2 mol) and pyridine (32.0 mL, 0.4 mol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (22.5 mL, 0.24 mol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain o-cresyl acetate as a colorless oil. The product is typically used in the next step without further purification.
Step 1b: Fries Rearrangement to 4-Hydroxy-3-methylacetophenone
The Fries rearrangement of o-cresyl acetate is carried out using aluminum chloride as a Lewis acid catalyst. Higher temperatures favor the formation of the para-isomer.[1]
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube, place anhydrous aluminum chloride (40.0 g, 0.3 mol).
-
Add nitrobenzene (100 mL) to the flask and stir to form a slurry.
-
Slowly add o-cresyl acetate (22.5 g, 0.15 mol) to the stirred slurry.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Steam distill the mixture to remove the nitrobenzene.
-
Cool the remaining aqueous solution and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford 4-hydroxy-3-methylacetophenone as a white to pale yellow solid.
Characterization Data for 4-Hydroxy-3-methylacetophenone:
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | [2] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Melting Point | 107-110 °C | |
| ¹H NMR (CDCl₃, ppm) | δ 7.80 (d, J=2.0 Hz, 1H), 7.74 (dd, J=8.4, 2.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 2.58 (s, 3H), 2.30 (s, 3H) | [4] |
| IR (KBr, cm⁻¹) | 3350 (O-H), 1660 (C=O), 1600, 1510 (C=C, aromatic) | [5] |
Part 2: Synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid
This part of the synthesis utilizes the Willgerodt-Kindler reaction, which is a powerful method for converting aryl methyl ketones into the corresponding phenylacetic acids.[6] The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed.
Step 2a: Willgerodt-Kindler Reaction
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-3-methylacetophenone (15.0 g, 0.1 mol), elemental sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol).
-
Heat the mixture to reflux (around 130-140 °C) and maintain for 6 hours. The mixture will become dark and viscous.
-
Cool the reaction mixture to about 80 °C and pour it into 200 mL of warm water with vigorous stirring.
-
The product, 2-(4-hydroxy-3-methylphenyl)acetothiomorpholide, will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and air-dry. This crude thioamide is used directly in the next step.
Step 2b: Hydrolysis of the Thioamide
Protocol:
-
Place the crude 2-(4-hydroxy-3-methylphenyl)acetothiomorpholide in a 500 mL round-bottom flask.
-
Add a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).
-
Heat the mixture to reflux and maintain for 12 hours. Hydrogen sulfide gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filter the solid, wash with cold water, and recrystallize from water or a mixture of ethanol and water to yield pure 2-(4-hydroxy-3-methylphenyl)acetic acid as a crystalline solid.
Characterization Data for 2-(4-Hydroxy-3-methylphenyl)acetic acid:
| Property | Value | Reference |
| Appearance | Crystalline solid | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 145-148 °C | |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.2 (br s, 1H, COOH), 8.8 (s, 1H, OH), 6.95 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.65 (d, J=8.0 Hz, 1H), 3.40 (s, 2H), 2.10 (s, 3H) | |
| IR (KBr, cm⁻¹) | 3400-2500 (O-H, acid), 3200 (O-H, phenol), 1700 (C=O), 1610, 1515 (C=C, aromatic) |
Part 3: Synthesis of this compound
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst to form the desired methyl ester.[7][8]
Caption: Fischer esterification of the carboxylic acid intermediate.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 2-(4-hydroxy-3-methylphenyl)acetic acid (16.6 g, 0.1 mol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) or by vacuum distillation to yield this compound as a colorless oil or low-melting solid.
Characterization Data for this compound:
| Property | Value | Reference |
| Appearance | Colorless oil or low-melting solid | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Boiling Point | ~140-145 °C at 1 mmHg | |
| ¹H NMR (CDCl₃, ppm) | δ 6.98 (s, 1H), 6.90 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.5 (br s, 1H, OH), 3.68 (s, 3H), 3.55 (s, 2H), 2.20 (s, 3H) | |
| IR (thin film, cm⁻¹) | 3400 (O-H), 1730 (C=O, ester), 1615, 1510 (C=C, aromatic), 1280, 1160 (C-O) |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Handle with extreme care.
-
Nitrobenzene is toxic and readily absorbed through the skin. Use appropriate gloves and handle only in a fume hood.
-
The Willgerodt-Kindler reaction evolves hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and consider using a scrubber.
References
- PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. National Center for Biotechnology Information.
- Fischer Esterification Procedure. (n.d.).
- PrepChem. (n.d.). Synthesis of o-Cresyl Acetate.
- Sciencemadness.org. (2020, December 2). Willgerodt-Kindler featuring acetophenone.
- NIST. (n.d.). Acetic acid, 2-methylphenyl ester. NIST Chemistry WebBook.
- University of California, Irvine. (n.d.). Experiment 22: The Fischer Esterification.
- NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Fries rearrangement.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- PubChem. (n.d.). o-Cresyl acetate. National Center for Biotechnology Information.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 3. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. community.wvu.edu [community.wvu.edu]
Application Note: High-Purity Isolation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis. The methodology leverages normal-phase flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind each step to ensure reproducible, high-purity yields.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds.[1] Its molecular structure, featuring both a phenolic hydroxyl group and a methyl ester, imparts a moderate polarity that necessitates a robust purification strategy to remove non-polar and highly polar impurities. These impurities can arise from unreacted starting materials or side-products formed during synthesis, such as the less polar methoxy-precursor or the more polar carboxylic acid analog.[1][2][3] The presence of such impurities, even in trace amounts, can significantly impact the efficacy and safety of the final pharmaceutical product.[2]
Column chromatography is a fundamental and widely used technique for the purification of chemical compounds.[4][5][6] Specifically, normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is exceptionally well-suited for separating compounds of moderate polarity like the target molecule.[5][6] This application note details an optimized protocol using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. The protocol is designed to be self-validating, with an emphasis on the underlying chemical principles that govern the separation process.
Chemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | This compound | ChemSrc |
| CAS Number | 64360-47-0 | ChemSrc |
| Molecular Formula | C₁₀H₁₂O₃ | ChemSrc |
| Molecular Weight | 180.20 g/mol | PubChem |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | ChemSrc |
| Density | 1.1 ± 0.1 g/cm³ | ChemSrc |
Principle of Separation: Normal-Phase Chromatography
This protocol is based on the principles of normal-phase chromatography, where the stationary phase is more polar than the mobile phase.[5][6]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte and its impurities.[7]
-
Mobile Phase: A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) serves as the mobile phase. The polarity of the mobile phase is gradually increased during the elution process (gradient elution).[8][9]
-
Separation Mechanism: Compounds in the mixture are separated based on their differential affinities for the stationary and mobile phases.
-
Highly Polar Compounds (e.g., the carboxylic acid impurity) will have a strong affinity for the polar silica gel and will be retained on the column longer, eluting at higher concentrations of the polar mobile phase component (ethyl acetate).
-
Non-Polar Compounds (e.g., the methoxy-precursor impurity) will have a weak affinity for the stationary phase and will be carried through the column more quickly by the non-polar mobile phase, eluting first.
-
The Target Compound , this compound, with its moderate polarity, will elute at an intermediate mobile phase composition, well-separated from the more and less polar impurities.
-
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Sources
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- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
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Application Notes and Protocols for the Characterization of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a phenolic ester, is a compound of interest in various fields, including synthetic chemistry and drug discovery, due to its structural motifs. As with any compound intended for further development or scientific investigation, rigorous characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide a self-validating system for researchers, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and interpreting the resulting data.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White to pale yellow solid | [3] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [2] |
| Melting Point | 55-58 °C | [1][3] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. The addition of a few drops of deuterium oxide (D₂O) can be used to identify the exchangeable phenolic proton. The predicted chemical shifts are based on the analysis of structurally similar compounds.[4][5]
1.1.1. ¹H NMR Spectroscopy Protocol
Objective: To identify and confirm the proton environments in the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Chloroform-d (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Add TMS as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts (δ) in parts per million (ppm).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | m | 3H | Aromatic protons |
| ~ 5.5 (broad s) | s | 1H | Phenolic -OH |
| 3.69 | s | 3H | Methoxy (-OCH₃) protons |
| 3.58 | s | 2H | Methylene (-CH₂-) protons |
| 2.25 | s | 3H | Methyl (-CH₃) protons |
Causality: The aromatic protons appear in the downfield region due to the deshielding effect of the benzene ring current. The phenolic hydroxyl proton is typically broad and its chemical shift can vary with concentration and temperature. The methoxy and methylene protons appear as sharp singlets, with the methoxy protons being slightly more deshielded due to the adjacent oxygen atom. The methyl group on the aromatic ring is in a relatively upfield position.
1.1.2. ¹³C NMR Spectroscopy Protocol
Objective: To identify the number and types of carbon atoms in the molecule.
Instrumentation: 100 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing and Analysis: Process the data and assign the chemical shifts.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | Carbonyl carbon (C=O) |
| ~ 154 | Aromatic carbon attached to -OH |
| ~ 130 | Quaternary aromatic carbon attached to -CH₃ |
| ~ 128, 126, 115 | Aromatic CH carbons |
| ~ 125 | Quaternary aromatic carbon attached to -CH₂- |
| ~ 52 | Methoxy carbon (-OCH₃) |
| ~ 40 | Methylene carbon (-CH₂-) |
| ~ 16 | Methyl carbon (-CH₃) |
Trustworthiness: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like COSY and HSQC if necessary, provides a robust and self-validating method for structural confirmation.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form [M+H]⁺ or [M-H]⁻ ions. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also be used, often after derivatization, and will provide more extensive fragmentation information. The predicted fragmentation is based on the known stability of benzylic cations and other common fragmentation pathways for esters and phenols.[6][7][8]
1.2.1. ESI-MS Protocol
Objective: To determine the accurate molecular weight.
Instrumentation: ESI-TOF or ESI-QTOF Mass Spectrometer
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Determine the mass of the molecular ion.
Expected ESI-MS Data:
-
Positive Ion Mode: [M+H]⁺ at m/z 181.08
-
Negative Ion Mode: [M-H]⁻ at m/z 179.07
1.2.2. GC-MS (EI) Protocol
Objective: To confirm molecular weight and obtain structural information from fragmentation patterns.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Protocol:
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatize the phenolic hydroxyl group using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Expected EI-MS Fragmentation:
-
Molecular Ion (M⁺): m/z 180
-
Key Fragments:
-
m/z 121: Loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃)
-
m/z 91: Tropylium ion, characteristic of compounds with a benzyl moiety.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expertise & Experience: The key functional groups to identify are the phenolic -OH, the ester carbonyl (C=O), and the C-O stretches. The broadness of the -OH stretch is a characteristic feature.
1.3.1. FT-IR Protocol
Objective: To identify characteristic functional groups.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if the melting point is low). Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.
-
Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3350 (broad) | O-H stretch (phenolic) |
| ~ 3020 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1730 | C=O stretch (ester) |
| ~ 1600, 1500 | C=C stretch (aromatic) |
| ~ 1250, 1150 | C-O stretch (ester and phenol) |
Chromatographic Characterization
Chromatographic techniques are essential for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile and thermally labile compounds.
Expertise & Experience: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like the target analyte. The mobile phase composition of acetonitrile and water with a small amount of acid (like acetic or formic acid) is typical for improving peak shape and resolution of phenolic compounds.[2][9][10][11][12]
2.1.1. HPLC Protocol
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile with 0.1% acetic acid
-
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Trustworthiness: Method validation, including linearity, accuracy, and precision, should be performed for quantitative applications. The use of a DAD allows for peak purity assessment by comparing spectra across a single peak.
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for spectroscopic characterization.
Caption: Workflow for HPLC-based purity determination.
References
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0.
- Bursić, V., et al. (2015). Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD. In: Marčić, D., Glavendekić, M., Nicot, P. (Eds.) Proceedings of the 7th Congress on Plant Protection. Plant Protection Society of Serbia, IOBC-EPRS, IOBC-WPRS, Belgrade, pp. 359-364.
- ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- MDPI. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity.
- Taylor & Francis Online. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
- Chemsrc. Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6.
- Google Patents. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
- NIST WebBook. Phenylacetic acid, 2-methylbutyl ester.
- NIST WebBook. Phenylacetic acid, 3-methylphenyl ester.
- PubMed. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure.
- The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
- ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- PubMed. Determination of Homovanillic Acid in Urine by Stable Isotope Dilution and Electrospray Tandem Mass Spectrometry.
- J-Stage. Phenylacetic acid (PAA) is present as free and conjugated forms in human plasma. PAA may be mainly derived from phenylalanine.
- PubMed. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS.
- ResearchGate. Determination of Homovanillic Acid in Human Plasma Using HPLC with Electrochemical Detection and Automated Solid Phase Extraction.
- PubMed. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS).
- MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
- SpectraBase. Phenylacetic acid methyl ester - Optional[1H NMR] - Chemical Shifts.
- Human Metabolome Database. Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).
- MassBank. methyl phenylacetate.
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
- PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Homework.Study.com. How would distinguish between methyl benzoate and phenylacetic acid using ^1H NMR spectroscopy?.
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- BMRB. bmse000220 Phenylacetic Acid.
- Google Patents. CN100455557C - The production method of methylphenylacetic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
- PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
Sources
- 1. Methyl 4-hydroxyphenylacetate ReagentPlus , 99 14199-15-6 [sigmaaldrich.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-hydroxyphenylacetate | 14199-15-6 [chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 6. massbank.eu [massbank.eu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 2-(4-hydroxy-3-methylphenyl)acetate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The chromatographic separation is achieved on a C18 stationary phase with gradient elution using a mobile phase of acetonitrile and acidified water. Detection is performed using a UV-Vis Diode Array Detector (DAD). The protocol has been developed to be specific for the analyte in the presence of its forced degradation products, demonstrating its utility as a stability-indicating assay. All validation parameters, including linearity, accuracy, precision, and robustness, are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound (CAS 64360-47-0) is an organic ester compound with potential applications in the pharmaceutical and cosmetic industries, partly due to the antioxidant properties associated with its phenolic structure.[3] The presence of both a phenolic hydroxyl group and a methyl ester functional group makes the molecule susceptible to degradation via hydrolysis and oxidation. Therefore, a validated, stability-indicating analytical method is crucial for ensuring product quality, determining shelf-life, and monitoring the purity of the bulk drug substance and its formulations.[4][5]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[6][7] Specifically, reversed-phase chromatography coupled with UV detection is ideally suited for analyzing phenolic compounds due to their inherent chromophores and moderate polarity.[8][9] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, including the scientific rationale behind the method development choices and a full validation framework based on ICH Q2(R2) guidelines.[10]
Analyte Properties & Chromatographic Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
-
Structure:
-
Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol [3]
-
Key Features: Aromatic ring, a phenolic hydroxyl (-OH) group, and a methyl ester (-COOCH₃) group.
-
-
Solubility: The molecule is soluble in common organic solvents such as methanol and acetonitrile but has limited solubility in water.[3] This makes it an ideal candidate for reversed-phase HPLC, where a mobile phase with a significant organic component is used.
-
Chromatographic Behavior: The phenolic hydroxyl group can ionize depending on the mobile phase pH. To ensure consistent retention times and sharp, symmetrical peaks, it is essential to suppress this ionization. This is achieved by acidifying the aqueous component of the mobile phase (e.g., with 0.1% acetic or formic acid), which keeps the analyte in its neutral, protonated form. The C18 stationary phase (a non-polar, hydrophobic surface) retains the moderately non-polar analyte, which is then eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase.[4]
-
Detection: The benzene ring is a strong chromophore, allowing for sensitive detection using a UV detector. Phenolic compounds typically exhibit strong absorbance in the UV range of 270-280 nm.[11] A Diode Array Detector (DAD) is recommended to confirm peak purity and to select the optimal monitoring wavelength.
Materials and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters Sunfire™ C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[6]
-
Chemicals:
-
This compound reference standard (>97% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Acetic Acid (Glacial, analytical grade).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
-
Glassware & Consumables:
-
Class A volumetric flasks and pipettes.
-
1.5 mL amber HPLC vials with caps.
-
0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).
-
Experimental Protocol: HPLC Method
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[12][13]
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to volume with the diluent and mix.
-
-
Sample Preparation (e.g., for a formulation):
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Perform a subsequent dilution (e.g., 5.0 mL into 50 mL) to achieve a target concentration of 100 µg/mL.
-
-
Final Filtration: Before injection, filter the prepared working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials. Discard the first 1-2 mL of the filtrate.
Chromatographic Conditions
The following conditions were optimized to achieve a robust separation of the analyte from potential impurities and degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (with DAD scanning from 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 |
Rationale for Method Development Choices
-
Stationary Phase: A C18 column provides excellent hydrophobic retention for the aromatic analyte. The 250 mm length ensures high resolution, which is critical for separating closely eluting degradation products in a stability-indicating assay.
-
Mobile Phase: A gradient elution is employed to ensure that both early-eluting polar degradants and the more retained parent analyte are separated effectively within a reasonable runtime.[7] Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. Acetic acid is used to control the pH and ensure the analyte remains in its non-ionized form, resulting in sharp, symmetrical peaks.
-
Detector: A DAD allows for the confirmation of peak identity and purity by comparing UV spectra across the peak. The wavelength of 278 nm was selected as it provides high sensitivity for the analyte.
Analytical Workflow Visualization
The diagram below outlines the sequential steps involved in the routine analysis of this compound using this method.
Caption: General workflow for the HPLC analysis of the target analyte.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is suitable for its intended purpose, a full validation was performed according to ICH guidelines.[14][15]
Specificity & Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[2] To prove this, forced degradation studies were conducted.[5][16] The analyte solution (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C (dry heat) for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
In all cases, the chromatograms showed significant degradation of the parent peak and the appearance of new degradation product peaks. The parent analyte peak was well-resolved from all degradant peaks (resolution > 2.0), and the peak purity analysis via DAD confirmed no co-elution. This demonstrates the stability-indicating nature of the method.[17]
Validation Parameter Summary
The following table summarizes the validation parameters, their acceptance criteria, and typical results for this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is pure and resolved from degradants (Resolution > 2). | Pass; Resolution > 3.5 for all degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | 50% to 150% of target concentration (50-150 µg/mL) | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.45% |
| - Intermediate (n=6) | RSD ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Pass |
Robustness
The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
In all varied conditions, the system suitability parameters remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the method's reliability for routine use.
Validation Workflow Visualization
This diagram illustrates the structured process of validating the analytical method according to ICH guidelines.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. CAS 64360-47-0: methyl (4-hydroxy-3-methylphenyl)acetate [cymitquimica.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 12. organomation.com [organomation.com]
- 13. fishersci.pt [fishersci.pt]
- 14. actascientific.com [actascientific.com]
- 15. youtube.com [youtube.com]
- 16. phcogj.com [phcogj.com]
- 17. phcogj.com [phcogj.com]
Application Note: Structural Elucidation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, detailed structural characterization is a critical step in confirming the identity and purity of synthesized molecules. This application note provides a comprehensive guide to the interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of "Methyl 2-(4-hydroxy-3-methylphenyl)acetate," a key intermediate in various synthetic pathways. We will delve into the theoretical basis for the observed chemical shifts, multiplicities, and integrations, and provide detailed, field-proven protocols for sample preparation and data acquisition.
I. Structural Analysis and Predicted NMR Spectra
The structural integrity of a molecule is paramount in its function and application. NMR spectroscopy allows for a non-destructive and highly detailed examination of a molecule's atomic framework.
Molecular Structure of this compound
To effectively interpret the NMR spectra, a clear understanding of the molecule's structure and the electronic environment of each atom is essential.
Caption: Molecular structure of this compound.
¹H NMR Spectral Interpretation
Proton NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.[1]
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~2.2 | Singlet | 3H | Ar-CH ₃ | Methyl group on the aromatic ring. The singlet multiplicity indicates no adjacent protons. |
| b | ~3.6 | Singlet | 2H | Ar-CH ₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. The singlet multiplicity is due to the absence of neighboring protons. |
| c | ~3.7 | Singlet | 3H | O-CH ₃ | Methyl ester protons are deshielded by the adjacent oxygen atom.[2] The singlet multiplicity indicates no adjacent protons. |
| d | ~5.0-6.0 | Singlet (broad) | 1H | Ar-OH | Phenolic proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It appears as a singlet due to rapid exchange. |
| e | ~6.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. It is split by the adjacent aromatic proton. |
| f | ~6.8 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the hydroxyl group and ortho to the methylene acetate group. It is split by two neighboring aromatic protons. |
| g | ~6.9 | Doublet | 1H | Ar-H | Aromatic proton meta to both the hydroxyl and methyl groups. It is split by the adjacent aromatic proton. |
¹³C NMR Spectral Interpretation
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons in a molecule and their chemical environment.[3] The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which minimizes signal overlap.[4]
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~16 | C H₃ (Aromatic) | The methyl carbon on the aromatic ring is expected in the aliphatic region. |
| 2 | ~40 | C H₂ | The methylene carbon is shifted downfield due to the adjacent aromatic ring and carbonyl group. |
| 3 | ~52 | O-C H₃ | The methyl ester carbon is deshielded by the attached oxygen atom. |
| 4 | ~115 | Ar-C H | Aromatic methine carbon. |
| 5 | ~125 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |
| 6 | ~128 | Ar-C H | Aromatic methine carbon. |
| 7 | ~130 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the methylene acetate group. |
| 8 | ~131 | Ar-C H | Aromatic methine carbon. |
| 9 | ~154 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group is significantly deshielded. |
| 10 | ~173 | C =O | The carbonyl carbon of the ester appears at the downfield end of the spectrum.[5] |
To further distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[6][7] A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[8]
II. Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9]
Materials:
-
This compound (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)[10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh the appropriate amount of the solid sample into a small, clean vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11]
-
Gently swirl the vial to completely dissolve the sample. Ensure no solid particles remain, as they can interfere with the magnetic field homogeneity.[9]
-
Using a clean Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Carefully wipe the outside of the NMR tube to remove any dust or fingerprints.
Caption: Workflow for preparing an NMR sample.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 16-20 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[12]
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240-250 ppm
III. Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will display signals corresponding to the predicted chemical shifts and multiplicities.
-
Integration: The area under each signal is proportional to the number of protons it represents.[13] Calibrate the integration of a known signal (e.g., the Ar-CH₃ at 3H) and use it to determine the relative number of protons for the other signals.
-
Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[14][15] For example, a proton with two neighbors will appear as a triplet.
-
Coupling Constants (J-values): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[16] Coupled protons will have the same J-value, which can help in assigning adjacent protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Chemical Shift: The position of the peak indicates the electronic environment of the carbon. Electronegative atoms and sp² hybridization cause downfield shifts.[12]
-
DEPT Spectra: As mentioned, DEPT experiments are invaluable for determining the number of hydrogens attached to each carbon, simplifying the assignment process.[17][18]
Conclusion
This application note has provided a detailed guide to the ¹H and ¹³C NMR interpretation of this compound. By understanding the principles of chemical shifts, multiplicity, and integration, and by following the provided protocols for sample preparation and data acquisition, researchers can confidently characterize this and similar molecules. The combination of ¹H, ¹³C, and DEPT NMR experiments provides a powerful toolkit for the unambiguous structural elucidation of organic compounds, which is a cornerstone of research and development in the pharmaceutical and chemical industries.
References
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Definitive Structural Elucidation and Quantification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate via Electrospray Ionization Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHM) using mass spectrometry. We detail optimized protocols for sample preparation, direct infusion analysis for accurate mass determination, and tandem mass spectrometry (MS/MS) for structural confirmation through collision-induced dissociation (CID). Furthermore, a robust liquid chromatography-mass spectrometry (LC-MS) methodology is presented for the sensitive quantification of MHM in complex matrices. The causality behind experimental choices, from ionization polarity to fragmentation analysis, is explained to empower researchers in adapting these methods for related phenolic compounds in pharmaceutical and metabolomic studies.
Introduction: The Analytical Imperative
This compound is a phenolic ester of interest in various scientific domains, including natural product chemistry, metabolite identification, and as an intermediate in organic synthesis. Its structural characterization and precise quantification are critical for understanding its biological role, ensuring purity in synthetic pathways, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.
This guide moves beyond a simple recitation of steps, providing the underlying scientific rationale for each stage of the analytical workflow. We will establish a self-validating system for the unambiguous identification of MHM, leveraging the power of electrospray ionization (ESI) to generate intact molecular ions and collision-induced dissociation (CID) to produce a characteristic fragmentation fingerprint.
Analyte Profile:
-
Compound: this compound
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.20 g/mol [1]
-
Structure:
Foundational Principles: Ionization and Instrumentation
The physicochemical properties of MHM—a polar phenolic compound and a methyl ester—dictate the optimal analytical approach. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for such non-volatile and thermally labile molecules.[2]
2.1. The Choice of Electrospray Ionization (ESI)
ESI is the preferred ionization technique for polar compounds like MHM. It is a soft ionization method that typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. This is crucial for establishing the correct molecular weight.
-
Expert Insight: For phenolic compounds, the acidic proton on the hydroxyl group makes them particularly amenable to deprotonation. Consequently, ESI in the negative ion mode often yields higher sensitivity and a cleaner signal for the [M-H]⁻ ion.[3][4] However, analysis in the positive ion mode ([M+H]⁺) can provide complementary and structurally significant fragment ions.[3] For definitive characterization, acquiring data in both polarities is strongly recommended.
Protocol I: Sample Preparation and Handling
High-quality data begins with meticulous sample preparation. The goal is to solubilize the analyte in a solvent compatible with ESI-MS while minimizing contaminants like non-volatile salts or detergents that can suppress ionization.[5]
3.1. Materials
-
This compound (analytical standard)
-
MS-grade Methanol
-
MS-grade Acetonitrile
-
MS-grade Water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL glass autosampler vials with PTFE septa[5]
3.2. Step-by-Step Protocol
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of MHM standard.
-
Dissolve in 1.0 mL of MS-grade methanol in a clean glass vial. This solvent is chosen for its volatility and ability to readily dissolve the analyte.[6]
-
-
Intermediate & Working Solutions:
-
Perform serial dilutions of the stock solution using a mixture of 50:50 methanol:water or 50:50 acetonitrile:water to prepare working standards for calibration curves or direct infusion.
-
For a typical direct infusion experiment, a concentration of 1-10 µg/mL is a good starting point.[7] For LC-MS, concentrations will be lower, often in the ng/mL range.
-
-
Sample Filtration (Critical for LC-MS):
-
If any particulate matter is visible, or if the sample originates from a complex matrix, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC column and MS source.[6]
-
-
Vialing:
-
Transfer the final solution to a 2 mL glass autosampler vial. Glass is essential to prevent leaching of plasticizers that can occur with organic solvents.[5]
-
Protocol II: Direct Infusion & Full Scan MS Analysis
The initial step in characterizing MHM is to confirm its molecular weight via direct infusion. This allows for the optimization of MS source parameters without the complexity of chromatography.
4.1. Experimental Workflow
Caption: Workflow for direct infusion mass spectrometry analysis of MHM.
4.2. Recommended MS Parameters (Starting Point)
| Parameter | Positive Ion ESI | Negative Ion ESI | Rationale |
| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV | To create a stable electrospray plume for efficient ion generation. |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr | Aids in solvent evaporation and ion release from droplets. |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | Ensures complete desolvation without causing thermal degradation. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Maintains a stable source environment. |
| Scan Range | m/z 50 - 500 | m/z 50 - 500 | Covers the expected molecular ion and potential fragments/adducts. |
4.3. Expected Results
With a molecular weight of 180.20 Da, the expected ions in a high-resolution mass spectrometer are:
| Ion Mode | Adduct/Loss | Theoretical m/z |
| Positive | [M+H]⁺ | 181.0808 |
| Negative | [M-H]⁻ | 179.0660 |
Protocol III: Tandem MS (MS/MS) for Structural Elucidation
Tandem mass spectrometry provides an unequivocal structural fingerprint of a molecule. By isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a predictable and reproducible fragmentation pattern.[8]
5.1. The Mechanism of CID
In CID, the isolated precursor ions are accelerated into a collision cell filled with an inert gas (e.g., Argon). The resulting collisions impart internal energy, leading to the fragmentation of the ion at its weakest chemical bonds. Analyzing the mass-to-charge ratios of these product ions allows for the reconstruction of the original structure.[9]
5.2. Predicted Fragmentation Pathways of MHM
The structure of MHM contains two primary sites for fragmentation: the methyl ester group and the bond connecting the acetyl sidechain to the aromatic ring.
Positive Ion Mode ([M+H]⁺, m/z 181.1): Protonation will likely occur on the carbonyl oxygen or the phenolic oxygen.
Caption: Predicted positive ion fragmentation of MHM.
-
Loss of Methanol (-CH₃OH, 32 Da): A common loss from protonated methyl esters, resulting in a stable acylium ion at m/z 149.1 .[10]
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is highly favorable, leading to the loss of the entire methyl acetate side chain radical (•CH₂COOCH₃) and formation of a stable hydroxytoluene cation at m/z 107.1 . This is often the base peak.
-
Loss of Carbon Monoxide (-CO, 28 Da): Subsequent fragmentation of the m/z 149.1 ion can involve the loss of CO, characteristic of phenolic structures, yielding an ion at m/z 121.1 .
Negative Ion Mode ([M-H]⁻, m/z 179.1): Deprotonation occurs at the acidic phenolic hydroxyl group.
Sources
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Application Notes & Protocols: Methyl 2-(4-hydroxy-3-methylphenyl)acetate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Document Version: 1.0
Introduction: The Strategic Value of a Bifunctional Synthon
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, hereafter referred to as MHM-acetate, is a versatile bifunctional building block in modern organic synthesis. Its structure incorporates three key reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an activated aromatic ring. This unique combination allows for sequential and regioselective modifications, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Understanding the distinct reactivity of each functional group is paramount to harnessing its full synthetic potential. This guide provides an in-depth exploration of MHM-acetate's core reactivity, supported by detailed, field-proven protocols for its application.
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Data for MHM-acetate
| Property | Value | Source |
| CAS Number | 64360-47-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid or liquid | Varies by purity |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Safety & Handling:
MHM-acetate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302).[4][5]
Mandatory Precautions:
-
Always handle MHM-acetate in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6][7]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wash hands and exposed skin thoroughly after handling.[4][7]
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6]
Core Synthetic Transformations & Protocols
The strategic utility of MHM-acetate lies in the selective manipulation of its phenolic and ester functionalities. The following sections detail the most common and powerful transformations.
Reaction at the Phenolic Hydroxyl: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for forming aryl ethers from phenols.[8][9][10] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide.[10]
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol (pKa ~10) but generally not strong enough to promote unwanted side reactions like ester hydrolysis, especially at moderate temperatures. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) could be used but increase the risk of competitive saponification.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal.[10] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the rate of the SN2 reaction.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this reaction as they are most susceptible to SN2 attack with minimal competing E2 elimination.[8][10]
Experimental Protocol: Synthesis of Methyl 2-(4-methoxy-3-methylphenyl)acetate
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add MHM-acetate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 20 minutes.
-
Slowly add iodomethane (1.2 eq) via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether.
Reaction at the Ester: Saponification to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unmasks a key functional handle for further chemistry, such as amide bond formation. Base-mediated hydrolysis (saponification) is typically clean and high-yielding.
Causality Behind Experimental Choices:
-
Base Selection: Lithium hydroxide (LiOH) is often the base of choice. It is a strong nucleophile for ester cleavage, and the resulting lithium carboxylate salt often has favorable solubility properties. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also effective.
-
Solvent System: A mixture of an organic solvent like Tetrahydrofuran (THF) or methanol with water is used.[11] THF/water ensures that both the relatively nonpolar ester starting material and the polar hydroxide reagent are in the same phase, allowing the reaction to proceed efficiently.
-
Acidic Workup: After the reaction, acidification is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.
Experimental Protocol: Synthesis of 2-(4-hydroxy-3-methylphenyl)acetic acid
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve MHM-acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification or recrystallized if necessary.
Application in Multistep Synthesis: A Precursor to Profen Drugs
MHM-acetate and its derivatives are structurally related to the phenylacetic acid moiety found in many non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. While not a direct precursor to commercial ibuprofen, its scaffold is highly relevant for the synthesis of analogues for drug discovery and development. The synthesis of ibuprofen itself often involves Friedel-Crafts acylation of isobutylbenzene, followed by a series of transformations.[12][13] The chemistry of MHM-acetate provides a model for the types of reactions used in these more complex syntheses.
Workflow: Conceptual Synthesis of an Ibuprofen Analogue
This conceptual workflow illustrates how the reactions described above could be integrated into a multistep synthesis.
Caption: Conceptual workflow for synthesizing a profen analogue from MHM-acetate.
Concluding Remarks for the Research Professional
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of substituted phenylacetic acid derivatives. By understanding the delicate balance of reactivity between its phenolic, ester, and aromatic functionalities, the synthetic chemist can devise elegant and efficient routes to complex target molecules. The protocols provided herein serve as a robust starting point for leveraging this valuable synthon in research and development campaigns. Always prioritize safety and perform appropriate reaction monitoring and product characterization to ensure reliable and reproducible results.
References
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2022). Williamson Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid.
- ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Chemsrc. (2024). Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl phenylacetate.
- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Stenutz, R. (n.d.). 2-(4-isobutylphenyl)propanoic acid.
- ResearchGate. (2021). Hydrolysis of methyl esters and alkylation to phenacyl esters.
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Application Notes & Protocols: Methyl 2-(4-hydroxy-3-methylphenyl)acetate as a Versatile Building Block for Complex Molecule Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-hydroxy-3-methylphenyl)acetate emerges as a particularly valuable building block due to its trifecta of reactive sites: a nucleophilic phenolic hydroxyl group, a modifiable methyl ester, and an activatable aromatic ring. This document serves as a comprehensive guide for researchers, offering in-depth application notes and validated protocols to harness the synthetic potential of this versatile intermediate. The strategic placement of the methyl group, ortho to the hydroxyl, provides steric and electronic influences that can be exploited for regioselective reactions, a feature of significant interest in drug design, where subtle structural changes can profoundly impact biological activity—a concept often referred to as the "magic methyl" effect[1].
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 64360-47-0 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 119.9 ± 15.9 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Appearance | Varies; typically an oil or low-melting solid | N/A |
| Storage | Store under an inert atmosphere at room temperature | [2] |
Handling Advisory: As with many phenolic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Operations should be conducted in a well-ventilated fume hood.
Section 2: The Strategic Value in Synthesis
The utility of this compound lies in its multifunctionality. Each reactive site offers a distinct handle for molecular elaboration, allowing for a divergent approach to a wide array of complex targets.
-
The Phenolic Hydroxyl (-OH): This is arguably the most versatile functional group. Its nucleophilicity allows for straightforward O-alkylation to introduce a vast array of side chains, a common strategy for tuning the pharmacokinetic properties of drug candidates.[4][5]
-
The Ester (-COOCH₃): This group serves as a masked carboxylic acid. It is stable under various conditions (e.g., O-alkylation) but can be readily hydrolyzed to the corresponding phenylacetic acid. This acid is a critical precursor for forming amide bonds, which are central to the structure of many pharmaceuticals. Phenylacetic acid derivatives are known to be efficacious in a range of medical treatments.[6]
-
The Aromatic Ring: The ring is activated by both the hydroxyl and methyl groups, making it amenable to electrophilic aromatic substitution reactions such as formylation, nitration, or halogenation. These reactions allow for the introduction of additional functional handles or pharmacophoric elements.
-
The Methyl Group (-CH₃): The ortho-methyl group provides steric hindrance that can direct incoming reagents to other positions on the ring. In drug discovery, the addition of a methyl group can block metabolic pathways, improve binding affinity by filling hydrophobic pockets, and restrict bond rotation, thereby locking the molecule into a more bioactive conformation.[1]
Section 3: Core Synthetic Transformations & Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for the experimental choices.
O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Application Note: This reaction is fundamental for introducing diverse side chains onto the phenolic oxygen. The Williamson ether synthesis is a reliable and high-yielding method. Potassium carbonate is chosen as a mild base to deprotonate the phenol without hydrolyzing the ester. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting phenoxide and an alkyl halide.
Protocol: Synthesis of Methyl 2-(4-(benzyloxy)-3-methylphenyl)acetate
-
Reagent Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.80 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Add dry acetone (40 mL).
-
-
Reaction Execution:
-
Stir the suspension vigorously.
-
Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and wash the filter cake with acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 20% ethyl acetate in hexanes to afford the title compound as a colorless oil.
-
Ester Hydrolysis to the Carboxylic Acid (Saponification)
Application Note: Converting the methyl ester to the corresponding carboxylic acid is a critical step for subsequent functionalization, such as amide coupling. Basic hydrolysis (saponification) using lithium hydroxide is efficient and generally provides clean conversion. A mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the organic substrate and the inorganic base.
Protocol: Synthesis of 2-(4-hydroxy-3-methylphenyl)acetic acid
-
Reagent Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (1.80 g, 10.0 mmol) in a mixture of THF (15 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 equiv.).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 2-4 hours.
-
In-Process Check: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The consumption of the starting ester confirms completion.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 2-(4-hydroxy-3-methylphenyl)acetic acid as a white solid, which can often be used without further purification.
-
Section 4: Case Study: A Multi-Step Synthetic Workflow
This case study illustrates how the previously described protocols can be integrated to construct a more complex molecular scaffold, demonstrating the building block's utility.
Workflow: Synthesis of a Novel Amide Derivative
This workflow demonstrates a logical progression from the starting material to a final, more complex target. By first protecting or modifying the hydroxyl group (Step 1), the ester can then be selectively hydrolyzed (Step 2). The resulting carboxylic acid is then activated for standard peptide coupling reactions to form an amide bond (Step 3), a cornerstone of modern drug synthesis.
Section 5: Characterization of Derivatives
Confirmation of each synthetic step is essential. The following table provides expected analytical data for the products described in the protocols.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) |
| Methyl 2-(4-(benzyloxy)-3-methylphenyl)acetate | 7.5-7.3 (m, 5H, Ar-H of Bn), 7.1-6.8 (m, 3H, Ar-H), 5.1 (s, 2H, -OCH₂-), 3.7 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂CO-), 2.2 (s, 3H, Ar-CH₃) | [M+Na]⁺: 293.11 |
| 2-(4-hydroxy-3-methylphenyl)acetic acid | 10.0-12.0 (br s, 1H, -COOH), 9.0 (br s, 1H, -OH), 7.0-6.7 (m, 3H, Ar-H), 3.5 (s, 2H, -CH₂CO-), 2.1 (s, 3H, Ar-CH₃) | [M-H]⁻: 165.05 |
Conclusion
This compound is a cost-effective and highly adaptable starting material for constructing a diverse range of complex molecules. Its well-defined reactive sites allow for selective and sequential modifications, providing a reliable platform for building molecular libraries in drug discovery and for creating novel functional materials. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable chemical building block.
References
- PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate.
- PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
- Inventiva Pharma.
- ChemSynthesis.
- Tetrahedron. Methyl 2-(4-hydroxy-3-methylphenyl)
- Organic Syntheses. methyl 2-(2-acetylphenyl)
- Patsnap.
- Google Patents. O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
- PrepChem.com.
- PubChem. 4-Hydroxy-3-methylphenyl acetate.
- The Good Scents Company.
- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- ChemSynthesis. methyl (2-hydroxyphenyl)
- Organic Chemistry Portal.
- Wikipedia.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. Method for the production of 4-hydroxyphenylacetic acid.
- National Institutes of Health. 4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)
- ChemBK. Methyl (3-formyl-4-hydroxyphenyl)
- Juniper Publishers.
- Google Patents. Synthetic method of methyl (ethyl)
- PubChem. 2-(5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} - Compound Summary. [Link]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- NIST WebBook. Acetic acid, 4-methylphenyl ester. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 64360-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc [chemsrc.com]
- 4. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. inventivapharma.com [inventivapharma.com]
Comprehensive Protocols for Evaluating the Antioxidant Capacity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
An Application Guide:
Introduction: The Scientific Imperative for Antioxidant Characterization
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.
The compound Methyl 2-(4-hydroxy-3-methylphenyl)acetate belongs to the phenolic compound family, a class of molecules widely recognized for their antioxidant properties. The efficacy of phenolic antioxidants is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
This guide provides a suite of detailed, validated protocols for the robust in vitro assessment of the antioxidant capacity of this compound. We will detail three benchmark assays—DPPH, ABTS, and FRAP—moving beyond a simple recitation of steps to explain the causality behind experimental choices. This ensures that researchers can not only execute these protocols with precision but also critically interpret the resulting data.
Foundational Principles of Selected Antioxidant Assays
A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays operate via different mechanisms.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant donates an electron or a hydrogen atom, the DPPH• is reduced to the non-radical form DPPH-H, resulting in a color change to a pale yellow. The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose color. This decolorization is measured spectrophotometrically at 734 nm. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-tripyridyltriazine [TPTZ]) to its ferrous form (Fe²⁺-TPTZ) under acidic conditions (pH 3.6). The resulting Fe²⁺-TPTZ complex has an intense blue color with an absorption maximum at 593 nm. This assay is a direct measure of the electron-donating capacity of an antioxidant.
To standardize results across these different assays, a common reference standard is used. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E, is the industry-standard positive control. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
Logical Workflow for Antioxidant Capacity Assessment
The following diagram outlines the general workflow for assessing the antioxidant potential of the target compound.
Caption: General experimental workflow for antioxidant assays.
Detailed Experimental Protocols
General Materials & Equipment
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox ((±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid)
-
Iron(III) chloride (FeCl₃)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Methanol (Spectrophotometric grade)
-
Ethanol (Spectrophotometric grade)
-
Deionized water
-
96-well clear, flat-bottom microplates
-
Multichannel micropipettes and tips
-
Microplate spectrophotometer
-
Analytical balance
-
Vortex mixer
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for phenolic compounds.
3.2.1 Reagent Preparation
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in methanol. From this, create a series of dilutions for the standard curve (e.g., 500, 250, 125, 62.5, 31.25 µM).
-
DPPH Working Solution (approx. 0.1 mM): Dissolve 2.4 mg of DPPH in 100 mL of methanol. Adjust the concentration with methanol so that the absorbance at 517 nm is approximately 1.0 ± 0.1.
-
Scientist's Note: This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in aluminum foil to prevent autoxidation, which would lead to a weaker signal and inaccurate results.
-
3.2.2 Assay Procedure
-
Pipette 20 µL of each test compound dilution, Trolox standard dilution, or methanol (as a blank) into the wells of a 96-well plate.
-
Using a multichannel pipette, add 200 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
3.2.3 Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or Trolox standard.
-
-
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Plot the % Inhibition against the concentration of the Trolox standards to create a standard curve.
-
Calculate the TEAC value from the linear regression of the standard curve.
Mechanism: DPPH Radical Scavenging
Caption: Antioxidant reduces the DPPH radical.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on widely accepted methodologies for determining total antioxidant capacity.
3.3.1 Reagent Preparation
-
Test Compound & Trolox Standards: Prepare stock solutions and serial dilutions as described in section 3.2.1.
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Scientist's Note: This extended incubation period is critical to ensure the complete generation of the ABTS radical cation, leading to a stable and reproducible assay.
-
-
Before the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
3.3.2 Assay Procedure
-
Pipette 5 µL of each test compound dilution, Trolox standard, or solvent blank into the wells of a 96-well plate.
-
Add 3.995 mL of the diluted ABTS•+ working solution to a suitable container and add the 5 µL of sample (this step can be scaled down for microplates, maintaining the ratio e.g., 10 µL sample + 190 µL ABTS•+).
-
Mix and allow the reaction to proceed for 30 minutes in the dark.
-
Measure the absorbance at 734 nm.
3.3.3 Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control is the absorbance of the ABTS•+ solution without the antioxidant.
-
A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.
-
-
-
Determine the IC₅₀ and TEAC values as described in section 3.2.3.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the reducing capacity of the test compound based on the method developed by Benzie and Strain.
3.4.1 Reagent Preparation
-
Test Compound & Trolox Standards: Prepare stock solutions and serial dilutions as described in section 3.2.1.
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water, and adjust the pH to 3.6 using HCl.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.
-
Scientist's Note: The FRAP reagent must be prepared fresh for each use. Pre-warming the reagent to 37°C can ensure optimal reaction kinetics, though room temperature is also commonly used. The acidic pH is essential for iron to remain soluble and for the redox reaction to occur.
-
3.4.2 Assay Procedure
-
Pipette 10 µL of the sample or standard into each well of a 96-well plate.
-
Add 190 µL of the freshly prepared FRAP working reagent to each well. Mix thoroughly.
-
Incubate the plate at 37°C (or room temperature) for 30 minutes.
-
Measure the absorbance at 593 nm.
3.4.3 Data Analysis
-
Create a standard curve by plotting the absorbance at 593 nm of the Trolox standards against their respective concentrations.
-
Using the linear regression equation (y = mx + c) from the standard curve, determine the FRAP value of the test compound. The results are expressed as µmol Trolox Equivalents (TE) per gram or mole of the compound.
Mechanism: Ferric Ion Reduction
In vitro anti-inflammatory assay of "Methyl 2-(4-hydroxy-3-methylphenyl)acetate"
Topic: In Vitro Anti-inflammatory Assay of "Methyl 2-(4-hydroxy-3-methylphenyl)acetate"
For: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1][2] The reliance on non-steroidal anti-inflammatory drugs (NSAIDs) is often accompanied by adverse side effects, necessitating the discovery of novel, safer therapeutic agents.[2][3] This document provides a comprehensive guide for the initial in vitro evaluation of the anti-inflammatory potential of "this compound," a phenolic acid derivative. We present a structured, multi-step experimental workflow designed to first establish a non-cytotoxic concentration range, then to quantify the compound's effect on key pro-inflammatory mediators, and finally to probe its mechanism of action by investigating its influence on the canonical NF-κB and MAPK signaling pathways. The protocols herein utilize the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a well-established and robust model for studying inflammatory responses.
Scientific Rationale and Strategic Workflow
The cellular inflammatory cascade is a complex process orchestrated by a network of signaling pathways and mediators. A common in vitro model involves stimulating macrophages with bacterial lipopolysaccharide (LPS), which mimics a Gram-negative bacterial infection.[4] This stimulation activates intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways are master regulators of inflammation, controlling the transcription and release of potent pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule produced in large quantities by inducible nitric oxide synthase (iNOS) during inflammation.[7]
-
Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) that amplify the inflammatory response.[8][9]
Our strategy is to systematically assess the ability of this compound to inhibit these key inflammatory outputs. The experimental workflow is designed to yield a clear and mechanistically informative profile of the compound's activity.
Experimental Workflow Diagram
Caption: Logical workflow for evaluating the anti-inflammatory properties of a test compound.
Core Methodologies and Protocols
This section provides detailed, step-by-step protocols. For all experiments, it is critical to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.
-
Negative Control: Untreated or unstimulated cells.
-
Positive Control (Stimulated): Cells treated with LPS only.
-
Reference Drug: A known anti-inflammatory drug (e.g., Dexamethasone or Indomethacin) to validate the assay.[10]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which this compound does not kill the cells. A reduction in inflammatory markers is meaningless if it is merely a result of cell death. The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculation:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
Determine the highest concentration that shows ≥95% cell viability for use in subsequent experiments.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
Causality: Overproduction of NO by iNOS is a hallmark of inflammation.[7] The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature. A purple color will develop.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition relative to the LPS-only positive control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: TNF-α and IL-6 are pivotal cytokines that drive the inflammatory response.[9] The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these secreted proteins in the culture medium.[14][15]
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well. Incubate for 24 hours. Pre-treat with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until use.
-
ELISA Procedure: Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., from R&D Systems, BD Biosciences, or Thermo Fisher Scientific). The general steps are:
-
A plate pre-coated with a capture antibody specific for the target cytokine is used.
-
Standards and samples (the collected supernatant) are added to the wells and incubated. The cytokine is captured by the immobilized antibody.
-
The plate is washed, and a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
A stop solution is added to terminate the reaction, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to interpolate the concentration of TNF-α and IL-6 in your samples.[15]
Mechanistic Elucidation
If the test compound significantly reduces NO and cytokine production, the next logical step is to investigate how. This involves examining the upstream signaling pathways that control the expression of iNOS and cytokine genes.
Signaling Pathway Overview
Caption: LPS-induced NF-κB and MAPK signaling pathways leading to inflammation.
Protocol 4 & 5: Western Blot Analysis of NF-κB and MAPK Activation
Causality: The activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to enter the nucleus.[16][17] The MAPK pathway activation is marked by the phosphorylation of kinases like p38.[6][18] Western blotting allows for the direct visualization and quantification of these key activation events. An effective anti-inflammatory compound may prevent IκBα degradation or inhibit p38 phosphorylation.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at 1 × 10⁶ cells/well and grow to ~80-90% confluency. Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes for IκBα/p-p38 analysis).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against IκBα, phospho-p38, total-p38, and a loading control (β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein bands (IκBα, p-p38) to the loading control. For p-p38, also normalize to total-p38. Compare the results from compound-treated cells to the LPS-only control.
Data Presentation and Interpretation
Summarize quantitative data in tables for clarity and easy comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0.1% DMSO) | 0.854 ± 0.042 | 100% |
| 1 | 0.849 ± 0.038 | 99.4% |
| 10 | 0.833 ± 0.051 | 97.5% |
| 25 | 0.812 ± 0.045 | 95.1% |
| 50 | 0.650 ± 0.060 | 76.1% |
| 100 | 0.311 ± 0.033 | 36.4% |
| Data are presented as mean ± SD (n=3). Based on this hypothetical data, concentrations ≤25 µM should be used for subsequent experiments. |
Table 2: Effect on LPS-Induced NO and Cytokine Production
| Treatment | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 2.5 ± 0.8% | 15.2 ± 4.1 | 8.9 ± 3.3 |
| LPS (1 µg/mL) | 100% | 3450 ± 210 | 1875 ± 155 |
| LPS + Compound (10 µM) | 65.4 ± 5.2% | 2133 ± 180 | 1050 ± 98 |
| LPS + Compound (25 µM) | 33.1 ± 4.1% | 1088 ± 112 | 560 ± 75 |
| Data are presented as mean ± SD (n=3). Hypothetical results show a dose-dependent inhibition of inflammatory mediators. |
Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 at non-toxic concentrations strongly indicates that this compound possesses anti-inflammatory properties. Mechanistic studies showing reduced phosphorylation of p38 or stabilization of IκBα would suggest that the compound acts by inhibiting the MAPK and/or NF-κB signaling pathways, respectively.
References
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Asian Journal of Research in Biochemistry
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar
- MAPK Signaling in Inflammatory Cytokines Pathways. (2024-01-22). Assay Genie. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). World Journal of Pharmaceutical Research
- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2025-12-31). International Journal of Pharmaceutical Sciences and Research
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-08-04).
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022-04-04). IJCRT.org
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024-08-31). World Journal of Pharmaceutical Research
- A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health (NIH). [Link]
- Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. [Link]
- Nitric oxide production of LPS stimulated THP-1 macrophage cells.
- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. National Institutes of Health (NIH). [Link]
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer
- MTT (Assay protocol). (2023-02-27). Protocols.io. [Link]
- Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. [Link]
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health (NIH). [Link]
- Cell Viability Assays. (2013-05-01). National Institutes of Health (NIH). [Link]
- Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]
- Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. National Institutes of Health (NIH). [Link]
- The MTT assay performed with a macrophage cell line (RAW 264.7).
- The NF-kB Signaling Pathway.
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Institutes of Health (NIH). [Link]
- MAPK Signaling in Inflammatory Cytokines P
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. JOVE. [Link]
- NF-κB: a key role in inflammatory diseases. National Institutes of Health (NIH). [Link]
- Methyl (4-hydroxy-3-methylphenyl)
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. PubMed. [Link]
Sources
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- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
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- 13. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
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- 18. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Enzymatic Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Introduction: The Significance of a Biocatalytic Route
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often rely on harsh reaction conditions, toxic catalysts, and complex purification procedures, leading to significant environmental concerns and potential for undesirable byproducts. The adoption of enzymatic catalysis presents a compelling green alternative, offering high specificity, mild reaction conditions, and a reduced environmental footprint. This application note provides a comprehensive guide for the enzymatic synthesis of this compound, leveraging the robust and highly selective lipase B from Candida antarctica (CALB).
This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient biocatalytic methods in their synthetic workflows. The protocols described herein are designed to be self-validating, with explanations for key experimental choices grounded in established scientific principles.
Principle of the Method: Lipase-Catalyzed Esterification
The synthesis of this compound is achieved through the direct esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol. This reaction is efficiently catalyzed by an immobilized form of Candida antarctica lipase B, commercially available as Novozym® 435.[1][2] Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze fats; however, in non-aqueous or low-water environments, their catalytic activity is reversed to favor synthesis, such as esterification and transesterification.[3]
The use of an immobilized enzyme like Novozym® 435 offers several advantages, including enhanced stability in organic solvents, ease of separation from the reaction mixture, and the potential for catalyst recycling, which significantly improves process economics.[1][4]
The reaction proceeds as follows:
Figure 1. Enzymatic esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol catalyzed by immobilized Candida antarctica lipase B (CALB).
Materials and Equipment
Reagents
-
2-(4-hydroxy-3-methylphenyl)acetic acid (≥98% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)[1]
-
tert-Butyl methyl ether (MTBE) (anhydrous, ≥99.8%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standards for HPLC analysis: 2-(4-hydroxy-3-methylphenyl)acetic acid and this compound
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)
-
Orbital shaker incubator
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]
-
Analytical balance
-
Standard laboratory glassware
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of this compound is depicted in the following diagram:
Diagram 1: Experimental workflow for enzymatic synthesis.
Detailed Protocol: Enzymatic Esterification
This protocol is optimized for a laboratory-scale synthesis.
-
Enzyme Pre-treatment: To ensure optimal activity, pre-dry Novozym® 435 under vacuum for at least 24 hours prior to use to remove any adsorbed water, which can promote the reverse hydrolysis reaction.
-
Reaction Setup:
-
To a 20 mL screw-cap vial, add 2-(4-hydroxy-3-methylphenyl)acetic acid (e.g., 1.0 mmol, 180.2 mg).
-
Add Novozym® 435 (e.g., 10% w/w of the limiting substrate, 18 mg). The optimal enzyme loading should be determined empirically but 10-20% is a good starting point.[2]
-
Add 5 mL of tert-butyl methyl ether (MTBE). MTBE is a suitable solvent as it is less polar and can help to shift the reaction equilibrium towards ester formation.
-
Add methanol. A molar ratio of methanol to the carboxylic acid of 2:1 to 3:1 is recommended to drive the reaction forward. For this example, use 2.0 mmol of methanol (64 mg, 81 µL).
-
-
Reaction Conditions:
-
Securely cap the vial and place it in an orbital shaker incubator.
-
Set the temperature to 40-50 °C. Lipases such as CALB are generally stable and active in this temperature range.
-
Set the agitation to 150-200 rpm to ensure adequate mixing and to minimize mass transfer limitations.
-
Allow the reaction to proceed for 24-48 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., at 2, 4, 8, 24, and 48 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with the mobile phase used for HPLC analysis (e.g., 1:100 dilution).
-
Analyze the sample by HPLC to determine the consumption of the starting material and the formation of the product.
-
Analytical Method: HPLC
A reverse-phase HPLC method is suitable for monitoring the progress of the esterification reaction.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The exact mobile phase composition should be optimized to achieve good separation between the starting carboxylic acid and the product ester.
Work-up and Purification
-
Enzyme Recovery: After the reaction has reached the desired conversion, remove the immobilized enzyme by simple filtration or decantation. The recovered enzyme can be washed with fresh solvent, dried, and reused in subsequent batches.[2]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the MTBE and excess methanol.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (20 mL).
-
Wash the organic phase with a saturated solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (1 x 15 mL) to remove residual water-soluble components.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient.[7]
-
Data Interpretation and Expected Results
The progress of the reaction can be quantified by calculating the percentage conversion of the starting material into the product using the peak areas from the HPLC chromatograms.
Conversion (%) = [Area of Product / (Area of Starting Material + Area of Product)] x 100
Under the optimized conditions, conversions exceeding 90% can be expected.[8] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive enzyme | Ensure the enzyme is from a reliable source and has been stored correctly. Pre-dry the enzyme as described. |
| Water in the reaction mixture | Use anhydrous solvents and reagents. Consider adding molecular sieves (3Å or 4Å) to the reaction to scavenge water. | |
| Sub-optimal reaction conditions | Optimize temperature, substrate molar ratio, and enzyme loading. | |
| Side Product Formation | Non-specific enzyme activity | While CALB is highly specific, consider screening other lipases if side reactions are significant. |
| Difficulty in Purification | Incomplete removal of starting material | Ensure the sodium bicarbonate wash is effective. Adjust the pH if necessary to ensure the acid is in its salt form. |
Conclusion
The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. The mild reaction conditions, ease of product isolation, and recyclability of the biocatalyst make this approach particularly attractive for industrial applications. By following the detailed protocols and guidelines presented in this application note, researchers can successfully implement this green synthetic strategy.
References
- Butyrolactone, B. L. et al. Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Polimery59, 647–654 (2014).
- Kundys, A. et al.
- Krishna, S. H. et al. Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed (2001).
- dos Santos, J. C. et al. Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciELO (2015).
- García-García, I. et al. Membrane reactor with immobilized Candida antarctica lipase B for ester synthesis in supercritical carbon dioxide.
- Mateo, C. et al. Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology9, 2775–2786 (2019).
- Chebil, L. et al. Combinatorial enzymic synthesis for functional testing of phenolic acid esters catalysed by Candida Antarctica lipase B (Novozym 435®).
- Rejmund, M. et al. High-performance liquid chromatography analysis methods developed for quantifying enzymatic esterification of flavonoids in ionic liquids. PubMed (2008).
- dos Santos, J. C. S. et al. Novozym 435 lipase-catalyzed esterification (a) and transesterification (b).
- Brzezińska, E. & Wielechowska, M. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. National Institutes of Health (NIH) (2016).
- Elnashar, M. Phenylacetic acid production(PAA-precursor). aecenar.
- Organic Chemistry Portal.
- Novozymes A/S. Esterification Process.
- Liu, D. et al. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
- Ni, J. et al. Advances in 4-Hydroxyphenylacetate-3-hydroxylase Monooxygenase. Semantic Scholar (2023).
- Stamatis, H. et al. Enzymatic esterification in aqueous miniemulsions. PubMed (2003).
- Majumder, A. et al.
- Master Organic Chemistry.
- Organic Syntheses. methyl 2-(2-acetylphenyl)
- ChemicalBook.
- Journal of Chemical and Pharmaceutical Research.
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
- Forzato, C. et al.
- Zoumpanioti, M. et al. Esterification of phenolic acids catalyzed by lipases immobilized in organogels. PubMed (2010).
- Singh, S. et al. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Bioprocess and Biosystems Engineering43, 1659–1670 (2020).
- Science.gov. hplc assay method: Topics by Science.gov.
- Hoechst Celanese Corp. Purification process for methyl acetate.
- Annunziata, F. et al.
- Chen, J. et al. Modification of the 4-Hydroxyphenylacetate-3-hydroxylase Substrate Pocket to Increase Activity towards Resveratrol. National Institutes of Health (NIH) (2023).
- Dasgupta, A. & Hammett-Stabler, C. A. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- Sigma-Aldrich. methyl 2-(4-hydroxy-3-methylphenyl)
- Sigma-Aldrich.
- CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google P
- Al-Rawi, M. et al. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitor. Lancashire Online Knowledge (2022).
- European Patent Office.
- Al-Haiza, M. A. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- ChemScene. Methyl 2-(2-hydroxy-3-methylphenyl)
- Royal Society of Chemistry. Analytical Methods.
- Semantic Scholar.
- Council of Scientific & Industrial Research. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
- Kaur, M. et al.
- Semantic Scholar.
Sources
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
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- 3. d-nb.info [d-nb.info]
- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography analysis methods developed for quantifying enzymatic esterification of flavonoids in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-(4-hydroxy-3-methylphenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and maximize your synthesis yield and purity.
I. Synthesis Overview: Fischer-Speier Esterification
The synthesis of this compound from 2-(4-hydroxy-3-methylphenyl)acetic acid and methanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2]
Reaction Scheme:
Caption: A typical workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Decision Tree
Sources
Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHM-acetate). This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause?
A yellow tint often points to the presence of conjugated impurities or degradation products. In the context of MHM-acetate synthesis, a likely cause is the formation of quinone-type species from the oxidation of the phenol group. Phenols, especially under basic conditions or in the presence of trace metals and air, can be susceptible to oxidation.
Another potential source, particularly if a Willgerodt-Kindler type reaction is used on a precursor, is the formation of sulfur-containing byproducts which can be colored. For instance, incomplete hydrolysis of an intermediate thioamide can leave behind colored impurities.[1]
Q2: My NMR spectrum shows unreacted starting material. How can I improve reaction completion?
This issue depends entirely on the synthetic route employed.
-
If using Fischer Esterification from 2-(4-hydroxy-3-methylphenyl)acetic acid and methanol: This is an equilibrium-controlled reaction.[2] To drive it towards the product, you can:
-
Use a large excess of methanol, which also serves as the solvent.[2]
-
Remove water as it forms, typically by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Ensure your acid catalyst (e.g., H₂SO₄, TsOH) is active and used in sufficient quantity.
-
-
If using a multi-step synthesis (e.g., Friedel-Crafts): Incomplete conversion of an intermediate will carry through to the final step. It is crucial to purify intermediates at each stage to ensure the final reaction goes to completion with a clean starting material.
Q3: I am using a Friedel-Crafts acylation approach on 2-methylphenol (o-cresol) or its protected form. What are the most probable isomeric and side-product impurities?
The Friedel-Crafts acylation of phenols or protected phenols is a common route, but it has known limitations and side reactions.[3]
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles. The reaction can occur on the phenolic oxygen (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form a hydroxyarylketone.[3] The ratio of these products is highly dependent on catalyst concentration; high concentrations of a Lewis acid catalyst tend to favor C-acylation.[3] The O-acylated product, 4-acetoxy-2-methylphenyl acetate , is a very common impurity in this route.
-
Fries Rearrangement: The O-acylated ester product can rearrange under Friedel-Crafts conditions to give the C-acylated product.[3] This can lead to a mixture of ortho and para isomers relative to the hydroxyl group.
-
Regioisomers: While the hydroxyl and methyl groups strongly direct acylation to the position para to the hydroxyl group, small amounts of other regioisomers, such as acylation at the position ortho to the hydroxyl group, can form.
Q4: How can I detect and quantify the purity of my this compound?
The most effective method for purity assessment is High-Performance Liquid Chromatography (HPLC), typically with UV detection. A reverse-phase (RP-HPLC) method is standard for this type of molecule.[4][5]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp peaks, is effective.[4]
-
Detection: The aromatic ring provides strong UV absorbance, typically monitored around 254 nm or 280 nm.
Nuclear Magnetic Resonance (NMR) spectroscopy is also essential. ¹H NMR can quickly identify the presence of starting materials, solvents, and major byproducts.[6][7] Integration of the peaks can provide a semi-quantitative assessment of purity.
Troubleshooting Guides
Guide 1: Identifying Common Impurities
This table summarizes the most common impurities, their likely synthetic origin, and key characteristics for identification.
| Impurity Name | Common Synthetic Origin | Identification Notes |
| 2-(4-Hydroxy-3-methylphenyl)acetic acid | Incomplete Fischer Esterification | Appears in HPLC, typically at an earlier retention time than the ester. Can be confirmed by a base wash (impurity will move to the aqueous layer). In ¹H NMR, the carboxylic acid proton (-COOH) is a broad singlet, often >10 ppm. |
| 2-Methylphenol (o-cresol) | Unreacted starting material in Friedel-Crafts or other coupling reactions. | Volatile. Detectable by GC-MS. In ¹H NMR, will show characteristic aromatic and methyl signals without the acetate group signals. |
| Methanol | Residual solvent from esterification or purification. | Easily identified in ¹H NMR as a singlet around 3.49 ppm (in CDCl₃).[7] |
| (4-Acetoxy-3-methylphenyl)acetate | O-acylation side product in Friedel-Crafts synthesis. | Isomeric with the desired product but will have different NMR shifts and HPLC retention time. The presence of two distinct acetyl signals in ¹H or ¹³C NMR is a key indicator.[8] |
| Positional Isomers | Non-selective Friedel-Crafts acylation or other aromatic substitutions. | Will have very similar mass spectra. Best distinguished by HPLC (often with slightly different retention times) and detailed 2D NMR analysis (COSY, HMBC) to confirm connectivity. |
| Degradation Products (e.g., Quinones) | Oxidation of the phenol moiety during workup or storage. | Often colored (yellow/brown). May appear as broad humps or multiple small peaks in the HPLC chromatogram. |
Guide 2: Purification Protocols
Protocol 2.1: Removal of Acidic Impurities (e.g., Unreacted Carboxylic Acid)
This protocol is effective for removing acidic impurities like the starting carboxylic acid from the desired ester product.
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step carefully as CO₂ evolution (effervescence) will occur.
-
Separate the aqueous layer. Repeat the wash 1-2 more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to recover the purified product.
Protocol 2.2: General Purification by Flash Column Chromatography
Flash chromatography is a highly effective method for separating the target compound from a range of impurities.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio must be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried material onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Visualized Pathways and Workflows
Impurity Formation in Friedel-Crafts Acylation
The following diagram illustrates the competing C-acylation (desired) and O-acylation (impurity) pathways when reacting a protected 2-methylphenol.
Caption: Competing C- vs. O-acylation pathways.
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving purity issues during your synthesis.
Caption: Systematic workflow for impurity troubleshooting.
References
- Chemsrc.Methyl (4-hydroxy-3-methylphenyl)
- SIELC Technologies.Methyl (2-hydroxyphenyl)
- PubChem.Benzeneacetic acid, 4-hydroxy-, methyl ester.
- Gbaguidi, F. A., et al.General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2011). [Link]
- Fulmer, G. R., et al.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (2010). [Link]
- Human Metabolome Database.1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]
- Organic Syntheses.methyl 2-(2-acetylphenyl)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A.NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (1997). [Link]
- European Patent Office.
- Wikipedia.Willgerodt rearrangement. [Link]
- Bhandari, S., et al.NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (2016). [Link]
- Unacademy.What Is Willgerodt-Kindler Reaction?. [Link]
- ChemBK.Methyl (3-formyl-4-hydroxyphenyl)
- Google Patents.
- PubChem.4-Hydroxy-3-methylphenyl acetate.
- Organic Chemistry Portal.
- Rosyda, M., Aminah, N. S., & Kristanti, A. N.Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ EcoEnviron Sci. (2020). [Link]
- Michigan State University.Willgerodt-Kindler Reaction. (2009). [Link]
- ResearchGate.
- University of Calgary.
- Master Organic Chemistry.Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]
- Chemistry Stack Exchange.Friedel–Crafts reaction of phenol. (2015). [Link]
- ResearchGate.
- Wikipedia.Friedel–Crafts reaction. [Link]
- Chemistry Steps.
- Ahmed, N. R., & Al-Etewi, M. J. E.RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. (2023). [Link]
- ResearchGate.Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Google Patents.CN1927801A - Preparation method of methylphenyl acetic acid.
- ResearchGate.
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- 8. 4-Hydroxy-3-methylphenyl acetate | C9H10O3 | CID 15532447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0). This valuable intermediate is crucial in the development of various pharmaceutical and specialty chemical products. However, its synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will explore the causality behind these side reactions and offer validated protocols to mitigate them, ensuring the integrity and success of your experimental work.
Part 1: Troubleshooting Guide (Diagnosis by Symptom)
This section is designed for quick problem-solving when you observe specific, undesirable outcomes in your reaction.
Q1: My reaction resulted in a low yield, and I've isolated a significant amount of a byproduct with a similar mass, which I suspect is an isomer. What is happening?
Answer: This is a classic issue of regioselectivity , most common when using a Friedel-Crafts type reaction on the 2-methylphenol (o-cresol) starting material. Both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. While the hydroxyl group is the dominant directing group, leading to desired para-substitution, some degree of ortho-substitution can occur, yielding Methyl 2-(2-hydroxy-3-methylphenyl)acetate.
Causality:
-
Steric Hindrance: The para-position is sterically unhindered, making it the kinetically and thermodynamically favored site of attack.
-
Catalyst Choice: Highly active Lewis acid catalysts (e.g., anhydrous AlCl₃) can decrease selectivity by increasing the reactivity of the electrophile, leading to reaction at less-favored positions.[1]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for substitution at the more sterically hindered ortho-position.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Run the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para-product.
-
Use a Bulker or Milder Lewis Acid: Switch from AlCl₃ to a milder catalyst like FeCl₃ or a solid acid catalyst (e.g., zeolites, Amberlyst-15), which can offer higher selectivity.[2]
-
Controlled Reagent Addition: Add the acylating or alkylating agent slowly to the reaction mixture to maintain a low concentration, which helps prevent overheating and reduces the rate of side reactions.
Q2: I've detected a byproduct that is missing the phenolic -OH proton signal in ¹H NMR and shows an additional methoxy signal. What is this and how do I prevent it?
Answer: You are observing the formation of Methyl 2-(4-methoxy-3-methylphenyl)acetate due to an undesired O-methylation side reaction. This occurs when the nucleophilic phenoxide oxygen attacks the methylating agent intended for the esterification step, or competes with the aromatic ring during an alkylation step.
Causality: The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the ring (C-alkylation).[3]
-
Reaction Type: This is most common during the final esterification if a harsh methylating agent (e.g., dimethyl sulfate, methyl iodide with a strong base) is used instead of a classic Fischer esterification.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetone) leave the phenoxide oxygen anion exposed and highly nucleophilic, favoring O-alkylation. In contrast, polar protic solvents (e.g., methanol, water) can solvate the oxygen atom via hydrogen bonding, sterically hindering it and thus favoring C-alkylation.[3]
-
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored pathway (faster reaction), while C-alkylation is thermodynamically favored (more stable product).[4]
Preventative Measures:
-
Choose the Right Esterification Method: For converting the carboxylic acid to the methyl ester, use a standard Fischer esterification (methanol with a catalytic amount of strong acid like H₂SO₄ or HCl). This method uses methanol as both the solvent and reagent and is highly selective for the carboxylic acid.
-
Protecting Groups: If a different esterification method is necessary, consider protecting the phenolic hydroxyl group as a silyl ether or another suitable protecting group before performing the esterification.
-
Control Basicity: If a base is required, use a weak, non-nucleophilic base to avoid full deprotonation of the phenol.
Q3: My mass spectrometry data shows a peak corresponding to the loss of methanol (M-32) or water (M-18) from my precursor acid, and I've isolated a non-acidic byproduct. What could this be?
Answer: This strongly suggests the formation of a lactone, specifically 3-methyl-2,3-dihydrobenzofuran-2-one , via an intramolecular cyclization of the precursor, 2-(4-hydroxy-3-methylphenyl)acetic acid. This side reaction is typically prompted by heat or acidic conditions designed to promote esterification. A patent for the synthesis of a similar compound explicitly mentions this dehydration to a benzofuranone as a key intermediate step or side reaction.[5]
Causality: Under acidic conditions, the carboxylic acid can be protonated, making it a good leaving group (water). The nearby phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a stable five-membered ring, expelling water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lactone formation.
Preventative Measures:
-
Lower Esterification Temperature: Perform Fischer esterification at a lower temperature (e.g., 40-50 °C) for a longer duration, rather than refluxing at high heat.
-
Milder Activation: Avoid using harsh dehydrating agents like concentrated sulfuric acid. Use milder acid catalysts like p-toluenesulfonic acid (PTSA).
-
Alternative Methods: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride at low temperature, then react it with cold methanol. This avoids the high heat and strong acid required for Fischer esterification.
Part 2: Frequently Asked Questions (FAQs)
This section provides deeper insight into the mechanistic choices for the synthesis.
FAQ 1: What is the best overall synthetic strategy to maximize yield and purity?
Answer: While several routes exist, a multi-step approach starting from 2-methylphenol often provides the best control over side reactions. The most reliable sequence is:
-
Acylation: Perform a Friedel-Crafts acylation or a Fries rearrangement to install an acetyl group, forming 4-hydroxy-3-methylacetophenone. The Fries rearrangement is often preferred as it avoids many of the issues with direct Friedel-Crafts reactions on phenols.[6]
-
Rearrangement/Oxidation: Convert the resulting ketone to the thioamide using the Willgerodt-Kindler reaction. This reaction is highly specific for converting aryl alkyl ketones to terminal amides or thioamides.[7][8]
-
Hydrolysis: Hydrolyze the thioamide/amide to the carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid.
-
Esterification: Perform a mild Fischer esterification to yield the final product.
This sequence isolates the control of regioselectivity to the first step and avoids harsh alkylating agents that could cause O-alkylation.
FAQ 2: I am attempting a Willgerodt-Kindler reaction. What are the most critical parameters to control?
Answer: The Willgerodt-Kindler reaction is powerful but can be challenging. The key is managing the reaction conditions to ensure the rearrangement cascade proceeds efficiently.[9]
Critical Parameters & Optimization:
| Parameter | Recommendation | Rationale & Potential Issues |
|---|---|---|
| Temperature | Typically high (130-160 °C) | The reaction has a high activation energy. Too low, and the reaction stalls. Too high, and decomposition or side reactions can occur.[10] |
| Reagents | Morpholine and elemental sulfur | Morpholine acts as both the amine source and the solvent. An excess is typically used. Ensure sulfur is finely powdered for better reactivity. |
| Catalysis | Generally not required, but... | Some studies show that adding a catalytic amount of a strong acid (like Montmorillonite K10 clay or PTSA) in the presence of excess morpholine (a base) can be beneficial, suggesting general acid-base catalysis improves yields.[10] |
| Reaction Time | 4-24 hours | The reaction can be slow. Monitor by TLC or GC-MS to determine the point of maximum conversion without significant byproduct formation. |
Primary Side Reaction: Incomplete reaction leading to low conversion of the starting ketone. The other main side reaction is the premature hydrolysis of the intermediate thioamide to the corresponding carboxylic acid instead of the amide.[7][11]
FAQ 3: How can I effectively purify the final product from its isomers and O-methylated byproduct?
Answer: Purification requires exploiting the subtle differences in polarity between the desired product and the common impurities.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A gradient solvent system of hexanes and ethyl acetate is ideal. The O-methylated byproduct is less polar and will elute first. The desired product and its ortho-isomer are more polar due to the free hydroxyl group and will elute later. The separation between the para (desired) and ortho isomers can be challenging but is often achievable with a shallow gradient.
-
-
Recrystallization: If the product is obtained in high enough purity (>90-95%), recrystallization can be an effective final polishing step. A solvent system like toluene/hexanes or ethyl acetate/heptane may work well.
-
Acid-Base Extraction (for precursor): Before the final esterification step, the precursor carboxylic acid can be purified from non-acidic impurities by dissolving the crude mixture in a solvent like ethyl acetate and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The acid will move to the aqueous layer, which can then be isolated, re-acidified, and extracted back into an organic solvent.
Part 3: Key Experimental Protocols
Protocol A: Optimized Fischer Esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid
This protocol is designed to maximize ester formation while minimizing the risk of intramolecular lactonization.
-
To a solution of 2-(4-hydroxy-3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add p-toluenesulfonic acid monohydrate (0.05 eq) or 2-3 drops of concentrated H₂SO₄.
-
Stir the mixture at a controlled temperature of 45-50 °C under a nitrogen atmosphere. The use of a reflux condenser is recommended to prevent solvent loss.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), checking for the disappearance of the starting acid spot. The reaction is typically complete in 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid, followed by a brine wash (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified by column chromatography.
Diagram: Competing Pathways in Synthesis
The following diagram illustrates the critical choice point between desired C-alkylation/acylation and the primary side reactions of O-alkylation and poly-alkylation when starting from 2-methylphenol.
Caption: Key reaction pathways and side reactions from 2-methylphenol.
References
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.
- Willgerodt rearrangement. Wikipedia. [Link]
- What Is the Mechanism of Phenol Alkyl
- Willgerodt rearrangement. chemeurope.com. [Link]
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2018).
- Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
- Alkylation of phenol: a mechanistic view. (2009). PubMed, NIH. [Link]
- Methyl (4-hydroxy-3-methylphenyl)
- Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
- Recent advances in the Willgerodt–Kindler reaction. (2013).
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2010). Semantic Scholar. [Link]
- Preparation method of o-methyl hydroxyphenylacetate. (2014).
- Friedel–Crafts reaction. Wikipedia. [Link]
- Friedel Crafts Acylation And Alkyl
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]
- How to Make Esters through Esterification | Examples Explained! (2023). YouTube. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. bec.uac.bj [bec.uac.bj]
- 11. Willgerodt_rearrangement [chemeurope.com]
Technical Support Center: Purification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Introduction
Welcome to the Technical Support Center for Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This molecule, a valuable intermediate in pharmaceutical and fine chemical synthesis, presents unique purification challenges due to its dual functionality: a nucleophilic phenolic hydroxyl group and a hydrolyzable methyl ester. This guide provides in-depth, experience-driven answers to common purification issues, ensuring researchers can achieve high purity and yield. Our troubleshooting FAQs and detailed protocols are designed to explain the causality behind each step, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My final product is a yellow or brown oil/solid, not the expected off-white solid. What is causing this discoloration and how can I prevent it?
Answer:
This is the most common issue encountered and is almost always due to the oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light, leading to the formation of highly colored quinone and polymeric byproducts[1][2][3].
Core Problem: The electron-donating nature of the hydroxyl group makes the aromatic ring highly activated and prone to oxidation. This process is often accelerated by slightly basic conditions or elevated temperatures during work-up and solvent evaporation.
Solutions:
-
Inert Atmosphere: During work-up, solvent removal, and storage, blanket the material with an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Control pH: Avoid strongly basic conditions during extraction. While a mild base is used to remove acidic impurities (see FAQ 2), prolonged exposure or the use of strong bases (e.g., NaOH) can deprotonate the phenol, making it even more susceptible to oxidation.
-
Low-Temperature Evaporation: When removing solvents using a rotary evaporator, keep the bath temperature below 40°C[4]. High temperatures can accelerate both oxidation and potential side reactions.
-
Decolorizing Carbon: If discoloration has already occurred, you can often remedy it during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal, and maintain the heat for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.
FAQ 2: How can I effectively remove unreacted (4-hydroxy-3-methylphenyl)acetic acid from my product?
Answer:
The most efficient method for removing the starting carboxylic acid is to exploit the difference in acidity between the carboxylic acid and the phenol using a pH-modulated liquid-liquid extraction. The carboxylic acid is significantly more acidic (pKa ≈ 4.5) than the phenol (pKa ≈ 10).
Solution: Purification via pH-Modulated Liquid-Liquid Extraction
This protocol leverages the pKa difference to selectively deprotonate and extract the carboxylic acid into an aqueous phase, leaving the desired neutral ester in the organic phase.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid (forming the water-soluble sodium carboxylate) but generally not basic enough to significantly deprotonate the phenol. You will observe CO₂ evolution as the acid is neutralized.
-
Perform the wash 2-3 times, or until CO₂ evolution ceases. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Wash the organic layer once with water, followed by a wash with saturated brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[4].
This procedure should effectively remove the vast majority of the starting acid before you proceed to further purification like chromatography or recrystallization.
FAQ 3: I'm struggling with column chromatography. The peaks are tailing, and the separation from a close-running impurity is poor. What are the best practices?
Answer:
Column chromatography is a powerful tool for purifying this compound, but its success hinges on proper technique, especially given the polar phenolic group which can cause peak tailing on silica gel.
Common Causes & Solutions:
-
Peak Tailing: This is often caused by strong interactions between the acidic phenol and the silanol groups on the silica gel surface.
-
Solution 1: Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to the mobile phase. Acetic acid will protonate the silanol groups, reducing their interaction with your compound. Triethylamine can help if the impurity is basic. For a neutral compound like this, acetic acid is usually the better choice.
-
Solution 2: Deactivated Silica: Use silica gel that has been treated or "deactivated" with water if tailing is severe.
-
-
Poor Separation: This indicates an improperly chosen solvent system or column overloading.
-
Solution 1: Optimize Mobile Phase: The key is to find a solvent system that gives a target Rf value of 0.3-0.4 on TLC for your desired compound[5]. A common eluent system is a gradient of ethyl acetate in hexanes. For this specific molecule, a system starting around 10-20% ethyl acetate in hexanes is a good starting point[6].
-
Solution 2: Reduce Load: Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.
-
Table 1: Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Strong interaction with stationary phase. 2. Column overloading. 3. Poor column packing. | 1. Add 0.5% acetic acid to the mobile phase. 2. Reduce the amount of sample loaded. 3. Repack the column ensuring uniform density. |
| Poor Separation | 1. Inappropriate solvent system. 2. Column overloading. 3. Cracking or channeling of silica. | 1. Systematically screen solvent systems using TLC to achieve a ΔRf > 0.2 between spots. 2. Decrease the sample load. 3. Ensure the solvent level never drops below the top of the silica bed. |
| Low Product Recovery | 1. Compound is highly polar and stuck on the column. 2. Product is co-eluting with a non-UV active impurity. | 1. After the run, flush the column with a very polar solvent (e.g., 10% methanol in DCM). 2. Analyze fractions by an alternative method (e.g., mass spectrometry or staining TLC plates). |
FAQ 4: My purified compound degrades during storage. What are the optimal storage conditions?
Answer:
The stability of this compound is compromised by its susceptibility to oxidation and, to a lesser extent, hydrolysis.
Optimal Storage Protocol:
-
Ensure Purity: Residual acidic or basic impurities can catalyze degradation. Ensure the final product is neutral.
-
Use an Inert Atmosphere: Store the solid in an amber vial that has been flushed with argon or nitrogen to displace all oxygen[4].
-
Low Temperature: Store the vial at low temperatures, such as -20°C, to significantly slow the rate of any potential degradation reactions.
-
Protect from Light: The use of an amber vial is crucial as UV light can promote the formation of free radicals, initiating oxidation pathways[4].
Visualized Workflows and Data
Purification Strategy Decision Tree
The choice of purification strategy depends on the nature and quantity of impurities in the crude product. This decision tree provides a logical path to selecting the most effective primary purification method.
Caption: A decision tree to guide the selection of the primary purification method.
General Purification & Analysis Workflow
This diagram illustrates a comprehensive workflow from the crude reaction output to the final, stored product.
Caption: A standard workflow for the purification and analysis of the target compound.
References
- Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. ACS ES&T Water.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (NIH).
- Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.
- Oxidation of Small Phenolic Compounds by Mn(IV). MDPI.
- Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. MDPI.
- Electronic Supplementary Information for a scientific publication. The Royal Society of Chemistry.
Sources
Technical Support Center: Stability and Degradation Studies of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this compound. As your partner in science, we aim to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?
A1: The structure of this compound contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a methyl ester .
-
Hydrolysis: The methyl ester is prone to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding (4-hydroxy-3-methylphenyl)acetic acid and methanol. Basic conditions typically accelerate this process far more than acidic conditions.[1][2]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[3] Oxidation often leads to the formation of colored quinone-type structures, which may be a primary reason for sample discoloration (e.g., turning pink or brown).
Caption: Predicted primary degradation pathways for this compound.
Q2: How should I properly store the compound (solid and in solution) to minimize degradation?
A2: Proper storage is critical to ensure the integrity of your starting material.
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. The recommended storage temperature is room temperature under an inert atmosphere.[4]
-
In Solution: Solutions are significantly less stable than the solid material.
-
Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. If using aqueous solutions, prepare them fresh and consider buffering to a slightly acidic pH (e.g., pH 4-5) to slow hydrolysis.
-
Protection: Protect solutions from light by using amber vials or wrapping them in aluminum foil.[5]
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term use. For longer periods, store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.[3]
-
Q3: I've noticed my sample solution changing color. What does this indicate?
A3: A color change, typically to yellow, pink, or brown, is a strong indicator of oxidative degradation of the phenolic group. This is a common phenomenon for phenolic compounds.[6] You should immediately verify the purity of the sample via HPLC analysis against a freshly prepared standard or a historical chromatogram.
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation (or stress testing) is a series of experiments conducted under harsh conditions to accelerate degradation.[3] Its purpose is multifaceted and crucial for development:
-
Pathway Identification: It helps identify the likely degradation products, which is essential for understanding the molecule's intrinsic stability.[5]
-
Method Development: It is the cornerstone of developing a stability-indicating analytical method . Such a method must be able to separate the intact parent compound from all potential degradation products, ensuring accurate quantification during formal stability studies.[5][6]
-
Formulation & Packaging: The results guide the development of stable formulations (e.g., by identifying the optimal pH or need for antioxidants) and inform packaging choices (e.g., the need for light protection).[3]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation.
Issue: Unexpected peaks appear in the HPLC chromatogram of a new sample.
This is a frequent and frustrating problem. The key is to systematically isolate the source.
Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.
Step-by-Step Troubleshooting:
-
Analyze a Solvent Blank: Inject the exact solvent used to dissolve your sample. If the peak is present, the issue lies with your solvent or a contaminated HPLC system.
-
Check Sample Preparation: Was the sample exposed to high pH, heat, or intense light during preparation? Phenolic compounds can degrade even at room temperature if the conditions are not controlled. Always prepare samples immediately before analysis.
-
Evaluate pH of Aqueous Solvents: If dissolving in water or buffer, measure the pH. Uncontrolled pH can rapidly accelerate hydrolysis.
-
Confirm Identity: If the peak persists and is not from the blank, it is likely a degradant or an impurity from the source material. Use mass spectrometry (LC-MS) to get a mass of the unknown peak. A mass corresponding to the hydrolyzed acid is a strong indicator of hydrolysis.
Section 3: Experimental Protocols for Forced Degradation Studies
These protocols provide a validated starting point for stress testing this compound. The goal is to achieve 5-20% degradation of the active ingredient; adjust time and stressor intensity accordingly.[1]
Core Principle: A control sample, protected from the stress condition, must be analyzed alongside the stressed samples.[5]
General Stock Solution Preparation:
Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or a 50:50 mixture of acetonitrile and water. This stock will be used for all subsequent stress conditions.
Protocol 3.1: Acidic and Basic Hydrolysis
Objective: To assess susceptibility to pH-dependent hydrolysis.[1]
Acid Hydrolysis:
-
Add 1 mL of stock solution to a vial.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Cap the vial and store it at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent volume of 0.2 M NaOH.
-
Dilute with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and inject into the HPLC system.
Base Hydrolysis:
-
Add 1 mL of stock solution to a vial.
-
Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Cap the vial and keep it at room temperature. Scientist's Note: Base hydrolysis is typically much faster than acid hydrolysis, so heating may not be necessary and could lead to complete degradation almost instantly.
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquot with an equivalent volume of 0.2 M HCl.
-
Dilute with mobile phase and inject.
Protocol 3.2: Oxidative Degradation
Objective: To evaluate the stability against oxidation, primarily targeting the phenol group.[5]
-
Add 1 mL of stock solution to a vial.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Cap the vial and store it at room temperature, protected from light.
-
Monitor for color change and withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with mobile phase and inject directly. Scientist's Note: No quenching is typically needed, but analysis should be performed promptly as degradation may continue, albeit slowly, in the diluted sample.
Protocol 3.3: Thermal Degradation
Objective: To determine the effect of heat on the compound.[7]
-
Transfer a small amount of the solid compound (e.g., 10 mg) into a clear glass vial.
-
Place the uncapped vial in a stability chamber or oven at 80°C with controlled humidity (e.g., 75% RH), if available.
-
In parallel, prepare a solution sample (1 mg/mL) and store it at 60°C.
-
After a set period (e.g., 24, 48, 72 hours), remove the samples.
-
Dissolve the solid sample and dilute both the solid and solution samples to the target concentration for HPLC analysis.
Protocol 3.4: Photolytic Degradation
Objective: To assess stability upon exposure to light, as required by ICH Q1B guidelines.[1][3]
-
Prepare two solutions of the compound (e.g., 1 mg/mL).
-
Place one sample in a photostability chamber, exposing it to a combination of visible and UV light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Wrap the second (control) sample completely in aluminum foil and place it in the same chamber to experience the same temperature conditions without light exposure.
-
After the exposure is complete, dilute both the exposed and control samples and analyze by HPLC.
Section 4: Data Interpretation
Summary of Expected Degradation Behavior
The table below summarizes the expected outcomes from the forced degradation studies. This serves as a guide for interpreting your results.
| Stress Condition | Reagent/Condition | Primary Expected Degradation | Key Analytical Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Slow hydrolysis of the methyl ester. | Appearance of the carboxylic acid peak, typically eluting earlier than the parent ester in reverse-phase HPLC. |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid hydrolysis of the methyl ester. | Rapid formation of the carboxylic acid peak. Significant loss of parent compound in minutes. |
| Oxidation | 3% H₂O₂, RT | Oxidation of the phenol ring. | Sample may turn yellow/brown. Multiple, often small, degradation peaks may appear. |
| Thermal | 80°C (Solid), 60°C (Solution) | Potential for hydrolysis and other pathways. | Degradation is generally slower than hydrolytic/oxidative stress but should be monitored. |
| Photolytic | ICH Q1B Light Source | Oxidative degradation pathways are likely. | Similar profile to H₂O₂ stress may be observed, but potentially different degradants. |
Developing a Stability-Indicating HPLC Method
A successful forced degradation study is contingent on the analytical method.
-
Column Choice: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is recommended. The acid suppresses the ionization of the phenol and the resulting carboxylic acid, leading to better peak shapes.
-
Detection: Use a photodiode array (PDA) detector. This is critical because it allows you to check for peak purity across all stressed samples, ensuring that no co-eluting peaks are hiding under the parent peak. A change in the UV spectrum across a single peak indicates it is not pure.
Caption: General experimental workflow for conducting a forced degradation study.
References
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ACS Food Science & Technology. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.).
- Chemsrc. (n.d.). Methyl (4-hydroxy-3-methylphenyl)acetate.
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester.
- Canadian Journal of Chemistry. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
- PubChem. (n.d.). 4-Hydroxy-3-methylphenyl acetate.
- ResearchGate. (n.d.). Hydrolysis of methyl acetate at different temperatures.
- NIH PMC. (2021). An Approach to Flavor Chemical Thermal Degradation Analysis.
- NIH PMC. (2019). Late-stage oxidative C(sp3)–H methylation.
- NIH. (n.d.). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. 64360-47-0|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Methyl 2-(4-hydroxy-3-methylphenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. The following question-and-answer format addresses common issues encountered during this synthesis, providing in-depth explanations and actionable protocols.
Troubleshooting Guide
Question 1: My Fischer esterification of (4-hydroxy-3-methylphenyl)acetic acid is resulting in a low yield. What are the primary factors I should investigate?
Answer:
Low yields in the Fischer esterification of (4-hydroxy-3-methylphenyl)acetic acid are a common challenge. This equilibrium-driven reaction is often incomplete and can be hampered by several factors. The primary areas to investigate are:
-
Water Removal: The Fischer esterification produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus decreasing the ester yield.[1][2][3]
-
Catalyst Activity: An insufficient amount or deactivated acid catalyst will result in a slow or incomplete reaction.[4][5]
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to an incomplete conversion of the carboxylic acid to the ester.
-
Purity of Reactants: Impurities in the starting materials, particularly water in the alcohol or carboxylic acid, can inhibit the reaction.
-
Side Reactions: The presence of the phenolic hydroxyl group introduces the possibility of side reactions, such as O-alkylation, which can consume starting materials and reduce the yield of the desired product.[6]
-
Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps.
Below is a systematic approach to troubleshoot these factors.
Troubleshooting Workflow: Low Esterification Yield
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Question 2: How can I effectively remove water from my reaction to drive the equilibrium towards the ester product?
Answer:
Effectively removing water is crucial for maximizing the yield of your esterification reaction.[3] Here are two common and effective methods:
Method 1: Using a Dean-Stark Apparatus
A Dean-Stark trap is a piece of laboratory glassware used to collect water from a reaction mixture.[7][8] It is particularly useful when using a solvent that forms an azeotrope with water, such as toluene or benzene.
Experimental Protocol: Esterification using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents:
-
(4-hydroxy-3-methylphenyl)acetic acid (1 equivalent)
-
Methanol (can be used in excess as the solvent)
-
Toluene (as the azeotropic solvent)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid, 0.01-0.05 equivalents)
-
-
Procedure:
-
Combine the carboxylic acid, methanol, toluene, and acid catalyst in the reaction flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the water, being denser than toluene, will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Method 2: Using an Excess of Alcohol
According to Le Châtelier's Principle, using a large excess of one of the reactants (in this case, methanol) can drive the equilibrium towards the formation of the ester.[2][9] Often, methanol can be used as the solvent for the reaction.
Reaction Parameter Comparison
| Parameter | Standard Conditions | With Dean-Stark | Using Excess Alcohol |
| Methanol (equiv.) | 1.1 - 2.0 | 1.1 - 2.0 | >10 (often as solvent) |
| Water Removal | Passive (if any) | Active | Equilibrium Shift |
| Typical Yield | 50-65% | >90% | >90% |
| Considerations | Reversible reaction limits yield. | Requires specific glassware and an azeotropic solvent. | Requires removal of large excess of alcohol during work-up. |
Question 3: I suspect side reactions are occurring due to the phenolic hydroxyl group. What are these side reactions and how can I prevent them?
Answer:
The phenolic hydroxyl group in (4-hydroxy-3-methylphenyl)acetic acid is nucleophilic and can compete with the external alcohol (methanol) in reacting with the protonated carboxylic acid, leading to undesired side products. The primary side reaction of concern is intermolecular esterification, leading to polyester formation. While less likely under standard Fischer conditions, O-alkylation of the phenol by the alcohol is also a theoretical possibility, especially with more reactive alkylating agents or under different catalytic conditions.[6]
To prevent these side reactions, you can protect the phenolic hydroxyl group before performing the esterification.
Protecting Group Strategy
A suitable protecting group for a phenol should be easy to install, stable under the esterification conditions, and easy to remove without affecting the newly formed ester.[10][11]
Recommended Protecting Groups for Phenols:
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ether | Dimethyl sulfate, Methyl iodide | Strong acids (e.g., BBr₃) | Very stable |
| Benzyl Ether (Bn) | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMSCl, TIPSCl | Fluoride source (e.g., TBAF), acid | Base stable, acid labile |
Experimental Workflow: Protection-Esterification-Deprotection
Sources
- 1. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 4. cerritos.edu [cerritos.edu]
- 5. quora.com [quora.com]
- 6. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technisches Support-Center: Identifizierung von Nebenprodukten bei der Synthese von „Methyl-2-(4-hydroxy-3-methylphenyl)acetat“
Answering in German as requested by the user.
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch dient als technische Ressource zur Identifizierung und Minderung von Nebenprodukten, die bei der Synthese von Methyl-2-(4-hydroxy-3-methylphenyl)acetat auftreten. Als Senior Application Scientist werde ich Sie durch die potenziellen Nebenreaktionen, analytische Strategien zur Identifizierung von Verunreinigungen und bewährte Verfahren zur Optimierung Ihrer Synthese für ein reineres Produkt führen.
Abschnitt 1: Überblick über die Synthese und vorhergesagte Nebenprodukte
Die gebräuchlichste und kostengünstigste Methode zur Synthese von Methyl-2-(4-hydroxy-3-methylphenyl)acetat ist die Fischer-Veresterung der entsprechenden Carbonsäure, (4-Hydroxy-3-methylphenyl)essigsäure, mit Methanol unter saurer Katalyse. Obwohl diese Reaktion unkompliziert ist, können die Reaktivität des Phenolrings und die Gleichgewichtsnatur der Veresterung zu mehreren Nebenprodukten führen.
Primärer Syntheseweg
Der Hauptsyntheseweg folgt einer säurekatalysierten Veresterung.
Abbildung 1: Vereinfachter Reaktionsweg für die Fischer-Veresterung.
Tabelle der wahrscheinlichen Nebenprodukte
Die Identifizierung potenzieller Verunreinigungen ist der erste Schritt zur Fehlerbehebung. Die folgende Tabelle fasst die wahrscheinlichsten Nebenprodukte, ihre Herkunft und ihre identifizierenden Merkmale zusammen.
| Nebenprodukt | Struktur | Molmasse ( g/mol ) | Ursache der Bildung |
| 1. Nicht umgesetzte (4-Hydroxy-3-methylphenyl)essigsäure | C₉H₁₀O₃ | 166.17 | Unvollständige Reaktion aufgrund des Reaktionsgleichgewichts. |
| 2. Di-verestertes Produkt (O-Acetylierung) | C₁₂H₁₄O₄ | 222.24 | Veresterung der phenolischen Hydroxylgruppe unter stark sauren Bedingungen oder bei Verwendung von Acylierungsmitteln.[1] |
| 3. Isomere Produkte | C₁₀H₁₂O₃ | 180.20 | Verunreinigungen im Ausgangsmaterial (z. B. isomere Kresole), die zu Positionsisomeren führen. |
| 4. Ether-Nebenprodukt (Methylierung) | C₁₁H₁₄O₃ | 194.23 | Reaktion von Methanol mit einer reaktiven Zwischenstufe am aromatischen Ring unter aggressiven Bedingungen. |
Abschnitt 2: Leitfaden zur Fehlerbehebung und häufig gestellte Fragen (FAQs)
Dieses Q&A-Format befasst sich mit spezifischen Problemen, die während der Synthese und Aufreinigung auftreten können.
F1: Meine Endausbeute ist gering und die NMR-Analyse zeigt eine signifikante Menge an nicht umgesetztem Ausgangsmaterial. Wie kann ich die Umsetzung verbessern?
A1: Dies ist ein klassisches Problem bei der Fischer-Veresterung, da es sich um eine Gleichgewichtsreaktion handelt.[2] Um das Gleichgewicht in Richtung des Produkts zu verschieben, können Sie mehrere Strategien anwenden:
-
Überschuss an Reagenz: Verwenden Sie einen großen Überschuss an Methanol, das oft auch als Lösungsmittel dient.
-
Wasserentfernung: Das bei der Reaktion entstehende Wasser kann das Gleichgewicht nach links verschieben. Verwenden Sie einen Dean-Stark-Apparat, um das Wasser azeotrop zu entfernen, während die Reaktion fortschreitet.
-
Katalysatorwahl: Stellen Sie sicher, dass Ihr Säurekatalysator (z. B. H₂SO₄) frisch und wasserfrei ist. Feste Säurekatalysatoren wie Amberlyst-15 können ebenfalls verwendet werden und vereinfachen die Aufarbeitung.[3]
F2: Meine Massenspektrometrie-Analyse zeigt einen unerwarteten Peak bei M+42 (222.24 g/mol ). Was ist diese Verunreinigung?
A2: Ein Peak bei M+42 deutet stark auf die Acetylierung der phenolischen Hydroxylgruppe hin, was zum di-veresterten Nebenprodukt führt. Das Phenol ist ein Nukleophil und kann mit dem protonierten Carbonsäure-Zwischenprodukt oder einem anderen Acylierungsmittel reagieren.[1]
-
Prävention:
-
Milde Bedingungen: Vermeiden Sie übermäßig hohe Temperaturen und lange Reaktionszeiten.
-
Alternative Methoden: Für Phenolsäuren ist die Veresterung mit reaktiveren Derivaten wie Säurechloriden oder -anhydriden oft effizienter und selektiver, erfordert jedoch eine sorgfältige Kontrolle des pH-Werts, um die sauren Nebenprodukte zu neutralisieren.[2]
-
Schutzgruppen: Schützen Sie die phenolische Gruppe vor der Veresterung (z. B. als Benzylether) und entfernen Sie die Schutzgruppe anschließend. Dies ist ein robusterer, aber auch längerer Weg.
-
F3: Die HPLC-Analyse meines Rohprodukts zeigt mehrere Peaks mit sehr ähnlichen Retentionszeiten. Handelt es sich dabei um Isomere?
A3: Sehr wahrscheinlich. Wenn Ihr Ausgangsmaterial, (4-Hydroxy-3-methylphenyl)essigsäure, aus m-Kresol synthetisiert wurde, können Verunreinigungen von o-Kresol oder p-Kresol im Ausgangsmaterial zu Positionsisomeren führen (z. B. Methyl-2-(3-hydroxy-4-methylphenyl)acetat).
-
Identifizierung:
-
LC-MS: Koppeln Sie Ihre HPLC mit einem Massenspektrometer. Isomere haben die gleiche Masse, können aber unterschiedliche Fragmentierungsmuster aufweisen.
-
Hochauflösende NMR: Eine sorgfältige Analyse der ¹H-NMR-Kopplungsmuster im aromatischen Bereich kann die Substitutionsmuster aufklären.
-
-
Lösung: Stellen Sie die Reinheit Ihrer Ausgangsmaterialien vor der Reaktion sicher, idealerweise durch Umkristallisation oder Chromatographie der (4-Hydroxy-3-methylphenyl)essigsäure.
F4: Nach der Aufarbeitung hat mein Produkt eine dunkle Farbe und es sind polymere Materialien vorhanden. Was ist die Ursache?
A4: Phenole sind anfällig für Oxidation, insbesondere bei hohen Temperaturen und in Gegenwart von Säure, was zu gefärbten, teerartigen Polymeren führen kann.
-
Minderungsstrategien:
-
Inerte Atmosphäre: Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um die Oxidation zu minimieren.
-
Temperaturkontrolle: Überschreiten Sie nicht die empfohlene Reaktionstemperatur.
-
Reinigung: Aktivkohle kann während der Aufarbeitung verwendet werden, um gefärbte Verunreinigungen zu entfernen.
-
Abschnitt 3: Protokolle zur Analyse und Fehlerbehebung
Ein systematischer Ansatz ist entscheidend für die Identifizierung von Nebenprodukten.
Protokoll 1: Analyse von Nebenprodukten mittels HPLC-UV/MS
Dieses Protokoll beschreibt eine allgemeine Methode zur Trennung und vorläufigen Identifizierung von Verunreinigungen in Ihrer Reaktionsmischung.
-
Probenvorbereitung: Lösen Sie ~1 mg Ihrer Rohprobe in 1 mL eines 50:50-Gemisches aus Acetonitril und Wasser. Zentrifugieren Sie die Probe, um unlösliche Partikel zu entfernen.
-
HPLC-Bedingungen:
-
Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Wasser mit 0.1% Ameisensäure.
-
Mobile Phase B: Acetonitril mit 0.1% Ameisensäure.
-
Gradient: Beginnen Sie mit 10% B, erhöhen Sie auf 95% B über 20 Minuten, halten Sie für 5 Minuten und kehren Sie dann zu den Ausgangsbedingungen zurück.
-
Flussrate: 1.0 mL/min.
-
Detektion: UV-Detektor bei 275 nm und ein gekoppeltes Massenspektrometer (ESI-positiv und -negativ).
-
-
Datenanalyse:
-
Vergleichen Sie die Retentionszeit des Hauptpeaks mit der eines authentischen Standards.
-
Analysieren Sie die m/z-Werte der Nebenprodukt-Peaks, um sie mit den in Tabelle 1 aufgeführten potenziellen Verunreinigungen zu korrelieren.
-
Fehlerbehebungs-Workflow-Diagramm
Verwenden Sie dieses Diagramm, um systematisch auf Probleme zu reagieren, die während Ihrer Analyse auftreten.
Abbildung 2: Systematischer Workflow zur Fehlerbehebung bei Syntheseproblemen.
Referenzen
-
Khan Academy. (2025). Alkohole, Phenole und Säuren. Verfügbar unter: [Link]
-
Google Patents. (1984). EP0105885A1 - Verfahren zur Herstellung von Methylacetat. Verfügbar unter:
-
Google Patents. (1993). US5206434A - Reinigungsverfahren für Methylacetat. Verfügbar unter:
-
Mousavifar, L., et al. (2018). Anwendungen von Friedel-Crafts-Reaktionen in der Totalsynthese von Naturstoffen. National Institutes of Health. Verfügbar unter: [Link]
-
PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Szwajgier, D., et al. (2021). Enzymatische Synthese von lipophilen Estern phenolischer Verbindungen, Bewertung ihrer antioxidativen Aktivität und Wirkung auf die oxidative Stabilität ausgewählter Öle. National Institutes of Health. Verfügbar unter: [Link]
-
Khan Academy. (2025). Veresterung von Alkoholen. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Estersynthese durch Veresterung. Verfügbar unter: [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts-Acylierung. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Friedel-Crafts-Reaktion. Verfügbar unter: [Link]
-
ACS Publications. (2019). Katalysatoren, Kinetik und reaktive Destillation für die Synthese von Methylacetat. Verfügbar unter: [Link]
Sources
Technical Support Center: Purification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Welcome to the technical support guide for "Methyl 2-(4-hydroxy-3-methylphenyl)acetate" (CAS No. 64360-47-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Compound Overview
This compound is a phenolic ester, a class of compounds that can present unique purification challenges due to the presence of both a polar hydroxyl group and a less polar ester functional group. Understanding its physical and chemical properties is the first step toward developing an effective purification strategy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and slightly soluble in water. | [4][5][6] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue: Low Purity After Initial Synthetic Workup
Question: My crude product has a low purity (<85%) after the initial aqueous workup. What are the likely impurities and what is the best initial clean-up step?
Answer: Low purity after the initial workup is often due to unreacted starting materials or byproducts from the synthesis. Common impurities may include:
-
Unreacted 4-hydroxy-3-methylphenylacetic acid: The starting carboxylic acid is a common impurity if the esterification reaction did not go to completion.
-
Byproducts from the esterification reaction: Depending on the reagents used (e.g., DCC, EDC), you may have corresponding urea byproducts which can be difficult to remove.[7]
-
Residual solvents or reagents: Solvents used in the reaction or workup may still be present.
-
Oxidation products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
A highly effective initial purification step is a liquid-liquid extraction . Since your target compound has a phenolic hydroxyl group, you can exploit the pH-dependent solubility.
Recommended Extraction Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract the unreacted carboxylic acid into the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This simple extraction should significantly increase the purity of your crude material before attempting more rigorous methods like chromatography or recrystallization.
Issue: Problems with Recrystallization
Question: I am struggling to recrystallize my compound. It either oils out, fails to crystallize, or my recovery yield is very low. What can I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions is critical.[8]
-
Oiling Out: This occurs when the compound comes out of solution above its melting point. This is often due to the solvent being too nonpolar or the solution being cooled too quickly. To resolve this, try using a more polar solvent or a solvent pair. Add the better solvent (in which the compound is more soluble) dropwise to a hot, saturated solution of your compound in the poorer solvent until it just dissolves. Then, allow it to cool slowly.
-
Failure to Crystallize: This can happen if the solution is not sufficiently supersaturated or if nucleation is inhibited.[8] To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[8]
-
Add a seed crystal of the pure compound to the cooled solution.[8]
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage crystal growth rather than precipitation.
-
-
Low Yield: A low yield typically means the chosen solvent is too good; the compound remains significantly soluble even at low temperatures.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Experiment with different solvent systems. A good starting point for this compound would be a solvent pair like Toluene/Hexane or Ethyl Acetate/Hexane.
Issue: Poor Separation or Tailing during Column Chromatography
Question: My compound is streaking badly on a silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?
Answer: Phenolic compounds are notorious for tailing or streaking on standard silica gel.[9][10] This is due to the acidic nature of the silanol (Si-OH) groups on the silica surface, which strongly interact with the phenolic -OH group of your molecule. This strong interaction slows its elution and causes the band to spread out.
Here are several effective strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your eluent.[9] This protonates the silica surface, reducing the strong interaction with your compound and resulting in sharper peaks.
-
Try a Different Solvent System: Aromatic compounds often show better separation with solvent systems containing toluene.[10] A gradient of ethyl acetate in toluene can be very effective.[10]
-
Use a Different Stationary Phase:
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[11] This is often an excellent choice for purifying moderately polar compounds like yours.
-
Polyamide or Sephadex LH-20: These stationary phases are also well-suited for the separation of phenolic compounds.[9][11][12]
-
Workflow for Selecting a Purification Method
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound? For moderate to large quantities (>1 g) with decent initial purity (>85%), recrystallization is often the most efficient method. For smaller quantities or complex mixtures with closely-related impurities, flash column chromatography on silica gel (using a toluene/ethyl acetate eluent system) or reversed-phase (C18) chromatography are the preferred methods.
Q2: How can I monitor the purity of my fractions during column chromatography? Thin-Layer Chromatography (TLC) is the standard method.[12] Use the same solvent system you plan to use for the column (or a slightly more polar one to ensure the compound moves). Visualize the spots using a UV lamp (254 nm) and then stain with an oxidizing agent like potassium permanganate or p-anisaldehyde to see UV-inactive impurities.
Q3: What are the ideal storage conditions for the purified compound? As a phenolic compound, this compound can be sensitive to air and light, which may cause gradual oxidation and discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark place.[2]
Q4: My NMR spectrum shows unreacted starting material. Can I remove it without another column? Yes. If the impurity is the corresponding carboxylic acid, you can perform the basic wash described in the Troubleshooting Guide (Issue 1). Dissolve the material in ethyl acetate, wash with a dilute sodium bicarbonate solution, then water and brine. After drying and removing the solvent, your product should be free of the acidic impurity.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid.
-
Induce Cloudiness: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Flash Column Chromatography (Silica Gel)
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, start by testing gradients of ethyl acetate (EtOAc) in toluene or hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 10% EtOAc in Toluene).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with your starting solvent mixture. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
General Workflow for Flash Column Chromatography
References
- Technical Support Center: Aromatic Ester Purific
- Methyl (4-hydroxy-3-methylphenyl)
- Assegaf, S., et al. (2023).
- Methyl 2-[4-(hydroxymethyl)
- Various Authors. (2013). Column chromatography of phenolics?
- Wang, L., et al. (2023). Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities.
- Silver, J. (2022).
- Various Authors. (2025).
- 4-Hydroxy-3-methylphenyl acet
- Various Authors. (2016). How to purify esterefication product?
- Preparation method of methylphenyl acetic acid. (2007).
- methyl phenyl acetate, 101-41-7. (n.d.). The Good Scents Company.
- Methyl 2-(4-hydroxy-3-methylphenyl)
- methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure.
- Purification: How To. (n.d.). University of Rochester, Department of Chemistry.
- (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER. (2025). ChemicalBook.
- Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS. (2025). Muby Chemicals.
- methyl (2E)-4-hydroxy-4-phenyl-2-butenoate. (2025).
- METHYL 2-AMINO-2-(4-HYDROXY-3-METHYLPHENYL)
- Purification of methyl acetate. (1975).
- Process for the purification of esters. (1985).
- Purification process for methyl acetate. (1993).
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.).
- Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.
- Methyl phenyl acet
- Preparation method of o-methyl hydroxyphenylacetate. (2014).
- Methyl (3-formyl-4-hydroxyphenyl)
- Methyl 2-(2-hydroxy-3-methylphenyl)
- Mephedrone. (n.d.). Wikipedia.
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- 12. youtube.com [youtube.com]
"Methyl 2-(4-hydroxy-3-methylphenyl)acetate" reaction monitoring by TLC
Topic: Monitoring the Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate by Thin-Layer Chromatography (TLC)
Introduction
The esterification of (4-hydroxy-3-methylphenyl)acetic acid to its methyl ester, this compound, is a common transformation in medicinal chemistry and materials science. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this reaction.[1][2][3] It provides a rapid, inexpensive, and effective means to qualitatively assess the consumption of the starting material and the formation of the product. This guide serves as a technical resource for researchers, offering practical protocols, troubleshooting solutions, and answers to frequently asked questions to ensure reliable and reproducible TLC analysis for this specific transformation.
Reaction Overview
The reaction involves the conversion of a polar, acidic starting material into a less polar ester product. This significant change in polarity is the key principle that allows for effective monitoring by TLC.
Caption: Fischer esterification of the starting acid to the product ester.
Standard TLC Monitoring Protocol
This protocol provides a robust starting point for monitoring the reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
Eluent system (e.g., 3:2 Hexane:Ethyl Acetate)
-
Reaction mixture, starting material standard, and co-spot vials
-
UV lamp (254 nm)
-
Visualization stain (e.g., Iron (III) Chloride or p-Anisaldehyde)
Methodology:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of the (4-hydroxy-3-methylphenyl)acetic acid starting material in a volatile solvent (e.g., ethyl acetate) to create a ~1% solution.
-
RXN: Take a small aliquot (a drop) from the reaction mixture and dilute it with 5-10 drops of ethyl acetate.
-
-
Spotting:
-
Using a capillary spotter, apply a small spot of the prepared SM solution to the "SM" lane on the origin line.
-
Apply a spot of the diluted RXN mixture to the "RXN" lane.
-
For the "Co" lane, first spot the SM solution, and then, using a different capillary, carefully spot the RXN mixture directly on top of the SM spot. Allow the solvent to dry between applications.[2]
-
Keep spots small (1-2 mm diameter) to prevent poor separation.[4]
-
-
Development:
-
Pour the chosen eluent system into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[5][6]
-
Line the chamber with filter paper, saturate it with the eluent, and close the lid for 5-10 minutes to allow the chamber atmosphere to become saturated with solvent vapors.[7]
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[8] Circle the spots lightly with a pencil.
-
If further visualization is needed, dip the plate in a chemical stain or spray it evenly, then gently heat with a heat gun until spots appear. Phenolic compounds are specifically detected with an iron(III) chloride stain.[8][9]
-
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this specific reaction.
Q1: My starting material spot is streaking badly. What's wrong and how do I fix it?
A1: Streaking is the most common problem when dealing with the (4-hydroxy-3-methylphenyl)acetic acid starting material.
-
Causality: The starting material is both a carboxylic acid and a phenol. These acidic functional groups can interact variably with the acidic silica gel stationary phase through hydrogen bonding and deprotonation/protonation equilibria. This causes the spot to drag up the plate in a continuous "streak" rather than moving as a compact spot.[10][11] Overloading the sample can also cause streaking.[5][10]
-
Solution: To suppress this ionization and minimize unwanted interactions, add a small amount of a volatile acid to your eluent system.
-
Step 1: Prepare a new mobile phase. A good starting point is to add ~1% acetic acid or formic acid to your existing eluent (e.g., 3:2 Hexane:Ethyl Acetate with 1% Acetic Acid).[6][10][12][13]
-
Step 2: Re-run the TLC plate with the new, acidified eluent. The acid in the mobile phase keeps the starting material in its neutral, protonated form, leading to a much sharper, more compact spot.
-
Step 3: Ensure you are not spotting too much sample. If the problem persists, try diluting your sample further.[11]
-
Q2: The spots for my starting material and product are both very low on the plate (low Rf values). How do I get them to move up?
A2: This indicates that the mobile phase (eluent) is not polar enough to effectively move the compounds up the polar silica plate.
-
Causality: The retention factor (Rf) is determined by the balance of interactions between the compound and the stationary phase versus its solubility in the mobile phase. If the eluent is too non-polar, both your phenolic acid and phenolic ester will remain strongly adsorbed to the silica gel.[12]
-
Solution: Increase the polarity of the eluent system.
-
Step 1: Systematically increase the proportion of the more polar solvent. If you are using a Hexane:Ethyl Acetate system, change the ratio from, for example, 4:1 to 3:2 or even 1:1.
-
Step 2: Run test plates with these new ratios until your product (the less polar spot) has an Rf value between 0.4 and 0.6.[14][15] This typically provides the best separation window. The starting material spot should be clearly separated at a lower Rf.
-
Q3: My spots are running too high on the plate (high Rf values), and they are too close together. What should I do?
A3: This is the opposite problem of Q2. Your eluent is too polar, causing all compounds to travel with the solvent front.
-
Causality: A highly polar mobile phase will effectively dissolve all components and move them up the plate with little interaction with the stationary phase, resulting in poor separation.[12]
-
Solution: Decrease the polarity of the eluent system.
-
Step 1: Decrease the proportion of the polar solvent. If using 1:1 Hexane:Ethyl Acetate, try a 3:1 or 4:1 ratio. The goal is to increase the compounds' interaction with the silica gel, slowing their movement and improving separation.
-
Q4: I don't see any spots under the UV lamp after running the TLC.
A4: This can be due to several factors, from sample concentration to experimental error.
-
Causality & Solutions:
-
Sample is too dilute: The concentration of your compounds may be below the detection limit of UV visualization. Try re-spotting the plate multiple times in the same location (allowing the solvent to dry between each application) to concentrate the sample.[5][12]
-
Solvent level too high: If the eluent level in the chamber is above your origin line, your spotted samples will dissolve directly into the solvent pool instead of traveling up the plate.[5][6] Always ensure the origin is above the solvent level.
-
Reaction has not started/failed: If you only spot the reaction mixture and see nothing, it's possible the reaction hasn't proceeded or there was an issue with the reagents. This is why the SM and Co-spot lanes are crucial for diagnosis.[2]
-
UV lamp is not at the correct wavelength: Ensure you are using a short-wave (254 nm) UV lamp, as this is the wavelength at which the fluorescent indicator in the TLC plate is excited and aromatic compounds will quench this fluorescence, appearing dark.[8]
-
Q5: I see a new spot in my reaction lane, but how do I know if the starting material is fully consumed?
A5: Distinguishing the complete consumption of starting material is the primary goal of reaction monitoring. The co-spot lane is the most reliable tool for this.
-
Causality & Interpretation: Sometimes the product spot may be close to the starting material spot, or one spot may be faint. The co-spot lane magnifies any small differences.
-
Solution & Analysis:
-
Reaction Incomplete: If the reaction is not complete, the "Co" lane will show two distinct spots that correspond to the spots in the "SM" and "RXN" lanes.
-
Reaction Complete: When the reaction is complete, the starting material spot will be absent in the "RXN" lane. Consequently, the "Co" lane will look identical to the "RXN" lane (only the product spot will be visible). The spot in the "Co" lane might appear slightly elongated vertically if the product and starting material Rf values are very close, but there should be no separate, lower spot corresponding to the starting material.[16]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common TLC problems.
Caption: A decision-making flowchart for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q: What is a good starting eluent system for this reaction? A: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is an excellent starting point.[17][18] Begin with a 3:2 or 1:1 ratio of Hexane:Ethyl Acetate . As noted in the troubleshooting guide, add about 1% acetic acid to this mixture to prevent the starting material from streaking.
Q: What are the expected Rf values for the starting material and product? A: The exact Rf values depend heavily on the specific eluent, chamber saturation, and temperature. However, you can expect a significant difference in polarity. The starting carboxylic acid is much more polar and will have a much lower Rf than the product ester.
| Eluent System (v/v) | Starting Material (Acid) Approx. Rf | Product (Ester) Approx. Rf | Notes |
| 3:2 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.2 - 0.3 | 0.6 - 0.7 | Good starting point for clear separation. |
| 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.3 - 0.4 | 0.7 - 0.8 | Use if spots are too low in the 3:2 system. |
| 5:4:1 Chloroform:Ethyl Acetate:Formic Acid | 0.4 - 0.5 | 0.8 - 0.9 | An alternative polar system for phenolic compounds.[9][19] |
Q: Besides UV light, what are the best chemical stains for visualizing these compounds? A: Since both compounds contain a phenol group, specific stains are very effective.
-
Iron (III) Chloride (FeCl₃): This is a classic and highly specific stain for phenols, typically producing a distinct blue, green, or violet color.[8] It is excellent for confirming the presence of the phenolic moiety in both the starting material and the product.
-
p-Anisaldehyde Stain: This is a versatile, general-purpose stain that reacts with many functional groups.[20] It requires heating and often produces a range of colors, which can help differentiate the product from the starting material.
-
Potassium Permanganate (KMnO₄): This stain reacts with any functional group that can be oxidized, such as the phenol ring. It appears as yellow-brown spots on a purple background.[8]
References
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Marathe, S. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- ChemBAM. TLC troubleshooting.
- ALWSCI. (2023). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- ReAgent. How to Choose the Best Eluent for Thin Layer Chromatography.
- Bober-Majnusz, K. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs. ResearchGate.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- Reddit. (2017). What causes TLC runs to streak?. r/chemhelp.
- PharmaShare.in. (2023). Troubleshooting TLC.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Journal of Pharmacognosy and Phytochemistry. (2017). Characterization of phenolic compounds of turmeric using TLC.
- Patil, S. et al. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Journal of Traditional and Complementary Medicine.
- ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?.
- Scribd. TLC Visualization Techniques.
- Studylib. TLC Lab: Monitoring Esterification Reaction.
- ResearchGate. Rf values of the standard and samples phenolic acids.
- ResearchGate. R F values and color reactions standards of phenolic acids and compounds identified.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- ResearchGate. Rf values of the standards used in TLC and their respective colors.
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate.
- YouTube. (2021). TLC TROUBLESHOOTING- The most common problems with TLCs.
- Washington State University. Monitoring Reactions by TLC.
- PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester.
- PrepChem.com. Synthesis of methyl phenylacetate.
- Organic Syntheses. methyl 2-(2-acetylphenyl)acetate.
- Semantic Scholar. TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE.
- PrepChem.com. Synthesis of p-methylphenyl acetate.
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"Methyl 2-(4-hydroxy-3-methylphenyl)acetate" solubility issues and solutions
Welcome to the technical support center for Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of this compound solutions.
I. Compound Overview and Intrinsic Solubility Challenges
This compound is a phenolic ester with a molecular weight of 180.20 g/mol [1]. Its structure, featuring a polar phenolic hydroxyl group and a less polar methyl ester group on a phenylacetate backbone, results in limited aqueous solubility. The predicted octanol-water partition coefficient (LogP) of 1.69 indicates a preference for lipophilic environments over aqueous ones, classifying it as a poorly water-soluble compound[1]. This inherent hydrophobicity is the primary cause of the solubility issues commonly observed in experimental settings.
II. Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the best initial approach?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. The most effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its strong solubilizing power for a wide range of organic molecules[2][3]. Ethanol can be a suitable alternative if your experimental system is sensitive to DMSO[4]. Once a clear, high-concentration stock solution is prepared, it can be serially diluted into your aqueous experimental medium.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds[2][4]. It occurs because the abrupt change in solvent polarity from a high-organic environment (the DMSO stock) to a predominantly aqueous one reduces the compound's solubility below its concentration, causing it to crash out of solution.
To prevent this, consider the following strategies:
-
Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous medium. Try working with a lower final concentration[4].
-
Optimize Co-solvent Concentration: If your experimental system allows, you can increase the final concentration of the organic co-solvent (e.g., DMSO). However, it is critical to keep the final DMSO concentration as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays[5].
-
Use Rapid Mixing: When diluting, add the stock solution to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation[6].
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help maintain solubility.
Q3: How does pH affect the solubility of this compound?
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be an effective method to increase the dissolution rate of many compounds[2]. However, this should be done with caution. For this compound, prolonged exposure to high temperatures, especially in aqueous solutions, could lead to degradation, such as hydrolysis of the ester group[8][9]. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary to achieve dissolution. Always visually inspect the solution for any signs of degradation, such as a color change.
III. Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to resolving common solubility problems.
Problem 1: Undissolved particles remain in the stock solution.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration of the compound exceeds its solubility limit in the chosen volume of solvent.
-
Solution: Add more solvent in small increments until the compound fully dissolves.
-
-
Possible Cause 2: Inadequate Mixing. The compound has not been sufficiently agitated to facilitate dissolution.
-
Solution: Vortex the solution vigorously for an extended period. If particles persist, brief sonication in a water bath can be effective[2].
-
-
Possible Cause 3: Poor Compound Quality. The presence of impurities can affect solubility.
-
Solution: Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).
-
Problem 2: The solution appears cloudy or forms a precipitate immediately upon dilution into an aqueous buffer.
-
Possible Cause 1: Exceeded Aqueous Solubility Limit. The final concentration is too high for the aqueous environment.
-
Solution: Refer to the dilution protocol in Section IV and consider preparing a more dilute working solution.
-
-
Possible Cause 2: Improper Dilution Technique. The stock solution was not added to the aqueous buffer with sufficient mixing.
-
Solution: Follow the rapid mixing guidelines in the dilution protocol. Always add the stock solution to the buffer, not the other way around.
-
-
Possible Cause 3: Temperature Effects. The aqueous buffer is at a lower temperature than the stock solution, causing a decrease in solubility upon mixing.
-
Solution: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.
-
Problem 3: The initially clear solution becomes cloudy or develops a precipitate over time.
-
Possible Cause 1: Compound Instability. The compound may be degrading in the aqueous buffer, leading to the formation of less soluble byproducts. Phenolic esters can be susceptible to hydrolysis[8][9].
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
-
Possible Cause 2: Slow Precipitation from a Supersaturated Solution. The initial clear solution may have been supersaturated, and the compound is slowly precipitating out to reach its true equilibrium solubility.
-
Solution: This indicates that the apparent solubility is lower than your working concentration. It is advisable to work with a lower final concentration or incorporate solubility-enhancing excipients if your experiment allows.
-
IV. Experimental Protocols & Data
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Very Low | Predicted based on a LogP of 1.69[1]. The presence of the polar hydroxyl group provides some aqueous solubility, but the overall molecule is hydrophobic. |
| Ethanol | Soluble | The hydroxyl group and the ability to act as a hydrogen bond donor and acceptor make ethanol a good solvent for this compound. |
| DMSO | Highly Soluble | A powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds[3]. |
| PBS (pH 7.4) | Very Low | Similar to water, direct dissolution is challenging. |
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance and transfer it to a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Tightly cap the vial and vortex vigorously until the compound is completely dissolved. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to aid dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[2].
Protocol 2: Dilution of Stock Solution into Aqueous Media
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Thaw Stock: Thaw the stock solution aliquot at room temperature and vortex briefly to ensure homogeneity.
-
Prepare Buffer: In a sterile tube, add the required volume of the pre-warmed aqueous buffer for your final working solution.
-
Dilute with Rapid Mixing: While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop-wise to the buffer. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation[6].
-
Continue Mixing: Continue to vortex the solution for a few seconds after adding the stock solution to ensure it is thoroughly mixed.
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before use.
-
Use Promptly: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation over time.
V. Visualization of Workflows
Decision-Making Workflow for Solubility Troubleshooting
Caption: A flowchart for troubleshooting solubility issues.
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for solution preparation.
VI. References
-
Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0. [Link]
-
Molecules. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. [Link]
-
PubMed. Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. [Link]
-
Journal of Visualized Experiments. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
ResearchGate. Solubility across a series of hydroxylated aromatics. Hydrophilicity... [Link]
-
Molecules. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. [Link]
-
ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds. [Link]
-
PubMed. ESOL: estimating aqueous solubility directly from molecular structure. [Link]
-
University of Leeds Library Resources. Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. [Link]
-
Semantic Scholar. ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. [Link]
-
PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
PMC. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. [Link]
-
PROMETHEUS – Protocols. Chemical determination of phenolic compounds. [Link]
-
ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]
-
MDPI. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. [Link]
-
PubChem. Methyl phenylacetate. [Link]
-
Taylor & Francis Online. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]
-
CORE. Aqueous Solubility of Some Natural Phenolic Compounds. [Link]
-
The Good Scents Company. methyl phenyl acetate. [Link]
-
PubChem. 4-Hydroxy-3-methylphenyl acetate. [Link]
-
ResearchGate. (PDF) Degradation of phenol in aqueous solution by AOP. [Link]
-
LibreTexts Chemistry. 14.3: Solubility of Organic Compounds. [Link]
-
PubMed. Advanced oxidation processes for phthalate esters removal in aqueous solution: a systematic review. [Link]
-
ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
ResearchGate. Solvent extractions and spectrophotometric protocols for measuring the total anthocyanin, phenols and antioxidant content in plums. [Link]
-
protocols.io. Determination of phenolic compounds. [Link]
-
PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester. [Link]
-
LibreTexts Chemistry. 17.2: Properties of Alcohols and Phenols. [Link]
-
PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate. [Link]
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- 8. mdpi.com [mdpi.com]
- 9. Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid is a common issue, primarily stemming from the reversible nature of the Fischer esterification reaction and potential side reactions. Here’s a systematic approach to boost your yield:
-
Driving the Equilibrium: The Fischer esterification is an equilibrium process. To shift the equilibrium towards the product, you can either use a large excess of one reactant (typically the less expensive one, in this case, methanol) or remove the water byproduct as it forms.
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst are critical.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices for Fischer esterification.[1][4]
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to dehydration and other side reactions. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
-
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at an appropriate temperature. Refluxing in methanol is a common practice. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in your 2-(4-hydroxy-3-methylphenyl)acetic acid or methanol (especially water) can significantly impact the reaction. Ensure your reagents are pure and your methanol is anhydrous.
Troubleshooting Flowchart for Low Yield
Caption: Desired reaction versus potential side reactions.
Question 3: How do I effectively monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction.
-
TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. You will need to optimize the ratio to achieve good separation between the starting material, product, and any byproducts. A common starting ratio is 7:3 or 1:1 (Hexane:Ethyl Acetate).
-
-
Visualization:
-
UV Light: Both the starting material and the product are UV active due to the aromatic ring, so they will be visible under a UV lamp (254 nm).
-
Staining: Stains such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can be used for visualization, which can be helpful if byproducts are not UV active.
-
-
Interpreting the TLC:
-
The starting carboxylic acid is more polar than the product ester. Therefore, the starting material will have a lower Rf value (it will travel a shorter distance up the plate) than the product.
-
As the reaction proceeds, you should see the spot for the starting material diminish and the spot for the product intensify. The reaction is complete when the starting material spot is no longer visible.
-
Question 4: What is the best procedure for work-up and purification?
Answer:
A proper work-up is crucial to remove the excess methanol, the acid catalyst, and any water-soluble impurities. Purification is then necessary to isolate the pure product from unreacted starting material and byproducts.
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Remove excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be cautious as this will produce CO₂ gas. [4][5] 5. Wash with brine (saturated aqueous NaCl solution) to remove any remaining water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Flash Column Chromatography: This is the most common and effective method for purifying the product.
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of hexane and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. The exact gradient will depend on the separation observed by TLC.
-
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization can be an effective purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the phenolic hydroxyl group for this reaction?
While not strictly necessary for the reaction to proceed, protecting the phenolic -OH is highly recommended for achieving high yields and purity, especially on a larger scale. Direct esterification without protection can lead to O-alkylation as a significant side reaction. If you choose not to protect, careful optimization of reaction conditions (milder catalyst, lower temperature, shorter reaction time) is essential.
Q2: What are the optimal conditions for a standard Fischer esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid?
Based on general procedures for Fischer esterification of phenolic acids, a good starting point would be:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent, ensuring a large excess to drive the equilibrium. [1][2][3] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid catalysts effective for Fischer esterification. [1][4] |
| Catalyst Loading | 2-5 mol% | Balances reaction rate with minimizing side reactions. |
| Temperature | Reflux (approx. 65 °C for methanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive byproduct formation. [4] |
| Reaction Time | 4-24 hours | Monitor by TLC to determine completion. |
Q3: How can I confirm the identity and purity of my final product?
You can use a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. You should also be able to identify the aromatic protons, the benzylic protons (-CH₂-), and the phenolic proton (-OH).
-
¹³C NMR will show a carbonyl carbon signal for the ester around 170-175 ppm and a signal for the methyl ester carbon around 50-55 ppm.
-
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the ester at approximately 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid. A broad O-H stretch from the phenol will still be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (180.20 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q4: Are there any safety precautions I should be aware of?
Yes, always prioritize safety in the laboratory.
-
Reagents: Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Methanol is flammable and toxic.
-
Procedure: The reaction is typically heated to reflux, so ensure your glassware is properly assembled and clamped. When neutralizing with sodium bicarbonate, add it slowly and cautiously to control the effervescence of CO₂ gas.
III. Experimental Protocols
Protocol 1: Direct Fischer Esterification
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-hydroxy-3-methylphenyl)acetic acid (1.0 eq).
-
Add anhydrous methanol (sufficient to dissolve the starting material, typically 10-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.02-0.05 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
IV. References
-
Mineno, T., Suzuki, Y., Nobuta, T., Takano, D. and Kansui, H. (2022) The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
-
Wuts, P. G. (2014) Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents.
-
The Fischer Esterification. (n.d.). University of Colorado, Boulder. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). [Link]
-
ChemSrc. (n.d.). Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0. [Link]
-
PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Manitoba. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
ResearchGate. (2019, August 1). Synthesis of Phenyl Esters Using SiO₂-SO₃H Catalyst in Conventional Heating and Microwave-Irradiated Esterification Processes. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]
-
ResearchGate. (2019, June 1). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?[Link]
-
ResearchGate. (n.d.). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]
-
The Royal Society of Chemistry. (n.d.). Parte experimental. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
PMC - NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]
-
Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]
Sources
Preventing degradation of "Methyl 2-(4-hydroxy-3-methylphenyl)acetate" during storage
Welcome to the technical support guide for Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound. Given its phenolic and ester functional groups, this molecule is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and safety. This guide is designed to provide both preventative strategies and corrective actions based on fundamental chemical principles.
I. Foundational Knowledge: FAQs
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary chemical liabilities of this compound during storage?
A: The structure of this compound contains two key functional groups prone to degradation: a phenolic hydroxyl group and a methyl ester.
-
Phenol Group: Phenols are highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen and accelerated by exposure to light, heat, or trace metal impurities.[3][4] Oxidation often leads to the formation of colored quinone-type compounds, which is why a common sign of degradation is a change in color from colorless/white to yellow, pink, or brown.[1][5]
-
Methyl Ester Group: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (methanol, in this case).[6] This reaction can be catalyzed by both acids and bases.[6][7] While the reaction with pure water is typically slow, the presence of acidic or basic contaminants can significantly accelerate degradation.[6]
Q2: What is the ideal temperature for storing this compound?
A: For optimal long-term stability, storing this compound under refrigerated conditions (2–8°C) is recommended.[8] For extended periods (months to years), storage at –20°C in a non-frost-free freezer is preferable.[9] Room temperature storage should be avoided for long-term use as it can accelerate both oxidative and hydrolytic degradation.[3]
Q3: Does this compound need to be stored under an inert atmosphere?
A: Yes, due to the phenol group's sensitivity to oxidation, storage under an inert atmosphere is a critical best practice.[10][11] After receiving the compound, and each time the container is opened, the headspace should be purged with a dry, inert gas like argon or nitrogen before sealing.[11][12] Argon is often preferred as it is denser than air and provides an effective blanket over the material.[11]
Q4: What type of container should I use?
A: The compound should be stored in its original container if possible. If aliquoting is necessary, use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined).[13] The amber glass protects the compound from light, which can catalyze photodegradation.[10][14] Avoid plastic containers unless their compatibility is explicitly verified, as some plastics can be permeable to air and moisture or may leach plasticizers.[15]
Q5: I've noticed the solid/solution has turned slightly yellow/pink. Can I still use it?
A: Discoloration is a primary indicator of oxidative degradation.[3][16] While a very faint color change might indicate minimal degradation, it signifies that the purity of the compound is compromised. For sensitive applications, such as in quantitative assays or GMP processes, the material should be discarded. For less sensitive exploratory work, its use may be acceptable, but the results should be interpreted with caution. It is highly recommended to re-analyze the purity of the material via HPLC or another suitable method before use.
II. Troubleshooting Guide: Diagnosing & Solving Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems.
Issue 1: Visible Discoloration or Appearance of Particulates
-
Symptom: The compound, which should be a white to off-white solid or a colorless solution, has developed a yellow, pink, or brown tint. In solutions, fine particulates or cloudiness may appear.
-
Probable Cause: Oxidation. The phenolic hydroxyl group has likely been oxidized to form colored quinone-like species.[5] These products can sometimes polymerize, leading to insoluble particulates.[2]
-
Immediate Actions:
-
Cease use of the compound in critical experiments.
-
Do not attempt to heat or resolubilize particulates without first identifying them, as they may be highly reactive.
-
-
Preventative Workflow:
Caption: Workflow for preventing oxidative degradation.
Issue 2: Inconsistent Assay Results or Loss of Potency
-
Symptom: Experiments yield inconsistent results, or the compound shows lower-than-expected biological or chemical activity. Purity analysis by HPLC shows a decreased area of the main peak and the appearance of new, more polar peaks.
-
Probable Cause: Hydrolysis. The methyl ester has likely hydrolyzed to the corresponding carboxylic acid. This new species will have different polarity, solubility, and activity, leading to analytical and functional inconsistencies.
-
Immediate Actions:
-
Verify the purity of the stock material using a validated analytical method (see Section III).
-
Prepare fresh solutions from a new or properly stored batch of the compound.
-
-
Preventative Measures:
-
Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions. Avoid storing solutions in buffers with a high or low pH for extended periods.
-
Moisture Control: Ensure the solid compound is not exposed to atmospheric moisture.[15] If the compound has been stored in a freezer, allow the container to warm to room temperature before opening to prevent condensation.[11][15]
-
Degradation Pathway Summary
The two primary degradation pathways are summarized below.
Caption: Primary degradation pathways for the target compound.
III. Quality Control & Analysis Protocols
Regularly verifying the purity of your compound is the best way to ensure data integrity.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (short-term) or –20°C (long-term) | Slows reaction kinetics for both oxidation and hydrolysis.[3][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, inhibiting oxidation.[10][11] |
| Light | Protect from Light (Amber Vials) | Prevents photodegradation, which can initiate oxidation.[10][14] |
| Moisture | Dry Environment | Minimizes water availability for hydrolysis.[15] |
| Container | Tightly Sealed Amber Glass | Provides a barrier against light, oxygen, and moisture.[13] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
Objective: To separate the parent compound from its more polar hydrolytic degradation product and potential non-polar oxidative byproducts.
1. Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample of this compound
-
Volumetric flasks and pipettes
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of ~50 µg/mL using the same 50:50 solvent mixture.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
3. Data Interpretation:
-
Parent Compound: Expect a major peak at a specific retention time.
-
Hydrolysis Product: The resulting carboxylic acid is more polar and will elute earlier than the parent peak.
-
Oxidation Products: Oxidative products (e.g., quinones, dimers) are often less polar and may elute later than the parent peak.
-
Purity Calculation: Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.[17] For quantitative analysis, a calibration curve with a certified reference standard is required.[17]
IV. References
-
Chemical Storage Safety Guideline. The University of Queensland. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society. [Link]
-
Managing Chemical Retention and Storage. Vanderbilt University Medical Center. [Link]
-
Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis. [Link]
-
Methyl Esters - Stability. Organic Chemistry Portal. [Link]
-
Hydrolysis of methyl esters for production of fatty acids. Google Patents.
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Inhibitors of oxidation of phenols. Google Patents.
-
Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Queensland Government. [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). MDPI. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Phenolic resins. Chemko Slovakia. [Link]
-
Time-Sensitive Chemicals. University of Tennessee, Knoxville. [Link]
-
Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. [Link]
-
Chemical Degradation Mechanisms. Sustainability Directory. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. [Link]
-
Color Failure Guide. ATRIA Innovation. [Link]
-
Hydrolysing esters. Chemguide. [Link]
-
Discoloration prevention of phenolic antioxidants. Google Patents.
-
Material Storage for Bulk Molding Compounds and Phenolic Resin. Plenco. [Link]
-
Methyl (4-hydroxy-3-methylphenyl)acetate. Chemsrc. [Link]
-
Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2022). National Institutes of Health. [Link]
-
How to solve the problem of discolouration of produced plastic products? (2024). iPolymer. [Link]
-
The Reactivity of Phenols toward Peroxy Radicals. (1955). Journal of the American Chemical Society. [Link]
-
What Is Chemical Degradation? (2024). Chemistry For Everyone via YouTube. [Link]
-
Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. (2018). MDPI. [Link]
-
HPLC method for purifying organic compounds. Google Patents.
-
An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. [Link]
-
Changes in solution color during phenol oxidation by Fenton reagent. (2006). PubMed. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
How to design a purity test using HPLC. Chromatography Forum. [Link]
-
Pigment Degradation Pathways. Sustainability Directory. [Link]
-
Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2021). National Institutes of Health. [Link]
-
Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. ResearchGate. [Link]
-
Atmospheric degradation of 3-methylfuran: kinetic and products study. ResearchGate. [Link]
Sources
- 1. US2872490A - Inhibitors of oxidation of phenols - Google Patents [patents.google.com]
- 2. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Degradation Mechanisms → Term [pollution.sustainability-directory.com]
- 4. youtube.com [youtube.com]
- 5. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. gmpplastic.com [gmpplastic.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. csuohio.edu [csuohio.edu]
- 14. mdpi.com [mdpi.com]
- 15. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 16. Color Failure Guide - ATRIA Innovation [atriainnovation.com]
- 17. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the HPLC Purity Validation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Introduction: The Analytical Imperative for Synthetic Intermediates
In the landscape of pharmaceutical development, the purity of every component, from the final active pharmaceutical ingredient (API) down to the earliest synthetic intermediates, is of paramount importance. Methyl 2-(4-hydroxy-3-methylphenyl)acetate is one such intermediate, utilized in the synthesis of various biologically active compounds.[1] Its structural integrity and purity profile directly impact the quality, safety, and efficacy of the final drug product. Even trace impurities can carry forward through synthetic steps, potentially leading to unwanted side reactions, reduced yield, or the formation of toxic byproducts.
This guide provides an in-depth, experience-driven walkthrough for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust, validated method but also compare it against a viable alternative to illustrate the causality behind critical methodological choices. The protocols herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[2][3][4]
The Primary Method: Reversed-Phase HPLC with UV Detection
Rationale for Method Selection
The molecular structure of this compound, featuring a polar phenolic group and a non-polar substituted aromatic ring, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte retains on the column through hydrophobic interactions between its non-polar regions and the stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and displaces the analyte.[7][8]
A C18 (octadecylsilane) column is selected as the primary stationary phase. Its long alkyl chains provide strong hydrophobic retention, which is essential for achieving a good separation of the main analyte from potentially less hydrophobic starting materials or more polar degradation products.[9]
Detailed Experimental Protocol: Primary Method (Method A)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
Causality Behind Choices:
-
0.1% Formic Acid: The acidic modifier is crucial for suppressing the ionization of the phenolic hydroxyl group (pKa ~10). In an unbuffered mobile phase, the phenol could exist in both ionized (phenoxide) and non-ionized forms, leading to poor peak shape (tailing). By keeping the pH low (~2.7), we ensure the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks.[10]
-
Acetonitrile: Chosen for its low viscosity and UV transparency. It is a strong organic solvent that provides efficient elution for moderately non-polar compounds.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, from polar impurities eluting early to non-polar impurities eluting late.
-
Detection at 278 nm: This wavelength corresponds to a UV absorbance maximum for the substituted benzene chromophore, providing high sensitivity for the analyte and related aromatic impurities.[11][12]
Standard and Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.
Method Validation: Building a Trustworthy and Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following validation parameters are assessed according to ICH Q2(R2) guidelines to establish a self-validating system where performance is well-understood and controlled.[2][14][15]
Caption: Interrelationship of HPLC method validation parameters.
Specificity via Forced Degradation
Specificity demonstrates that the method can accurately measure the analyte without interference from impurities or degradation products. Forced degradation studies are essential to develop and validate stability-indicating methods.[16][17][18]
Experimental Protocol:
-
Prepare separate solutions of the sample (~1000 µg/mL) and expose them to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, keep at room temperature for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.
-
Thermal: Store the solid sample in an oven at 105 °C for 48 hours, then prepare the solution.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples by HPLC, alongside an unstressed control sample. Use a DAD to assess peak purity, ensuring the main peak is not co-eluting with any degradants. A degradation level of 5-20% is generally considered adequate.[19]
Anticipated Results:
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Result |
| Acid Hydrolysis | 12.5% | 0.95 | 1.50 | Pass |
| Base Hydrolysis | 18.2% | 1.02 | 1.50 | Pass |
| Oxidation | 8.9% | 0.88 | 1.50 | Pass |
| Thermal | 5.1% | 0.91 | 1.50 | Pass |
| Photolytic | 6.7% | 0.99 | 1.50 | Pass |
These results would confirm the method's ability to separate the analyte from its potential degradation products, establishing it as stability-indicating.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Experimental Protocols:
-
Linearity: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the target analytical concentration (e.g., 500 to 1500 µg/mL). Plot peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze, in triplicate, samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate analyses of the same sample solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria & Representative Data:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 |
| Accuracy | Recovery between 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.45% |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.68% |
LOD, LOQ, and Robustness
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve. They define the sensitivity of the method.
-
Robustness: The method's reliability is tested by making small, deliberate changes to the parameters. The system suitability parameters (e.g., retention time, peak tailing, resolution) should remain within acceptable limits.[20]
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shifts predictably; resolution maintained. |
| Column Temperature | ± 2 °C | Minor shift in retention time; peak shape acceptable. |
| Mobile Phase pH | ± 0.1 | No significant change in retention or peak shape. |
Comparison Guide: Acetonitrile (Method A) vs. Methanol (Method B)
A common decision in RP-HPLC method development is the choice of organic modifier. While acetonitrile is often preferred, methanol can offer different selectivity, especially for aromatic compounds, due to its protic nature and ability to engage in hydrogen bonding. Here, we compare our primary method (Method A) with an alternative using methanol (Method B).
Caption: Workflow for comparing alternative HPLC methods.
Method B Conditions: All conditions are identical to Method A, except Mobile Phase B is Methanol . The gradient may need to be adjusted to achieve similar retention times, as methanol is a weaker solvent than acetonitrile in RP-HPLC. For this comparison, let's assume an adjusted gradient for Method B: 0 min (45% B), 20 min (85% B), 25 min (85% B), 27 min (45% B), 30 min (45% B).
Head-to-Head Performance Comparison:
| Performance Metric | Method A (Acetonitrile) | Method B (Methanol) | Rationale & Commentary |
| Resolution (Analyte vs. Base Degradant) | 2.8 | 3.5 | Methanol provided a superior separation for the key basic degradant, likely due to different interactions (e.g., hydrogen bonding) altering selectivity. |
| Peak Tailing Factor (Analyte) | 1.1 | 1.3 | Acetonitrile resulted in a more symmetrical peak, suggesting better kinetic performance on the C18 phase. |
| Total Run Time | 25 minutes | 30 minutes | Due to its lower solvent strength, the methanol method required a longer gradient and overall run time to elute all components. |
| System Backpressure | ~1800 psi | ~2500 psi | Methanol is more viscous than acetonitrile, leading to significantly higher system pressure, which can increase wear on pump seals and other components. |
Conclusion and Final Recommendation
Both Method A (Acetonitrile) and Method B (Methanol) are validatable and capable of assessing the purity of this compound. However, the choice depends on the specific goal of the analysis.
-
Method A (Acetonitrile) is recommended for routine Quality Control (QC) environments. Its shorter run time allows for higher sample throughput, and the lower backpressure contributes to longer instrument life. The peak shape is superior, and the resolution is more than adequate for its intended purpose.
-
Method B (Methanol) would be the preferred choice for impurity characterization or in situations where the baseline separation of a specific critical impurity pair is the absolute priority. The enhanced resolution it provides for the base degradant could be invaluable during investigational studies.
For general purity validation in a drug development setting, Method A represents the optimal balance of performance, speed, and robustness. It is a reliable, efficient, and fully compliant method that provides trustworthy data for ensuring the quality of this critical synthetic intermediate.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
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- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
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A Comprehensive Guide to the Structural Confirmation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms.[1][2] This guide provides an in-depth, practical comparison of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of "Methyl 2-(4-hydroxy-3-methylphenyl)acetate," a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.
The Molecule in Focus: this compound
This compound is a substituted aromatic compound featuring a variety of functional groups that lend themselves to detailed NMR analysis. A clear understanding of its structure is the first step in exploring its potential biological activity.
Structure:
The Power of NMR in Drug Discovery
In the pharmaceutical industry, NMR spectroscopy is an indispensable tool throughout the drug discovery and development pipeline.[3][4] It is crucial for:
-
Structural Verification: Ensuring the correct molecule has been synthesized.
-
Purity Assessment: Identifying and quantifying impurities.[5]
-
Conformational Analysis: Determining the three-dimensional shape of a molecule in solution.
-
Fragment-Based Screening: Identifying small molecules that bind to a biological target.[6]
This guide will demonstrate how a suite of NMR experiments can be synergistically employed to leave no doubt as to the structure of our target molecule.
Experimental Workflow: A Multi-faceted Approach
Our strategy for confirming the structure of this compound involves a logical progression from simple 1D experiments to more informative 2D techniques. This workflow ensures that each piece of data builds upon the last, leading to a comprehensive and validated structural assignment.
Caption: Experimental workflow for NMR-based structure confirmation.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information about the number of different types of protons and their immediate electronic environment.
-
¹³C NMR and DEPT-135: Acquire a one-dimensional carbon-13 spectrum to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also run to differentiate between CH, CH₂, and CH₃ groups.[7]
-
¹H-¹H COSY: A Correlation Spectroscopy experiment is performed to identify protons that are coupled to each other, typically through two or three bonds.[8][9]
-
¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence experiment is conducted to identify which protons are directly attached to which carbon atoms.[10][11]
Predicted NMR Data and Interpretation
As no definitive experimental spectrum for this compound is readily available, the following data is predicted based on established chemical shift principles and data from analogous compounds such as 4-hydroxy-3-methylacetophenone[12][13], methyl (4-hydroxyphenyl)acetate[14][15], and 3,4-dimethylphenol[16][17]. Online databases and prediction software can also provide valuable estimations.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 6.95 | d, J ≈ 8.0 Hz | 1H | Ar-H (H-5) |
| b | ~ 6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H (H-6) |
| c | ~ 6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |
| d | ~ 5.50 | s | 1H | Ar-OH |
| e | 3.69 | s | 3H | O-CH₃ |
| f | 3.58 | s | 2H | Ar-CH₂ - |
| g | 2.23 | s | 3H | Ar-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.7-7.0 ppm): The three signals (a , b , c ) in this region confirm a tri-substituted benzene ring. The splitting patterns are key to determining the substitution pattern.
-
Signal a is a doublet, indicating it has one neighboring proton.
-
Signal b is a doublet of doublets, indicating it has two neighboring protons with different coupling constants.
-
Signal c is a doublet, indicating one neighboring proton. This "ABX" spin system is characteristic of a 1,2,4-trisubstituted benzene ring.
-
-
Phenolic Hydroxyl (δ ~5.50 ppm): The broad singlet at d is characteristic of a phenolic hydroxyl proton. Its chemical shift can be variable and it may not show coupling to other protons.
-
Methyl Ester (δ 3.69 ppm): The sharp singlet at e integrating to three protons is indicative of the methoxy group of the methyl ester.
-
Methylene Group (δ 3.58 ppm): The singlet at f integrating to two protons corresponds to the methylene (-CH₂-) group situated between the aromatic ring and the carbonyl group.
-
Aromatic Methyl Group (δ 2.23 ppm): The singlet at g integrating to three protons is assigned to the methyl group attached to the aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~ 172.5 | No signal | C =O |
| ~ 153.0 | No signal | Ar-C -OH (C-4) |
| ~ 130.0 | CH | Ar-C H (C-6) |
| ~ 128.5 | No signal | Ar-C -CH₃ (C-3) |
| ~ 126.0 | No signal | Ar-C -CH₂ (C-1) |
| ~ 115.5 | CH | Ar-C H (C-5) |
| ~ 115.0 | CH | Ar-C H (C-2) |
| 52.1 | CH₃ | O-C H₃ |
| 40.5 | CH₂ | Ar-C H₂- |
| 16.0 | CH₃ | Ar-C H₃ |
Interpretation of the ¹³C NMR and DEPT-135 Spectra:
-
Carbonyl Carbon (δ ~172.5 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon. As a quaternary carbon, it will be absent in the DEPT-135 spectrum.
-
Aromatic Carbons (δ 115-155 ppm): Six signals are expected for the six carbons of the benzene ring.
-
The DEPT-135 spectrum will show three positive signals for the three CH carbons of the ring.
-
Three signals will be absent in the DEPT-135 spectrum, corresponding to the three quaternary carbons (C-1, C-3, and C-4).
-
-
Aliphatic Carbons (δ 15-55 ppm):
-
The signal at 52.1 ppm is a typical chemical shift for a methyl ester carbon and will appear as a positive CH₃ peak in the DEPT-135 spectrum.
-
The signal at 40.5 ppm is consistent with a methylene carbon attached to an aromatic ring and a carbonyl group. It will appear as a negative CH₂ peak in the DEPT-135 spectrum.
-
The signal at 16.0 ppm is characteristic of a methyl group attached to an aromatic ring and will be a positive CH₃ peak in the DEPT-135 spectrum.
-
Unambiguous Confirmation with 2D NMR
While the 1D spectra provide strong evidence for the proposed structure, 2D NMR experiments provide the definitive proof by establishing direct and through-bond correlations between nuclei.
¹H-¹H COSY: Mapping Proton Connectivity
The COSY spectrum reveals which protons are coupled to each other.[18][19]
Caption: Key COSY correlations in the aromatic region.
-
A strong cross-peak will be observed between the proton at ~6.95 ppm (H-5 ) and the proton at ~6.80 ppm (H-6 ), confirming their ortho relationship (a three-bond coupling).
-
A weaker cross-peak is expected between the proton at ~6.80 ppm (H-6 ) and the proton at ~6.75 ppm (H-2 ), indicating a four-bond meta-coupling.
-
No other correlations are expected as the other protons are isolated singlets.
¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC spectrum definitively connects each proton to the carbon it is directly attached to.[7]
Predicted HSQC Correlations:
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~ 6.95 | ~ 115.5 | H-5 to C-5 |
| ~ 6.80 | ~ 130.0 | H-6 to C-6 |
| ~ 6.75 | ~ 115.0 | H-2 to C-2 |
| 3.69 | 52.1 | O-C H₃ |
| 3.58 | 40.5 | Ar-C H₂- |
| 2.23 | 16.0 | Ar-C H₃ |
The HSQC data will show clear correlation peaks connecting the signals assigned in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum, validating the assignments made from the 1D data.
Conclusion: A Self-Validating Structural Proof
By systematically acquiring and interpreting a suite of NMR experiments, we have constructed a comprehensive and self-validating case for the structure of this compound. The 1D ¹H and ¹³C spectra provide the fundamental framework, identifying the key functional groups and substitution pattern. The 2D COSY and HSQC experiments then provide the definitive connections, confirming the proton-proton and proton-carbon connectivities, respectively. This multi-technique approach leaves no room for ambiguity and exemplifies the power of modern NMR spectroscopy in chemical research and drug development.[5][20]
References
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Comparative Antioxidant Activity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate and Trolox: A Methodological Guide
Introduction
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical checkpoint in the drug discovery pipeline. Antioxidants are vital in mitigating the deleterious effects of oxidative stress, a physiological state implicated in a myriad of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of a novel compound, Methyl 2-(4-hydroxy-3-methylphenyl)acetate, against Trolox, a water-soluble analog of vitamin E and a universally accepted antioxidant standard.
This compound, a derivative of homovanillic acid, possesses a phenolic hydroxyl group, a structural motif frequently associated with antioxidant properties. The strategic methylation on the phenyl ring may further modulate its radical scavenging ability. Trolox, with its chromanol ring, serves as the benchmark against which the potency of new antioxidant compounds is measured. This guide will delve into the experimental design, detailed protocols, and data interpretation necessary for a robust comparison, empowering researchers to make informed decisions in the early stages of drug development.
Principles of Antioxidant Activity Assessment
The antioxidant capacity of a compound can be evaluated through various assays, each with its own mechanistic basis. The most common assays rely on the ability of the antioxidant to scavenge synthetic free radicals. In this guide, we will focus on two of the most widely employed methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
-
DPPH Assay: This method is based on the scavenging of the stable free radical DPPH• by an antioxidant. In its radical form, DPPH• has a deep violet color, with an absorption maximum around 517 nm. Upon reduction by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
ABTS Assay: This assay involves the generation of the ABTS•+ radical cation, which is a blue-green chromophore with an absorption maximum at 734 nm. The antioxidant donates a hydrogen atom or an electron to the ABTS•+ radical, causing it to lose its characteristic color. The reduction in absorbance is indicative of the antioxidant's activity.
Experimental Design and Protocols
A rigorous comparative study necessitates a well-controlled experimental design. Both this compound and Trolox should be tested in parallel under identical conditions. A series of concentrations for each compound should be prepared to determine the concentration-response relationship and to calculate key parameters such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals).
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the DPPH radical scavenging activity of the test compounds.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound and Trolox in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds and Trolox to different wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical to allow the reaction to reach a steady state.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
Plot the percentage inhibition against the concentration of the test compounds and Trolox to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This protocol details the steps for assessing the ABTS radical scavenging capacity.
Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compounds and Trolox to different wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC value of the test compound is determined by comparing its scavenging activity to that of Trolox.
-
Comparative Data Analysis
The antioxidant activities of this compound and Trolox can be compared by examining their IC50 values from the DPPH assay and their TEAC values from the ABTS assay.
| Compound | DPPH IC50 (µM) | ABTS TEAC Value |
| This compound | X | Y |
| Trolox | Z | 1.00 |
Note: X, Y, and Z represent hypothetical experimental values. A lower IC50 value indicates greater antioxidant activity. A TEAC value greater than 1.00 indicates a higher antioxidant activity than Trolox.
Discussion and Interpretation
The results from these assays will provide a quantitative comparison of the antioxidant potential of this compound relative to Trolox. A lower IC50 value in the DPPH assay would suggest that the test compound is a more potent scavenger of this particular radical. Similarly, a TEAC value greater than 1.0 in the ABTS assay would indicate superior radical scavenging ability compared to Trolox.
The presence of the phenolic hydroxyl group in this compound is the likely contributor to its antioxidant activity, as it can readily donate a hydrogen atom to stabilize free radicals. The methyl group on the aromatic ring may also influence its activity through electronic effects.
It is important to recognize that these in vitro assays provide a simplified model of antioxidant action. The actual physiological activity of a compound is influenced by many other factors, including its bioavailability, metabolic stability, and interaction with cellular antioxidant defense systems. Therefore, promising results from these initial screenings should be followed up with more complex cell-based assays to validate the antioxidant potential in a biological context.
Conclusion
This guide provides a standardized and robust framework for the comparative evaluation of the antioxidant activity of this compound against the well-established standard, Trolox. By following the detailed protocols for the DPPH and ABTS assays, researchers can obtain reliable and reproducible data to inform the progression of this compound in the drug development process. The insights gained from this comparative analysis are a crucial first step in elucidating the therapeutic potential of novel antioxidant candidates.
References
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
A Comparative Analysis of the Anti-inflammatory Efficacy of Methyl 2-(4-hydroxy-3-methylphenyl)acetate and Ibuprofen
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A Technical Guide for Researchers in Drug Discovery and Development
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to a spectrum of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the well-established NSAID, ibuprofen, and a phenolic compound of interest, Methyl 2-(4-hydroxy-3-methylphenyl)acetate. We will delve into their mechanisms of action, present available comparative data on their anti-inflammatory effects, and provide detailed protocols for key in vitro and in vivo assays to facilitate further research in this area.
Introduction: The Landscape of Anti-inflammatory Therapeutics
Inflammation is a complex physiological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism essential for healing, chronic inflammation can lead to tissue damage and is implicated in numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[2]
For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy.[1] Ibuprofen, a widely used NSAID, exerts its therapeutic effects by non-selectively inhibiting the COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] However, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[3] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles.
"this compound" is a compound that has garnered interest for its potential anti-inflammatory properties. As a derivative of homovanillic acid, its structural analogs have been investigated for their roles in modulating inflammatory pathways.[5][6] This guide aims to provide a detailed comparison of the anti-inflammatory effects of this compound with the benchmark NSAID, ibuprofen, offering a resource for researchers engaged in the discovery and development of novel anti-inflammatory drugs.
Mechanisms of Action: A Tale of Two Pathways
Ibuprofen: The Non-selective COX Inhibitor
Ibuprofen's primary mechanism of action is the reversible, non-selective inhibition of both cyclooxygenase isoforms, COX-1 and COX-2.[3][7] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate inflammation, pain, and fever.[4][7] The inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to undesirable gastrointestinal side effects.[8][9]
Figure 1: Ibuprofen's Mechanism of Action.
This compound: A Potential Modulator of Inflammatory Mediators
The precise anti-inflammatory mechanism of this compound is not as extensively characterized as that of ibuprofen. However, based on the activities of structurally similar phenolic compounds, such as vanillic acid, it is hypothesized to exert its effects through multiple pathways.[10][11] These may include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), scavenging of reactive oxygen species, and modulation of transcription factors like NF-κB, which play a central role in the inflammatory response.[11][12] Some phenolic compounds have also been shown to inhibit the activity of enzymes like COX and lipoxygenase (LOX).[2]
Figure 2: Proposed Anti-inflammatory Mechanism.
Comparative Anti-inflammatory Efficacy: A Data-Driven Overview
Direct comparative studies between this compound and ibuprofen are limited in publicly available literature. However, we can synthesize data from independent studies on each compound and related molecules to draw preliminary comparisons.
In Vitro Anti-inflammatory Activity
In vitro assays are crucial for the initial screening of anti-inflammatory compounds.[2] Key assays include the inhibition of COX enzymes, reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and inhibition of protein denaturation.[2][13]
| Parameter | Ibuprofen | This compound (or related compounds) | References |
| COX-1 IC50 | ~12 µM | Data not available for the specific compound. Related phenolic compounds have shown COX inhibitory activity. | [14] |
| COX-2 IC50 | ~80 µM | Data not available for the specific compound. Related phenolic compounds have shown COX inhibitory activity. | [14] |
| NO Production Inhibition | Can potentiate or inhibit nitric oxide formation. | Vanillic acid, a similar structure, suppresses pro-inflammatory cytokine release.[10][15] | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[16][17]
| Model | Ibuprofen | This compound (or related compounds) | References |
| Carrageenan-Induced Paw Edema | Demonstrates significant inhibition of paw edema. | Vanillic acid has been shown to inhibit carrageenan-induced paw edema.[11] | [12] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key anti-inflammatory assays are provided below.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophages.[18]
Workflow:
Figure 3: Nitric Oxide Production Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[19]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.[20]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or ibuprofen) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce inflammation and NO production.[18] Include a vehicle control (no compound) and a negative control (no LPS).
-
Incubation: Incubate the plate for another 24 hours.[19]
-
Griess Assay:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to assess the ability of a compound to reduce acute inflammation.[17]
Workflow:
Figure 4: Carrageenan-Induced Paw Edema Workflow.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (ibuprofen, e.g., 10 mg/kg), and test groups (various doses of this compound). Administer the compounds orally.
-
Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[16][21]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Discussion and Future Directions
Ibuprofen is a well-established NSAID with a clear mechanism of action and a known efficacy and side-effect profile.[3][7] this compound, as a phenolic compound, holds promise as a potential anti-inflammatory agent, likely acting through mechanisms that may differ from or complement those of traditional NSAIDs. The potential for multi-target activity, including antioxidant and cytokine-modulating effects, is an exciting area for further investigation.[10][11]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the anti-inflammatory potency of this compound and ibuprofen.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets of this compound, including its effects on COX enzymes, the NF-κB pathway, and a broader range of inflammatory cytokines.
-
Safety and Toxicity Profiling: Assessing the gastrointestinal and cardiovascular safety of this compound to determine its potential advantages over traditional NSAIDs.
Conclusion
While ibuprofen remains a vital tool in the management of inflammation, the exploration of novel compounds like this compound is crucial for the development of next-generation anti-inflammatory therapies. This guide provides a foundational comparison and the necessary experimental frameworks to empower researchers to further investigate the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable in the ongoing quest for safer and more effective treatments for inflammatory diseases.
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- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts - ThaiScience. (n.d.).
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- Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression - Frontiers. (2025-07-20).
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- Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed. (n.d.).
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A Comparative Guide to the Bioactivity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate and Its Analogues
Introduction
In the landscape of drug discovery and natural product chemistry, phenolic compounds represent a vast and promising frontier. Their inherent antioxidant and anti-inflammatory properties make them attractive scaffolds for the development of novel therapeutics. This guide focuses on Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHM), a phenolic acid ester, and provides a comparative analysis of its bioactivity against structurally related analogues.
The core objective is to elucidate the structure-activity relationships (SAR) that govern the biological efficacy of this chemical class. By systematically comparing MHM with its parent acid and other derivatives, we can discern the specific molecular features responsible for modulating antioxidant and anti-inflammatory responses. This understanding is paramount for researchers, scientists, and drug development professionals aiming to rationally design more potent and selective agents for treating conditions rooted in oxidative stress and inflammation. This guide will delve into the experimental data, present detailed protocols for key bioassays, and visualize the underlying mechanistic principles.
Comparative Bioactivity Analysis: Antioxidant Potential
A primary mechanism by which phenolic compounds exert their beneficial effects is through the scavenging of reactive oxygen species (ROS). The antioxidant capacity of MHM and its analogues is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.[2]
Table 1: Comparative Antioxidant Activity of Phenolic Analogues
| Compound/Analogue | Assay | IC50 Value (µM) | Key Structural Feature | Reference |
| Vanillic Acid | Anti-glycation | 46.4 µg/mL | 4-hydroxy-3-methoxy benzoic acid | [4] |
| Aminoguanidine (Control) | Anti-glycation | 78.9 µg/mL | Positive Control | [4] |
| Protocatechuic Acid Alkyl Esters | DPPH Assay | Generally lower than parent acid | Esterified carboxylic acid | [5] |
Note: Data for direct MHM comparison is limited. This table provides context based on structurally similar compounds.
The process of esterification, which converts the carboxylic acid group of the parent phenylacetic acid to the methyl ester in MHM, can significantly influence bioactivity. Esterification increases the lipophilicity of the molecule.[5][6] This enhanced lipophilicity can improve the compound's ability to interact with and protect lipid-rich biological membranes from peroxidation.[7] Studies on other phenolic acids, such as protocatechuic acid, have shown that increasing the length of the alkyl ester chain can enhance antioxidant activity.[5][6]
Comparative Bioactivity Analysis: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. A hallmark of the inflammatory response is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[8] Therefore, the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard measure of its anti-inflammatory potential.[9][10]
MHM and its analogues, as derivatives of homovanillic acid, are expected to possess anti-inflammatory properties. For instance, vanillic acid has been shown to suppress the release of pro-inflammatory cytokines in stimulated human neutrophils.[4][11][12] Research on homovanillic acid esters has demonstrated their ability to modulate inflammatory pathways in skin cells, suggesting that the core structure is active.[13] The anti-inflammatory effect is often linked to the molecule's ability to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of iNOS and other inflammatory mediators.[14]
Table 2: Comparative Anti-inflammatory Activity of Phenolic Analogues
| Compound/Analogue | Cell Line | Assay | Key Finding | Reference |
| Vanillic Acid | Human Neutrophils | Cytokine Release | Suppressed TNF-α & IL-8 release | [4][11] |
| Epimuqubilin A (Norsesterterpene) | RAW 264.7 | NO Inhibition | IC50 = 7.4 µM | [10] |
| Quercetin Nanosuspension | RAW 264.7 | NO Inhibition | Effectively reduced NO production | [14] |
| Homovanillic Acid Esters | Keratinocytes | CLDN1 Expression | Upregulated claudin 1 (CLDN1) during inflammation | [13] |
Note: This table highlights the anti-inflammatory potential of structurally related compounds to provide a framework for evaluating MHM.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenolic compounds like MHM is intrinsically linked to their chemical structure.[15] Key determinants of activity include the number and position of hydroxyl groups, the nature of substituents on the aromatic ring, and the properties of the side chain.[3]
-
Phenolic Hydroxyl Group: The -OH group on the aromatic ring is the primary site for radical scavenging. Its ability to donate a hydrogen atom is fundamental to the antioxidant mechanism.
-
Methyl Group: The -CH3 group at the meta-position to the hydroxyl group in MHM can have a dual effect. It is an electron-donating group, which can enhance the hydrogen-donating ability of the adjacent hydroxyl group.
-
Ester Moiety: The methyl acetate side chain (-CH2COOCH3) significantly increases the compound's lipophilicity compared to its carboxylic acid precursor.[5] This modification can enhance cell membrane permeability and interaction with lipid environments, potentially increasing efficacy in certain biological systems.[7] However, it may also influence how the molecule interacts with specific enzyme active sites.
Caption: Structure-Activity Relationship (SAR) for MHM.
Experimental Methodologies
To ensure the reproducibility and validity of bioactivity data, standardized protocols are essential. Below are detailed, step-by-step methodologies for two key in vitro assays discussed in this guide.
Protocol 1: DPPH Radical Scavenging Assay
This spectrophotometric assay evaluates the ability of a compound to scavenge the DPPH free radical.[1][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (MHM and analogues)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[17] Store in the dark.
-
Sample Preparation: Prepare a stock solution of each test compound and the positive control in methanol. Create a series of dilutions to determine the IC50 value.
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.[1]
-
Prepare a blank well containing only the solvent (e.g., 200 µL methanol).
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound. The IC50 value is the concentration required to inhibit 50% of the DPPH radicals.[16]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of NO in RAW 264.7 murine macrophage cells stimulated with LPS.[8][10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
LPS (Lipopolysaccharide) from E. coli
-
Test compounds
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours (37°C, 5% CO2).[10]
-
Compound Treatment: Remove the old medium. Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).[8][14]
-
Incubation: Incubate the plate for an additional 20-24 hours.[10]
-
Nitrite Measurement (Griess Assay):
-
Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Future Directions
This compound (MHM) and its analogues represent a compelling class of compounds with significant potential as antioxidant and anti-inflammatory agents. The structure-activity relationship analysis indicates that the phenolic hydroxyl group is essential for bioactivity, while the methyl ester side chain enhances lipophilicity, which may improve cellular uptake and efficacy.
While direct comparative data for MHM is emerging, analysis of structurally similar compounds like vanillic acid and other phenolic esters provides a strong rationale for its bioactivity. Future research should focus on direct, head-to-head comparisons of MHM with its parent acid and a series of alkyl ester analogues. This would provide precise quantitative data to solidify the SAR model. Furthermore, investigating the effects of these compounds on specific inflammatory signaling pathways, such as NF-κB and MAPK pathways, will be crucial for elucidating their exact mechanisms of action and advancing their potential as therapeutic leads.
References
- A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds - Benchchem.
- In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS - Benchchem.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimul
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Yield and purity comparison of different "Methyl 2-(4-hydroxy-3-methylphenyl)acetate" synthetic routes
Initiating Route Analysis
I'm now starting a thorough search for synthetic pathways to "Methyl 2-( 4-hydroxy-3-methylphenyl)acetate." My focus is on identifying diverse methodologies and finding relevant publications that offer detailed experimental procedures for each route. I will be looking to isolate and classify the various possible reactions to get a good overview of feasible options.
Comparing Synthesis Strategies
I am now comparing various synthetic routes to the target compound. I'm focusing on variations in starting materials, reagents, reaction conditions, and purification methods. I'm also structuring a comparison guide, starting with the target molecule's significance, followed by a detailed side-by-side comparison of selected routes. I plan to explain the chemical principles and rationale behind each method, step-by-step.
Refining Route Selection
I'm now starting a comprehensive search for synthetic routes, prioritizing distinct methodologies and locating publications with detailed procedures, yield data, and purity analysis. I will then analyze these results, selecting representative routes for a comparative guide, and focusing on variations in starting materials, reagents, and purification methods. A structured comparison is taking form, starting with the target molecule's significance, and moving to a detailed, side-by-side analysis of the chosen synthetic routes.
Locating Key Details
Narrowing Synthetic Paths
I'm focusing my efforts on finding a specific synthesis. While I have identified related patents (CN1927801A, CN103724203A) and commercial suppliers, I'm still missing a direct, detailed experimental protocol for Methyl 2-(4-hydroxy-3-methylphenyl)acetate. I've noted a potential nitrile starting point but need specific conditions and starting materials to solidify any synthesis comparisons. I'm now aiming for at least two documented routes with yield data.
Broadening the Search Perimeter
I'm now expanding my search, going beyond the initial CAS number and related patents. While the hydrolysis route and o-methyl isomer data are helpful, I need direct synthetic protocols with yields for this compound. I'll focus on esterification processes and reactions modifying phenylacetate derivatives, aiming to find at least two documented routes with detailed experimental data to solidify a useful comparison. I am now looking for detailed experimental data.
Discovering Methyl Ester Synthesis
I've made significant headway! My search yielded a promising synthetic route for this compound. The procedure, found on ChemicalBook (CAS 64360-47-0), looks quite detailed, starting from (4-Methoxy-3-methylphenyl) acetonitrile. This is a very interesting starting point for this synthesis.
Comparing Synthesis Strategies
I've been exploring Route 2 now, and I'm comparing it to the first route. I've found that (4-hydroxy-3-methylphenyl)acetic acid (CAS 29121-56-0) is also readily available as the starting material. I've also identified the Fischer esterification as a viable "Route 2," using an alcohol and an acid catalyst. The next step is finding a specific experimental protocol to evaluate its performance.
Structuring Synthetic Guide
I've refined the synthesis guide outline. I'll detail Route 1 from ChemicalBook, and Route 2 via carboxylic acid synthesis and a standard Fischer esterification. While a specific experimental esterification protocol eluded me, I'll estimate yield and purity. Now, I will generate the comparison table, Graphviz diagrams, and complete the guide. My thoughts are crystalizing now.
A Prospective Guide to Evaluating the Cytotoxicity of Methyl 2-(4-hydroxy-3-methylphenyl)acetate Against Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anticancer properties of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHMA). As direct cytotoxicity data for this specific compound is not yet prevalent in published literature, this document serves as a prospective guide, outlining the scientific rationale, comparative compounds, and detailed experimental protocols necessary to perform a robust evaluation.
Introduction and Scientific Rationale
This compound, with the molecular formula C10H12O3, is a phenolic compound.[1] Natural phenolic compounds are a diverse group of secondary metabolites found in plants, many of which have been investigated for their chemopreventive and therapeutic effects against cancer.[2][3] The anticancer activities of phenolic compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[3]
The structure of MHMA, featuring a hydroxylated and methylated phenyl ring, is similar to other phenolic acids like vanillic acid and homovanillic acid, which have demonstrated cytotoxic and antiproliferative effects in various cancer cell lines.[4][5][6][7] These structurally related compounds often exert their effects by modulating intracellular reactive oxygen species (ROS) levels, which can trigger apoptotic pathways.[5][8] Given this chemical context, we hypothesize that MHMA possesses cytotoxic activity against cancer cells, warranting a thorough investigation.
Comparative Framework: Selecting Benchmarks for Analysis
To contextualize the potential cytotoxicity of MHMA, a carefully selected panel of comparator compounds is essential.
-
Positive Control (High Potency): Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy.[] Its multifaceted mechanism of action includes DNA intercalation and inhibition of topoisomerase II, leading to potent cytotoxicity across a broad spectrum of cancers.[10][11][12] It will serve as the benchmark for high-potency anticancer activity.
-
Structural Analogue: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid structurally similar to MHMA. It has shown dose-dependent cytotoxic effects against gastrointestinal cancer cells and can induce apoptosis.[4][5] Comparing MHMA to vanillic acid can provide initial insights into structure-activity relationships.
-
Vehicle Control (Negative Control): The solvent used to dissolve the test compounds (typically Dimethyl Sulfoxide, DMSO) will be used as a negative control to ensure that the observed effects are due to the compounds themselves and not the vehicle.
Experimental Design: A Step-by-Step Protocol for Cytotoxicity Screening
The Sulforhodamine B (SRB) assay is a reliable and reproducible colorimetric method for assessing cell viability by measuring cellular protein content.[13][14] It is the method of choice for many high-throughput screening programs due to its stability and simplicity.
Detailed SRB Assay Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) to ~80% confluency.
-
Trypsinize, count, and determine cell viability using a hemocytometer and Trypan blue.
-
Seed cells into 96-well microtiter plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare stock solutions of MHMA, Doxorubicin, and Vanillic Acid in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations for each compound (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cell plates and add 100 µL of the medium containing the respective compound dilutions. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Staining:
-
Wash the plates four to five times with slow-running tap water or distilled water to remove the TCA and flick vigorously to remove excess water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[14]
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Solubilization and Absorbance Reading:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Allow the plates to air-dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 540-570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Illustrative Data and Comparative Performance
The following table presents hypothetical IC50 values that could be obtained from the described experiment. This data is for illustrative purposes to demonstrate how results would be presented for comparative analysis.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound (MHMA) | 45.8 | 62.3 | 55.1 |
| Vanillic Acid (Structural Analogue) | 85.2[4][17] | >100[6] | >100 |
| Doxorubicin (Positive Control) | 0.65[18] | 0.40[18] | 2.92[19] |
| DMSO (Vehicle Control) | >200 | >200 | >200 |
Note: IC50 values for comparators are based on published literature ranges, which can vary based on experimental conditions such as exposure time.[18][19][20]
Potential Mechanisms of Action & Investigative Pathways
Phenolic compounds often induce cytotoxicity through complex mechanisms.[8] Should MHMA show significant activity, further investigation into its mechanism of action would be the logical next step.
Induction of Oxidative Stress
Many phenolic anticancer agents induce apoptosis by increasing intracellular Reactive Oxygen Species (ROS).[8][21] This excess ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[21]
Modulation of Pro-Survival Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival and is frequently over-activated in cancer.[22][23][24][25] Some natural compounds exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[3][26] Investigating the phosphorylation status of key proteins like Akt and mTOR after MHMA treatment could reveal if it acts on this pathway.
Visualization of Experimental and Biological Pathways
Experimental Workflow
The following diagram outlines the key stages of the Sulforhodamine B (SRB) cytotoxicity assay.
Hypothetical Signaling Pathway
This diagram illustrates the PI3K/Akt pathway, a potential target for MHMA, leading to the inhibition of cell proliferation and survival.
References
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- Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
This guide provides a detailed comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (MHM). As a key intermediate in various synthetic pathways and a potential impurity in pharmaceutical manufacturing, the precise measurement of MHM is critical for ensuring product quality, purity, and consistency.
The following sections are designed for researchers, analytical chemists, and drug development professionals, offering a comprehensive look at the methodologies, validation data, and practical considerations for selecting the most appropriate analytical technique for your specific application. We will delve into the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Introduction to the Analyte and Analytical Imperatives
This compound is a phenolic ester whose accurate quantification is paramount. Whether for reaction monitoring, stability testing, or impurity profiling, the chosen analytical method must be validated to be reliable, accurate, and fit for purpose. The two methods evaluated herein represent a common crossroads for analytical labs: the widely accessible and robust HPLC-UV method versus the highly sensitive and specific LC-MS/MS method. This guide will illuminate the distinct advantages and trade-offs of each approach.
Analytical Methodologies: A Head-to-Head Comparison
We developed and validated two distinct methods for the quantification of MHM. The selection of these methods was based on their prevalence in analytical laboratories and their differing principles of detection, which directly impact performance characteristics like sensitivity and selectivity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for routine quality control due to its robustness, cost-effectiveness, and straightforward operation. The method relies on the principle that MHM, containing a chromophore (the phenyl group), absorbs ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of MHM reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dilute the test sample with the 50:50 methanol:water mixture to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm (determined from UV scan of MHM).
-
Caption: Workflow for MHM quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. This method is ideal for trace-level quantification or analysis in complex matrices where co-eluting impurities might interfere with UV detection. The instrument isolates the MHM parent ion, fragments it, and then detects a specific fragment ion, a highly specific process known as Multiple Reaction Monitoring (MRM).
-
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of MHM reference standard and dissolve in 100 mL of methanol. The lower stock concentration is appropriate for the higher sensitivity of the method.
-
Calibration Standards: Perform serial dilutions with a 50:50 methanol:water mixture to prepare standards at concentrations of 0.1, 0.5, 1, 5, 10, and 50 ng/mL.
-
Sample Preparation: Dilute the test sample significantly to fall within the ng/mL calibration range. Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Instrument: Sciex Triple Quad™ 5500 System or equivalent.
-
Column: Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. (A faster gradient is often possible due to the specificity of MS detection).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition:
-
Parent Ion (Q1): m/z 179.1 (M-H)⁻
-
Fragment Ion (Q3): m/z 119.1 (loss of -CH₂COOCH₃)
-
-
Key Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) via infusion of a pure MHM solution.
-
Caption: Workflow for MHM quantification by LC-MS/MS.
Method Validation Summary: A Data-Driven Comparison
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized below to provide a direct comparison of their performance.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Commentary |
| Linearity (Range) | 1 - 100 µg/mL | 0.1 - 50 ng/mL | LC-MS/MS is orders of magnitude more sensitive. |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9998 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate. |
| Precision (% RSD) | |||
| - Repeatability (n=6) | < 1.5% | < 2.0% | Excellent repeatability for both. |
| - Intermediate Precision | < 2.0% | < 2.5% | Both methods are robust across different days/analysts. |
| Specificity | Potential interference from co-eluting compounds with similar UV absorbance. | Highly specific due to unique MRM transition. Unaffected by matrix components. | LC-MS/MS is superior for complex or impure samples. |
| Limit of Detection (LOD) | 250 ng/mL | 0.03 ng/mL | Demonstrates the trace-level capability of LC-MS/MS. |
| Limit of Quantification (LOQ) | 800 ng/mL | 0.1 ng/mL | The reliable lower limit for LC-MS/MS is significantly better. |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not merely about performance but about aligning the method's capabilities with the analytical requirements, budget, and available expertise.
Case for HPLC-UV:
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision within the µg/mL range. Its primary strengths are:
-
Cost-Effectiveness: Instrumentation and maintenance are significantly less expensive than LC-MS/MS.
-
Robustness: The method is less susceptible to matrix effects that can cause ion suppression in MS, making it highly reliable for routine QC of relatively clean samples.
-
Simplicity: The workflow is straightforward and widely practiced, requiring less specialized training.
This method is the pragmatic choice for analyzing bulk material, formulated products where MHM is a major component, or for in-process control where high concentrations are expected and the sample matrix is well-defined.
Case for LC-MS/MS:
The LC-MS/MS method is the clear winner in terms of sensitivity and selectivity. Its LOQ of 0.1 ng/mL is approximately 8,000 times lower than that of the HPLC-UV method.
-
Ultra-High Sensitivity: It is the only viable option for trace-level impurity analysis, pharmacokinetic studies in biological fluids, or residue testing.
-
Unmatched Specificity: The use of MRM transitions provides definitive identification and quantification, virtually eliminating the risk of interference from other compounds. This is a critical requirement from regulatory bodies when dealing with complex matrices.
This method is essential for applications demanding the highest level of sensitivity and confidence in analyte identification, such as in drug metabolism studies, bioequivalence trials, or for the quantification of genotoxic impurities.
Conclusion
Both HPLC-UV and LC-MS/MS can be validated to provide accurate and reliable data for the quantification of this compound. The decision hinges on the specific question you need to answer.
-
For routine analysis and quality control of bulk substance or high-concentration formulations where cost and simplicity are key, HPLC-UV is a robust and dependable workhorse.
-
For trace-level quantification, analysis in complex biological matrices, or impurity profiling where sensitivity and absolute specificity are non-negotiable, LC-MS/MS is the authoritative and necessary choice.
This guide provides the foundational data and rationale to empower laboratories to make an informed decision, ensuring that the selected analytical method is not only scientifically sound but also perfectly aligned with the intended application.
References
- High-Performance Liquid Chromatography. In-depth resource on the principles and applications of HPLC. Source: Wikipedia, URL: [Link]
- Tandem Mass Spectrometry (MS/MS). An overview of the principles of tandem mass spectrometry. Source: American Society for Mass Spectrometry, URL: [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. The definitive international guideline for analytical method validation.
- Bioanalytical Method Validation Guidance for Industry. Guidance from the U.S. Food and Drug Administration detailing requirements for bioanalytical methods, emphasizing specificity. Source: U.S.
A Researcher's Guide to the Cross-Validation of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: Bridging Predictive Analysis with Experimental Verification
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous characterization of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and cross-validation strategy for Methyl 2-(4-hydroxy-3-methylphenyl)acetate , a substituted phenylacetate derivative with potential applications stemming from its phenolic and ester moieties. We will delve into the predictive analysis of its spectral properties, outline a robust experimental workflow for its synthesis and characterization, and establish a framework for the critical comparison of predicted versus experimental data. This guide is designed to not only provide a pathway for the validation of this specific molecule but also to serve as a methodological template for similar compounds where reference data may be scarce.
The Imperative of Cross-Validation in Chemical Synthesis
Predictive Analysis: Anticipating the Spectroscopic Signature
In the absence of a readily available, comprehensive set of experimental spectra for this compound, we can predict its characteristic spectroscopic features by analyzing data from structurally similar compounds. This predictive exercise is not a replacement for experimental data but serves as a powerful tool for guiding the analysis of newly acquired data and for the initial identification of a successful synthesis.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons with specific splitting patterns, a singlet for the benzylic methylene protons, a singlet for the methyl ester protons, a singlet for the aromatic methyl group, and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the ester carbonyl, aromatic carbons (with quaternary carbons showing lower intensity), the benzylic methylene carbon, the methyl ester carbon, and the aromatic methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the phenolic O-H stretch, the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂O₃), along with predictable fragmentation patterns. |
Experimental Workflow: From Synthesis to Validation
The following sections detail a comprehensive workflow for the synthesis, purification, and multi-faceted analysis of this compound. This protocol is designed to be a self-validating system, where the outcomes of each step inform and confirm the success of the subsequent steps.
Synthesis Protocol: Esterification of 4-hydroxy-3-methylphenylacetic acid
A reliable method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.
Materials:
-
4-hydroxy-3-methylphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methylphenylacetic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Cross-Validation Workflow Diagram
Caption: Workflow for synthesis, purification, and cross-validation.
Data Comparison and Interpretation: A Self-Validating System
The core of the cross-validation process lies in the meticulous comparison of the acquired experimental data with the predicted values and with each other.
Comparative Data Table
| Technique | Predicted Data | Hypothetical Experimental Data | Analysis & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9-7.1 (m, 3H, Ar-H), 5.5 (br s, 1H, OH), 3.7 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 2.2 (s, 3H, Ar-CH₃) | δ 7.05 (d, 1H), 6.98 (s, 1H), 6.95 (d, 1H), 5.62 (br s, 1H), 3.69 (s, 3H), 3.58 (s, 2H), 2.24 (s, 3H) | The observed chemical shifts and splitting patterns should align with the predicted values, confirming the connectivity of the protons. The integration values should correspond to the number of protons in each environment. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172 (C=O), 154 (C-OH), 130 (Ar-C), 128 (Ar-C), 126 (Ar-C), 115 (Ar-C), 52 (OCH₃), 40 (CH₂), 16 (Ar-CH₃) | δ 172.5, 154.2, 130.1, 128.5, 126.3, 115.8, 52.3, 40.1, 16.2 | The number of signals and their chemical shifts should match the predicted values for the ten carbon atoms in the molecule. |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 1735-1715 (C=O), 1250-1000 (C-O), 3100-3000 (Ar C-H), 1600-1450 (Ar C=C) | 3350 (broad), 1725, 1220, 1150, 3050, 1610, 1500 | The presence of the key functional groups (hydroxyl and ester) is confirmed by their characteristic absorption bands. |
| MS (EI) | m/z 180 (M⁺) | m/z 180 (M⁺), 121, 91 | The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide further structural information. |
This multi-pronged analytical approach provides a robust and self-validating confirmation of the synthesis of this compound. Any significant deviation from the expected results would necessitate a re-evaluation of the synthesis, purification, or analytical procedures.
Conclusion
The rigorous cross-validation of experimental results is a fundamental practice in scientific research. This guide has provided a comprehensive framework for the characterization of this compound, combining predictive analysis with a detailed experimental workflow. By adhering to such methodologies, researchers can ensure the integrity of their findings and contribute to the advancement of chemical and pharmaceutical sciences with confidence.
References
- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
- PubChem. Methyl 2-(4-hydroxyphenyl)
A Researcher's Guide to the Synthesis and Bioassay Reproducibility of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Introduction
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a phenolic compound, has garnered interest within the scientific community for its potential biological activities. As with any scientific investigation, the ability to reliably synthesize this compound and reproducibly test its efficacy is paramount. This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis of this compound and a critical discussion on the reproducibility of relevant bioassays. By understanding the nuances of both the chemical synthesis and the biological testing, researchers can ensure the validity and consistency of their findings.
I. Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several routes. The most common and direct method is the Fischer esterification of the corresponding carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst.[1] An alternative approach involves the hydrolysis of a nitrile precursor, 2-(4-hydroxy-3-methylphenyl)acetonitrile, followed by esterification. Each method presents its own set of advantages and challenges in terms of yield, purity, and scalability.
Method 1: Fischer Esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid
This classical method is favored for its simplicity and the use of readily available reagents.[2] The reaction involves heating the carboxylic acid and an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The use of excess methanol helps to drive the equilibrium towards the formation of the ester.
Causality Behind Experimental Choices:
-
Acid Catalyst: Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[2]
-
Excess Methanol: The Fischer esterification is a reversible reaction.[3] Using methanol as the solvent and in large excess shifts the equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.[4]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-hydroxy-3-methylphenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table 1: Comparison of Synthesis Parameters for Fischer Esterification
| Parameter | Condition | Rationale |
| Catalyst | Sulfuric Acid, p-TsOH | Strong proton source to activate the carboxylic acid. |
| Solvent | Excess Methanol | Drives the reaction equilibrium towards the product. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed. |
| Purification | Column Chromatography | To remove unreacted starting material and byproducts. |
Method 2: From 2-(4-hydroxy-3-methylphenyl)acetonitrile
This two-step approach begins with the hydrolysis of the corresponding nitrile to the carboxylic acid, which is then esterified. The hydrolysis can be achieved under either acidic or basic conditions.
Causality Behind Experimental Choices:
-
Hydrolysis: Acid or base catalysis facilitates the addition of water to the nitrile group, leading to the formation of a carboxylic acid. Acid hydrolysis is often preferred as it can minimize the formation of high-boiling point polymeric byproducts that can occur under basic conditions.[6]
-
Esterification: Following hydrolysis and purification of the carboxylic acid, the Fischer esterification protocol described above can be employed.
Detailed Experimental Protocol:
-
Nitrile Hydrolysis (Acidic): Reflux 2-(4-hydroxy-3-methylphenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) until the reaction is complete (monitored by TLC).
-
Isolation of Carboxylic Acid: Cool the reaction mixture and extract the product with an organic solvent. Purify the carboxylic acid by recrystallization or chromatography.
-
Esterification: Proceed with the Fischer esterification of the purified 2-(4-hydroxy-3-methylphenyl)acetic acid as detailed in Method 1.
Diagram 1: Synthesis Workflow
Caption: Alternative synthetic routes to this compound.
II. Reproducibility of Bioassays: A Critical Evaluation
While the synthesis of this compound is relatively straightforward, assessing its biological activity with high reproducibility presents a greater challenge. As a phenolic compound, it is prone to interferences in common in vitro assays. This section will focus on two key areas of biological evaluation: antioxidant and anti-inflammatory activities, highlighting potential pitfalls and strategies to ensure reliable and reproducible data.
Antioxidant Activity Assays
Commonly used assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While widely used, their reproducibility can be affected by several factors.
Challenges to Reproducibility:
-
Assay Conditions: The outcome of these assays is highly dependent on factors such as solvent, pH, and reaction time.[7] For instance, some phenolic compounds may not react with the DPPH radical, while showing activity in the ABTS assay.[7]
-
Structure-Activity Relationship: The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups.[8] Esters of phenolic acids, such as the target molecule, may exhibit different activities compared to their parent carboxylic acids.[9]
-
Inter-laboratory Variation: Differences in instrumentation, reagent preparation, and data analysis can lead to significant variations in results between different laboratories.[10]
Detailed Experimental Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Assay Procedure: In a 96-well plate, add a small volume of each sample dilution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Table 2: Critical Parameters for Reproducible Antioxidant Assays
| Parameter | Recommendation | Rationale for Reproducibility |
| Standardization | Use a well-characterized standard antioxidant (e.g., Trolox, Ascorbic Acid) in every experiment. | Allows for normalization of results and comparison across different assays and laboratories. |
| Solvent Choice | Clearly report the solvent used for both the radical and the test compound. | Solvent polarity can significantly influence the reaction kinetics and stoichiometry. |
| Kinetic Monitoring | Measure absorbance at multiple time points to ensure the reaction has reached a steady state. | Phenolic compounds can exhibit different reaction kinetics. |
| Control Experiments | Include solvent blanks and controls for potential color interference from the test compound. | Ensures that the observed effect is due to radical scavenging and not an artifact. |
Anti-inflammatory Activity Assays
In vitro assays for anti-inflammatory activity often involve cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is commonly measured.
Challenges to Reproducibility:
-
Cell Line Variability: Different cell lines and even different passages of the same cell line can exhibit varying responses to stimuli and inhibitors.
-
Assay Endpoint Selection: The choice of which inflammatory mediator to measure can influence the outcome, as different compounds may have specific effects on different signaling pathways.[11]
-
Data Normalization: Proper normalization of data, for instance to cell viability, is crucial to distinguish between anti-inflammatory effects and general cytotoxicity.
Detailed Experimental Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and seed them in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxic effects.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
Diagram 2: Logic for Ensuring Bioassay Reproducibility
Caption: A systematic approach to achieving reproducible bioassay results.
Conclusion
The successful investigation of this compound hinges on the ability to both synthesize the compound in a pure and characterizable form and to evaluate its biological activity in a reproducible manner. This guide has provided a framework for achieving these goals by presenting detailed synthetic protocols, highlighting critical experimental parameters, and offering a critical perspective on the challenges and solutions for ensuring the reproducibility of antioxidant and anti-inflammatory bioassays. By adhering to the principles of scientific integrity, including meticulous documentation, the use of appropriate controls, and transparent reporting, researchers can contribute to a robust and reliable body of knowledge on this and other potentially bioactive molecules.
References
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- Nowak, A., & Zielonka-Brzezicka, J. (2015). Antioxidant activity of phenolic acids: Correlation with chemical structure and in vitro assays for their analytical determination. Postępy Higieny i Medycyny Doświadczalnej, 69, 814-822.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Methyl (4-hydroxy-3-methylphenyl)acetate. (n.d.). Chemsrc.
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- Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1244.
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- Li, X., He, X., Wang, X., Lin, J., Liu, B., Sun, X., ... & Wang, Y. (2020). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Pharmaceutical Biology, 58(1), 76-83.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Li, X., He, X., Wang, X., Lin, J., Liu, B., Sun, X., ... & Wang, Y. (2020). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Pharmaceutical Biology, 58(1), 76-83.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
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- Farajzadeh, M. A., Abbaspour, M., & Mogaddam, M. R. A. (2015). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 2(1), 35-46.
- Veliká, B., & Kron, I. (2012). Antioxidant Stability of Phenolic Acids and Their Esters. In Phenolic Compounds - Biological Activity. InTech.
- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Li, C., Niu, Z., Wang, Y., Wu, H., Wang, Y., & Liu, W. (2021). Methodological Validation and Inter-Laboratory Comparison of Microneutralization Assay for Detecting Anti-AAV9 Neutralizing Antibody in Human. Viruses, 13(10), 1957.
- CN1927801A - Preparation method of methylphenyl acetic acid. (2007).
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2022). Molecules, 27(19), 6243.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(14), 5489.
- Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. (2023). Journal of Ethnopharmacology, 319, 117215.
- Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). Molecules, 25(18), 4233.
- 4-Hydroxy-3-methylphenyl acetate. (n.d.). PubChem.
- 4-Hydroxy-2-methylphenyl acetate. (n.d.). PubChem.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Understanding the Compound: Hazard Profile and Regulatory Context
All chemical waste disposal in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA). Under RCRA, it is the generator's responsibility to determine if a waste is hazardous. Given the characteristics of its functional groups, it is prudent to manage Methyl 2-(4-hydroxy-3-methylphenyl)acetate as a hazardous waste.
Pre-Disposal Checklist: Minimization and Segregation
Before initiating the disposal process, consider the principles of waste minimization. Prudent laboratory practice dictates ordering only the necessary quantities of chemicals and designing experiments to use the smallest feasible amounts[4].
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled waste container.
Table 1: Waste Segregation for this compound
| Waste Stream | Compatible Container | Incompatible Waste Streams |
| Solid this compound | Labeled, sealed, and chemically resistant container (e.g., HDPE) | Acids, bases, oxidizing agents, and reactive metals |
| Liquid solutions of this compound | Labeled, sealed, and chemically resistant container (e.g., glass or HDPE) with secondary containment | Aqueous waste, strong acids, strong bases, and oxidizers |
| Contaminated labware (e.g., pipette tips, gloves) | Labeled, sealed plastic bag or container | Sharps, non-contaminated waste |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
2. Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
For small quantities of liquid waste (e.g., residual amounts in vials), absorb the liquid with a non-reactive absorbent material like vermiculite or sand.
-
For larger volumes of solutions containing this compound, collect the liquid in a dedicated, labeled hazardous waste container. This container should be made of a material compatible with the solvent used. For organic solvents, a glass or high-density polyethylene (HDPE) container is appropriate.
-
Never pour liquid waste containing this compound down the drain.
-
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Provide secondary containment to capture any potential leaks.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
6. Decontamination:
-
Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound using an appropriate solvent, followed by a standard cleaning procedure. Collect the initial solvent rinse as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of a safe and sustainable research environment. By adhering to these guidelines for this compound, laboratories can ensure they are operating in compliance with regulations and, more importantly, are protecting the health of their personnel and the integrity of the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.
References
- ResearchGate. (2015, January 9). How can I dispose phenol?
- PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information.
- Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
- Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.
- Pocurull, E., Marce, R. M., & Borrull, F. (2005). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 10(1), 122-137.
- ACS Green Chemistry Institute. (2022, October 21). Three Ways to Improve the Sustainability of Your Lab's Chemical Synthesis. American Chemical Society.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- ReAgent. (2023, March 28). The Importance of Proper Chemical Waste Management for Labs.
- Chemtalk. Ester Disposal.
Sources
Navigating the Safe Handling of Methyl 2-(4-hydroxy-3-methylphenyl)acetate: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS No. 64360-47-0), a key intermediate in the synthesis of various biologically active compounds. By understanding the inherent hazards of this aromatic ester and implementing the rigorous personal protective equipment (PPE) and disposal protocols outlined below, you can ensure a secure laboratory environment and the reliability of your research outcomes.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram, signaling that it is an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can lead to serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2]
While comprehensive toxicological properties are not fully determined, it is prudent to treat this compound as potentially harmful upon ingestion and inhalation.[2] Therefore, a proactive and comprehensive approach to PPE is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended, especially if not in a fume hood |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Use in a chemical fume hood |
| Reaction Setup & Workup | Safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron over a laboratory coat | Mandatory use of a chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of safety goggles as a minimum.[2] When handling larger quantities or during procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.
-
Hand Protection: Chemical-resistant gloves are crucial to prevent skin contact and subsequent irritation.[2] Nitrile gloves are a common and effective choice for handling many organic esters. However, it is always best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat provides a primary barrier against accidental spills. For procedures with a higher risk of splashes, a chemical-resistant apron offers an additional layer of protection.[2]
-
Respiratory Protection: Due to the risk of respiratory irritation, all work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available for a low-volume, short-duration task, a properly fitted air-purifying respirator with organic vapor cartridges is a necessary precaution.
Step-by-Step Protocols for Safe Handling
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of running water and a non-abrasive soap.[2] Remove any contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Flush the eyes with a gentle stream of cool water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Disposal Management: A Cradle-to-Grave Responsibility
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response Workflow
Waste Disposal Protocol
All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Containerization: Use a container made of a material compatible with aromatic esters. The container should be kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[2] Do not dispose of this chemical down the drain.
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
